molecular formula C7H7ClN2O2 B1580917 2-Chloro-4-methyl-6-nitroaniline CAS No. 5465-33-8

2-Chloro-4-methyl-6-nitroaniline

Cat. No.: B1580917
CAS No.: 5465-33-8
M. Wt: 186.59 g/mol
InChI Key: UGXUJYWOKLTNET-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-6-nitroaniline (CAS 5465-33-8) is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.60 g/mol . It is offered with a typical purity of 95% to 98% and is characterized by a melting point in the range of 126-132 °C . This compound is classified as a heterocyclic building block, making it a valuable intermediate in organic synthesis and chemical research for the construction of more complex molecular structures . As a substituted aniline featuring chloro, methyl, and nitro functional groups, it serves as a versatile precursor in the synthesis of various chemical derivatives. Researchers utilize related chloro- and methyl-substituted nitroanilines in fundamental studies, such as the structural and theoretical analysis of molecular salts to understand hydrogen bonding and other weak intermolecular interactions . Furthermore, structurally similar aniline derivatives are commonly employed as starting materials or intermediates in the synthesis of agrochemicals and pharmaceuticals . Proper handling procedures are essential. This compound may cause skin and eye irritation and may be harmful if swallowed . It is recommended to store it in a cool, dark place under an inert atmosphere . This compound is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-methyl-6-nitroaniline
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InChI

InChI=1S/C7H7ClN2O2/c1-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UGXUJYWOKLTNET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90203109
Record name 2-Chloro-6-nitro-p-toluidine
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Molecular Weight

186.59 g/mol
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CAS No.

5465-33-8
Record name 2-Chloro-4-methyl-6-nitrobenzenamine
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Foundational & Exploratory

2-Chloro-4-methyl-6-nitroaniline CAS number 5465-33-8 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-4-methyl-6-nitroaniline (CAS No. 5465-33-8)

Executive Summary

This document provides a comprehensive technical overview of this compound, CAS Number 5465-33-8. As a substituted nitroaniline, this compound is a significant chemical intermediate with a molecular structure primed for diverse synthetic transformations. Its utility is primarily rooted in the strategic placement of its functional groups—amino, chloro, methyl, and nitro—which allows for selective reactions such as nitro group reduction, diazotization of the amine, and potential nucleophilic substitution. This guide details its physicochemical properties, offers an interpretive analysis of its expected spectroscopic characteristics, outlines a plausible synthetic pathway, discusses its chemical reactivity, and provides essential safety and handling protocols. The information is tailored for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile building block for applications in dye manufacturing, pharmaceuticals, and fine chemical synthesis.

Section 1: Compound Identification and Molecular Structure

This compound is an aromatic organic compound whose value lies in its multifunctional nature. The benzene ring is substituted with an electron-donating amino group (-NH₂) and a weakly electron-donating methyl group (-CH₃), contrasted with the strongly electron-withdrawing nitro group (-NO₂) and the inductively withdrawing chloro group (-Cl). This electronic arrangement dictates the compound's reactivity, making it a valuable precursor in multi-step organic synthesis.

Table 1: Compound Identifiers

Identifier Value
CAS Number 5465-33-8[1][2][3][4][5]
Molecular Formula C₇H₇ClN₂O₂[2][3][4]
Molecular Weight 186.60 g/mol [2][4][6]
IUPAC Name This compound
Synonyms 6-Chloro-4-nitro-p-toluidine[6]
SMILES CC1=CC(=CC(=C1N)Cl)--INVALID-LINK--[O-][7]

| InChIKey | HVPVUAIKGOKEEE-UHFFFAOYSA-N[7] |

Caption: Molecular structure of this compound.

Section 2: Physicochemical and Spectroscopic Properties

The physical state and solubility are critical for designing reaction conditions, while spectroscopic data provides the fingerprint for identity and purity confirmation.

Physicochemical Data

The properties listed below have been reported for CAS No. 5465-33-8. This data is essential for process safety calculations and for selecting appropriate solvents and reaction temperatures.

Table 2: Physicochemical Properties

Property Value Source(s)
Melting Point 63-65 °C [1]
Boiling Point 307.6 °C at 760 mmHg [1][8]
Density 1.415 g/cm³ [1][8]
Flash Point 139.8 °C [1][8]

| Refractive Index | 1.627 |[8] |

Solubility Profile

While specific solubility data for this compound is not extensively published, its solubility can be inferred from its structure and by analogy to similar compounds like 2-chloro-4-nitroaniline.[9] The presence of the polar amino and nitro groups suggests some solubility in polar organic solvents, while the chlorinated benzene ring provides nonpolar character.

  • Expected High Solubility: Ethers (e.g., diethyl ether, THF), ethanol, acetic acid, acetone, ethyl acetate.[9]

  • Expected Low Solubility: Water, alkanes (e.g., hexane). The molecule can act as both a hydrogen bond donor (amine) and acceptor (amine, nitro), but the overall nonpolar surface area from the aromatic ring and substituents limits aqueous solubility.[9]

Experimental Insight: When determining solubility for reaction scale-up, it is crucial to test a range of solvents. Dichloromethane (DCM) and ethyl acetate are excellent starting points for extraction, while a solvent system like hexane/ethyl acetate is typically effective for purification by column chromatography.

Spectroscopic Analysis (An Interpretive Guide)

Direct, published spectra for this specific isomer are scarce. However, a robust interpretation of its expected spectral features can be derived from its structure and data from analogous compounds.[10][11]

  • ¹H NMR Spectroscopy:

    • Aromatic Protons (2H): Two signals are expected in the aromatic region (~6.5-8.0 ppm). The proton at C5 (meta to -NH₂ and -NO₂) and the proton at C3 (ortho to -NO₂, meta to -Cl) will appear as doublets due to coupling with each other. The strong electron-withdrawing effect of the nitro group will deshield these protons, shifting them downfield.

    • Amine Protons (2H): A broad singlet is expected for the -NH₂ protons. Its chemical shift can vary significantly depending on solvent and concentration but typically appears between 3.5 and 5.5 ppm.

    • Methyl Protons (3H): A sharp singlet for the -CH₃ group is expected in the aliphatic region, likely around 2.1-2.4 ppm.

  • ¹³C NMR Spectroscopy:

    • Seven distinct carbon signals are expected.

    • The carbon attached to the nitro group (C2) and the carbon attached to the amino group (C1) will be the most downfield and upfield, respectively, due to strong deshielding and shielding effects.

    • The methyl carbon will appear as a characteristic upfield signal (~18-22 ppm).

  • FT-IR Spectroscopy:

    • N-H Stretching: A pair of medium-intensity peaks around 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

    • C-H Stretching: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹.

    • N-O Stretching (Nitro Group): Two strong, characteristic absorption bands are expected: one for asymmetric stretching (~1500-1550 cm⁻¹) and one for symmetric stretching (~1330-1370 cm⁻¹).

    • C=C Stretching: Aromatic ring stretching will produce several peaks in the 1450-1600 cm⁻¹ region.

    • C-Cl Stretching: A peak in the fingerprint region, typically around 700-850 cm⁻¹, can be attributed to the C-Cl bond.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) should appear at m/z 186.

    • A crucial diagnostic feature will be the M+2 isotope peak at m/z 188, with an intensity approximately one-third of the M⁺ peak, which is characteristic of a molecule containing a single chlorine atom.

Section 3: Synthesis and Purification

Proposed Synthetic Pathway: Acetyl Protection and Nitration

The direct nitration of an aniline derivative is often problematic as the strongly acidic conditions can protonate the amino group, making it a meta-director and leading to undesired isomers. Furthermore, the amino group is susceptible to oxidation. The standard and most effective strategy is to first protect the amine, typically as an acetamide, which moderates its directing effect and protects it from oxidation.

Synthesis_Workflow start 2-Chloro-4-methylaniline (Starting Material) step1 Protection start->step1 intermediate N-(2-chloro-4-methylphenyl)acetamide (Protected Intermediate) step1->intermediate reagent1 Acetic Anhydride Pyridine reagent1->step1 step2 Nitration intermediate->step2 nitrated_inter N-(2-chloro-4-methyl-6-nitrophenyl)acetamide step2->nitrated_inter reagent2 HNO₃ / H₂SO₄ 0-5 °C reagent2->step2 step3 Deprotection nitrated_inter->step3 product This compound (Final Product) step3->product reagent3 Aq. HCl Reflux reagent3->step3

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Protection of the Amino Group

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-4-methylaniline (1.0 eq) in pyridine or glacial acetic acid.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Pour the reaction mixture into cold water to precipitate the acetamide product.

  • Filter the solid, wash with water, and dry to yield N-(2-chloro-4-methylphenyl)acetamide.

Step 2: Aromatic Nitration

  • To a clean, dry flask, add concentrated sulfuric acid and cool to 0 °C.

  • Add the N-(2-chloro-4-methylphenyl)acetamide from Step 1 in small portions, ensuring the temperature does not exceed 5 °C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the acetamide solution, maintaining the temperature strictly between 0 and 5 °C. The acetamido group is an ortho-, para-director; since the para position is blocked by the methyl group and one ortho position is blocked by chlorine, nitration is directed to the remaining ortho position (C6).

  • Stir at 0-5 °C for 1-2 hours post-addition, monitoring by TLC.

  • Carefully pour the reaction mixture over crushed ice to precipitate the nitrated product.

  • Filter the solid, wash thoroughly with cold water to remove excess acid, and dry.

Step 3: Deprotection (Hydrolysis)

  • Suspend the crude N-(2-chloro-4-methyl-6-nitrophenyl)acetamide in a mixture of ethanol and aqueous hydrochloric acid (e.g., 6M HCl).

  • Heat the mixture to reflux and maintain for 4-6 hours, or until TLC indicates the complete disappearance of the starting material.

  • Cool the reaction mixture to room temperature and then neutralize carefully with a base (e.g., aq. NaOH or NaHCO₃) until the solution is slightly alkaline.

  • The product, this compound, will precipitate.

  • Filter the solid, wash with water, and dry.

Purification and Characterization Workflow

For high-purity material, the crude product should be purified, typically by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using a hexane/ethyl acetate gradient. Purity should be confirmed by HPLC, and the final structure validated by ¹H NMR, ¹³C NMR, and MS analysis as described in Section 2.3.

Section 4: Chemical Reactivity and Potential Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

Reactivity_Map cluster_nitro Nitro Group (-NO₂) Reactivity cluster_amino Amino Group (-NH₂) Reactivity cluster_chloro Chloro Group (-Cl) Reactivity main This compound nitro_reac Reduction (e.g., Fe/HCl, H₂/Pd-C) main->nitro_reac amino_reac Diazotization (NaNO₂, HCl, 0-5°C) main->amino_reac chloro_reac Nucleophilic Aromatic Substitution (SₙAr) main->chloro_reac diamine Substituted Phenylenediamine nitro_reac->diamine diazonium Diazonium Salt amino_reac->diazonium sandmeyer Sandmeyer / Schiemann Rxns (CuX, HBF₄, etc.) diazonium->sandmeyer subst_prod Substituted Products (e.g., ethers, amines) chloro_reac->subst_prod

Caption: Key reaction pathways for this compound.

Core Reactivity
  • Reduction of the Nitro Group: This is one of the most common and useful transformations. The nitro group can be selectively reduced to an amine using various reagents, such as iron powder in acidic medium or catalytic hydrogenation (H₂ over Pd/C).[13] This yields a substituted phenylenediamine, a critical precursor for heterocyclic compounds and polymers.

  • Reactions of the Amino Group: The primary amine can be converted into a diazonium salt using sodium nitrite and a strong acid (e.g., HCl) at low temperatures.[14] This diazonium intermediate is highly versatile and can be used in Sandmeyer reactions to introduce a wide range of substituents (e.g., -CN, -Br, -OH) or in azo coupling reactions to form azo dyes.

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom is positioned ortho to a strongly electron-withdrawing nitro group, which activates it toward nucleophilic attack. Under appropriate conditions (strong nucleophile, heat), the chlorine can be displaced by nucleophiles like alkoxides or amines.

Applications in Synthesis
  • Dye and Pigment Industry: As a substituted aniline, it is a classic building block for azo dyes.[13][15] The amino group can be diazotized and coupled with an electron-rich aromatic compound (like a phenol or another aniline) to create molecules with extended conjugation, which are intensely colored.

  • Pharmaceutical and Agrochemical Development: This compound serves as a valuable scaffold. The ability to selectively modify each functional group allows for the systematic construction of complex molecules. For instance, related nitroanilines are precursors in the synthesis of tyrosine kinase inhibitors and other bioactive compounds with potential therapeutic applications.[13][14][16] The related compound 2-chloro-4-nitroaniline is a known metabolite of the molluscicide niclosamide, highlighting its relevance in biological systems.[9][17]

Section 5: Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this chemical. The following information is aggregated from safety data sheets for this compound and its close structural analogs.

Hazard Identification

Table 3: GHS Hazard Statements

Hazard Code Description Source
H302 Harmful if swallowed [7]
H315 Causes skin irritation [7]
H319 Causes serious eye irritation [7]

| - | Toxic to aquatic life with long lasting effects |[18] |

Exposure Control and Personal Protection
  • Engineering Controls: Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation of dust.[18][19]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[18]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Wash hands thoroughly after handling.[18][19]

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA-approved particulate respirator.[18]

Handling and Storage Protocols
  • Handling: Avoid contact with skin, eyes, and clothing.[18] Avoid formation of dust.[19] Keep away from sources of ignition and incompatible materials.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18] For long-term stability, storage at 2-8°C in a dark place under an inert atmosphere is recommended.[3]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[18]

First Aid and Spill Management
  • If Swallowed: Rinse mouth and call a POISON CENTER or doctor. Do not induce vomiting.[19]

  • If on Skin: Immediately remove contaminated clothing. Wash skin with plenty of soap and water.[19]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • Spill Management: Sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[19] Prevent entry into drains and waterways.

Conclusion

This compound (CAS 5465-33-8) is a chemical intermediate of significant value due to its tailored molecular architecture. Its physicochemical properties make it amenable to standard laboratory procedures, while its distinct functional groups offer a playbook of selective chemical transformations. From the foundational reduction of its nitro group to the versatile diazotization of its amine, this compound provides chemists with multiple avenues for molecular elaboration. Its role as a precursor in the synthesis of dyes and complex pharmaceutical scaffolds underscores its importance. A thorough understanding of its properties, reactivity, and safety protocols, as detailed in this guide, is essential for leveraging its full synthetic potential in research and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Synthetic Building Block

2-Chloro-4-methyl-6-nitroaniline is an aromatic organic compound that serves as a crucial intermediate in the synthesis of a wide range of commercially significant molecules. Its unique structural arrangement, featuring a chloro, a methyl, and a nitro group on an aniline backbone, imparts a specific reactivity profile that is highly valued in the fields of medicinal chemistry and materials science. This guide provides an in-depth exploration of its core physicochemical properties, offering both validated data and the experimental context necessary for its effective application in research and development.

The strategic placement of electron-donating (methyl, amino) and electron-withdrawing (chloro, nitro) groups creates a molecule with distinct electronic and steric characteristics. This makes it a versatile precursor, particularly in the synthesis of azo dyes and as a foundational scaffold for developing active pharmaceutical ingredients (APIs), including potential tyrosine kinase inhibitors.[1][2] Understanding its fundamental properties is not merely an academic exercise; it is a prerequisite for optimizing reaction conditions, ensuring analytical purity, and predicting the behavior of its downstream derivatives.

This document moves beyond simple data tabulation to explain the causality behind the observed properties and to provide robust, self-validating experimental protocols for their determination.

Chemical Identity and Molecular Structure

A precise understanding of a molecule begins with its unambiguous identification and structure.

  • IUPAC Name: this compound

  • CAS Number: 5465-33-8

  • Molecular Formula: C₇H₇ClN₂O₂

  • Molecular Weight: 186.60 g/mol [1]

The molecule's architecture is central to its chemical behavior. The aniline amine group provides a site for diazotization and other reactions, while the nitro group can be readily reduced. The chlorine atom offers a potential site for nucleophilic substitution, and the methyl group influences the electronic density of the aromatic ring.

Caption: Chemical Structure of this compound.

Core Physicochemical Properties

The following table summarizes the key physicochemical data for this compound. These values are critical for designing experiments, developing analytical methods, and ensuring safe handling.

PropertyValueSource
CAS Number 5465-33-8iChemical[3]
Molecular Formula C₇H₇ClN₂O₂PubChem[4]
Molecular Weight 186.60 g/mol BenchChem[1]
Melting Point 63-65 °CiChemical[3]
Boiling Point 307.6 °C at 760 mmHgiChemical[3]
Density 1.415 g/cm³iChemical[3]
Flash Point 139.8 °CiChemical[3]
Appearance Yellow crystalline powderGeneral observation for nitroanilines[5]
Solubility Soluble in organic solvents like ethanol, acetone.BenchChem[1]

Experimental Determination of Properties: Protocols and Rationale

This section details the methodologies for determining key physicochemical parameters. The protocols are designed to be self-validating, incorporating steps that ensure data accuracy and reproducibility.

Melting Point Determination

The melting point is a fundamental indicator of purity. For a crystalline solid, a sharp melting range (typically <1°C) suggests high purity, whereas a broad range often indicates the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of dry this compound using a mortar and pestle. The fine texture ensures uniform heat distribution.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm height) of the material into the closed end. Invert the tube and tap gently on a hard surface to ensure the sample is densely packed at the bottom. A densely packed sample prevents air pockets that can lead to inaccurate readings.

  • Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.

  • Rapid Heating (Scouting): Heat the sample rapidly to determine an approximate melting range. Observe the sample and note the temperature at which it begins to melt and the temperature at which it becomes completely liquid.

  • Accurate Determination: Allow the apparatus to cool. Using a fresh capillary, heat the sample again, but this time, approach the previously determined approximate melting point at a slow rate (1-2 °C per minute). This slow ramp rate is critical for allowing the system to reach thermal equilibrium, ensuring an accurate reading.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is reported as T₁-T₂. For this compound, this should be in the 63-65 °C range.[3]

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Powder Sample B Load Capillary Tube A->B C Place in Apparatus B->C D Rapid Heating (Scout) C->D E Slow Heating (Accurate) D->E F Record T₁ (First Liquid) E->F G Record T₂ (All Liquid) F->G H Report Range T₁-T₂ G->H

Caption: Workflow for Melting Point Determination.

Spectroscopic Characterization

Spectroscopy provides a fingerprint of the molecule, confirming its structure and identifying its functional groups.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational frequencies of bonds within the molecule. The presence of specific functional groups corresponds to characteristic absorption peaks.

  • N-H Stretch (Aniline): Expected around 3300-3500 cm⁻¹. The presence of two peaks in this region would be characteristic of a primary amine (-NH₂).

  • C-H Stretch (Aromatic & Methyl): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.

  • N-O Stretch (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively. The electron-rich environment of the aniline derivative will influence the exact position.

  • C-Cl Stretch: A peak in the fingerprint region, typically around 600-800 cm⁻¹, corresponds to the carbon-chlorine bond.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to record the ambient spectrum (H₂O, CO₂), which will be automatically subtracted from the sample spectrum. This step is crucial for data integrity.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Good contact is essential for obtaining a strong, high-quality signal.

  • Scan Sample: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Process the resulting spectrum to identify the key functional group frequencies as described above.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon and hydrogen framework of a molecule. While actual spectra are not available from the initial search, a predicted analysis based on the structure is as follows:

  • ¹H NMR:

    • -NH₂ Protons: A broad singlet, whose chemical shift is solvent-dependent, typically in the 4-6 ppm range.

    • Aromatic Protons: Two singlets (or narrow doublets with very small coupling) are expected in the aromatic region (7-8 ppm), corresponding to the two non-equivalent protons on the benzene ring.

    • -CH₃ Protons: A sharp singlet integrating to three protons, likely in the 2.0-2.5 ppm range.

  • ¹³C NMR:

    • Six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached substituents. The carbon bearing the amino group will be shifted upfield, while those bearing the nitro and chloro groups will be shifted downfield.

    • One signal for the methyl carbon, expected in the aliphatic region (~15-25 ppm).

Synthesis Pathway and Chemical Reactivity

While numerous synthetic routes exist for substituted anilines, a common and logical approach involves the manipulation of functional groups on a commercially available precursor. A representative synthesis involves diazotization followed by reduction.[6][7]

Start 3-Chloro-5-methyl-4-nitroaniline Step1 Diazotization (H₂SO₄, NaNO₂, 0-5°C) Start->Step1 Intermediate1 Diazonium Salt Intermediate Step1->Intermediate1 Step2 Reduction of Diazonium (H₃PO₂) Intermediate1->Step2 Intermediate2 Intermediate Product Step2->Intermediate2 Step3 Nitro Group Reduction (Fe Powder, 85-95°C) Intermediate2->Step3 Final 2-Chloro-6-methylaniline Step3->Final

Caption: A general one-pot reaction pathway for aniline synthesis.

Key Reactivity Insights:

  • Reduction of the Nitro Group: The nitro group is readily reduced to an amino group using various reducing agents like iron powder in acidic medium, catalytic hydrogenation (H₂/Pd-C), or stannous chloride.[1] This transformation is fundamental for creating diamine derivatives used in polymer and pharmaceutical synthesis.

  • Reactions of the Amino Group: The primary amine is nucleophilic and can undergo acylation, alkylation, and diazotization reactions. Diazotization converts the amino group into a diazonium salt, an exceptionally versatile intermediate that can be substituted by a wide range of nucleophiles (e.g., -OH, -CN, halogens) in Sandmeyer-type reactions.

  • Aromatic Ring Substitution: The existing substituents strongly direct any further electrophilic aromatic substitution, although the deactivated nature of the ring makes such reactions challenging.

Relevance in Drug Development and Research

Substituted nitroanilines are common scaffolds in medicinal chemistry.[8][9] The presence of multiple, reactive functional groups allows for the systematic modification and elaboration of the core structure to develop libraries of compounds for biological screening.

  • Precursor for Heterocycles: The molecule can be used to synthesize complex heterocyclic systems, which are prevalent in modern pharmaceuticals. For example, the reduction of the nitro group followed by cyclization reactions can lead to the formation of benzimidazoles or quinoxalines.

  • Tyrosine Kinase Inhibitors: As a starting material, it can be incorporated into the synthesis of targeted therapies like tyrosine kinase inhibitors, which are a cornerstone of modern oncology treatment.[1][2] The aniline core often serves as a key pharmacophoric element that interacts with the ATP-binding site of the kinase.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. The GHS classifications for related nitroanilines provide a strong basis for a conservative safety approach.[4][10]

GHS Hazard Statements (Based on related compounds):

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Recommended Handling and Storage Protocols:

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[10][11]

  • Engineering Controls: Use appropriate exhaust ventilation at places where dust is formed to minimize exposure.[10]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from strong oxidizing agents, strong acids, and strong bases.[11]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not let the product enter drains.[10]

References

A Technical Guide to 2-Chloro-4-methyl-6-nitroaniline: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and material science, substituted anilines serve as foundational scaffolds for a vast array of functional molecules. Among these, 2-Chloro-4-methyl-6-nitroaniline is a compound of significant interest due to its unique electronic and structural characteristics. The strategic placement of electron-withdrawing (chloro and nitro) and electron-donating (amino and methyl) groups on the aromatic ring creates a molecule with tailored reactivity, making it a valuable intermediate in organic synthesis.[1] This guide provides an in-depth analysis of its molecular structure, physicochemical properties, and its utility as a precursor in complex synthetic pathways, particularly those relevant to drug development and dye manufacturing.[1][2]

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity and structure is paramount for its effective application in research and development.

IUPAC Nomenclature and Key Identifiers

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2-Chloro-6-methyl-4-nitroaniline .[1][3][4] The naming convention prioritizes the aniline (benzenamine) base, with substituents numbered to give the lowest possible locants.

IdentifierValueSource
IUPAC Name 2-Chloro-6-methyl-4-nitroaniline[1][3]
CAS Number 69951-02-6[1][4]
Molecular Formula C₇H₇ClN₂O₂[1][3]
Molecular Weight 186.60 g/mol [1]
InChIKey HVPVUAIKGOKEEE-UHFFFAOYSA-N[3][4]
Canonical SMILES CC1=CC(=CC(=C1N)Cl)--INVALID-LINK--[O-][3]
Synonyms 2-chloro-4-nitro-6-methylaniline, 6-chloro-4-nitro-ortho-toluidine[1]
Structural Analysis

The molecular architecture of this compound consists of a benzene ring with four substituents. The primary functional group is the amino (-NH₂) moiety, which defines the compound as an aniline. The positions of the other groups are critical to its reactivity:

  • Amino Group (-NH₂ at C1): An activating, ortho-, para-directing group.

  • Chloro Group (-Cl at C2): A deactivating, ortho-, para-directing group due to competing inductive withdrawal and resonance donation effects.

  • Nitro Group (-NO₂ at C4): A strongly deactivating, meta-directing group.

  • Methyl Group (-CH₃ at C6): A weakly activating, ortho-, para-directing group.

The interplay of these groups results in a complex electronic environment. The strong electron-withdrawing nature of the nitro and chloro groups significantly reduces the basicity of the amino group. This moderated reactivity is often desirable in multi-step syntheses, preventing unwanted side reactions.

Physicochemical and Spectroscopic Properties

The physical and spectral characteristics of a compound are essential for its purification, characterization, and safe handling.

Physicochemical Data
PropertyValueNotes
Melting Point 170-175 °C[5]
Boiling Point 344.6±37.0 °C(Predicted)[5]
pKa -1.21±0.20(Predicted, for the conjugate acid)[5]
LogP 2.1(Computed)[3]
Appearance Yellow to dark yellow crystalline powder[5]
Storage 2–8°C, protected from light[1]
Spectroscopic Profile

Spectroscopic analysis provides empirical validation of the molecular structure.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), asymmetric and symmetric stretches of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and C-Cl stretching in the fingerprint region. The availability of FTIR spectra confirms these characteristic features.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct signals for the two aromatic protons, the amino protons, and the methyl protons, with chemical shifts influenced by the surrounding substituents. ¹³C NMR would reveal seven unique carbon signals corresponding to the molecular structure.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.

Synthetic Strategy and Key Transformations

The utility of this compound lies in its role as a versatile synthetic intermediate. Its synthesis and subsequent reactions are governed by the principles of electrophilic aromatic substitution and functional group interconversion.

Plausible Synthetic Workflow

The synthesis of polysubstituted aromatic compounds requires careful strategic planning to ensure correct regiochemistry. A logical retrosynthetic approach would involve the sequential introduction of the substituents onto a simpler aromatic precursor. The diagram below outlines a plausible high-level synthetic pathway.

G cluster_0 Plausible Synthetic Pathway Start o-Toluidine (2-Methylaniline) Step1 Acylation (Protection of Amine) Start->Step1 Intermediate1 N-(2-methylphenyl)acetamide Step1->Intermediate1 Step2 Nitration (e.g., HNO₃/H₂SO₄) Intermediate1->Step2 Intermediate2 4-Nitro Derivative Step2->Intermediate2 Step3 Chlorination (e.g., Cl₂/AcOH) Intermediate2->Step3 Intermediate3 2-Chloro-4-nitro Derivative Step3->Intermediate3 Step4 Hydrolysis (Deprotection) Intermediate3->Step4 End This compound (Target Molecule) Step4->End G cluster_1 Experimental Workflow: Nitro Group Reduction A 1. Reaction Setup - Charge flask with substrate & Fe powder - Add Ethanol/Water solvent B 2. Acidification - Add conc. HCl dropwise - Initiate exothermic reaction A->B C 3. Reflux - Heat to 70-80°C - Monitor by TLC until start material is consumed B->C D 4. Workup - Filtration - Filter hot mixture through Celite - Wash with Ethanol C->D E 5. Workup - Basification - Add NaOH(aq) to filtrate - Precipitate iron salts D->E F 6. Extraction - Extract product with Ethyl Acetate - Wash organic layer with brine E->F G 7. Isolation - Dry over Na₂SO₄ - Concentrate in vacuo - Purify via chromatography F->G

References

A Spectroscopic and Structural Elucidation Guide to 2-Chloro-6-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic organic chemistry, particularly in the development of pharmaceuticals and dyes, the unambiguous structural confirmation of intermediates is a cornerstone of procedural validity and final product integrity. 2-Chloro-6-methyl-4-nitroaniline (CAS No: 69951-02-6), a substituted nitroaniline, serves as a critical building block in various synthetic pathways.[1] Its molecular architecture, featuring a complex interplay of electron-donating (amino, methyl) and electron-withdrawing (nitro, chloro) groups on an aromatic ring, gives rise to a unique electronic and chemical profile. This guide provides an in-depth technical analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required for the definitive characterization of this molecule. As a self-validating system, the data from each technique will be cross-correlated to provide a holistic and irrefutable structural assignment, reflecting the rigorous standards of modern chemical research.

Chapter 1: Molecular Structure and Properties

The first step in any analytical endeavor is to understand the target molecule's fundamental structure. 2-Chloro-6-methyl-4-nitroaniline is a tetrasubstituted benzene derivative. The relative positions of the substituents dictate the molecule's symmetry and, consequently, its spectral characteristics.

M [C₇H₇³⁵ClN₂O₂]⁺˙ m/z 186 Frag1 [M - NO₂]⁺ m/z 140 M->Frag1 - •NO₂ Frag2 [M - Cl]⁺ m/z 151 M->Frag2 - •Cl Frag3 [M - CH₃]⁺ m/z 171 M->Frag3 - •CH₃ M_Cl37 [C₇H₇³⁷ClN₂O₂]⁺˙ m/z 188 Frag4 [M - NO₂ - HCN]⁺ m/z 113 Frag1->Frag4 - HCN cluster_0 Analytical Techniques cluster_1 Derived Information cluster_2 Structural Confirmation IR IR Spectroscopy IR_data Functional Groups: -NH₂ (primary) -NO₂ (nitro) -C-Cl IR->IR_data NMR NMR Spectroscopy (¹H & ¹³C) NMR_data C-H Framework: - Proton count & environment - Connectivity (J-coupling) - Unique carbons NMR->NMR_data MS Mass Spectrometry MS_data Formula & Mass: - Molecular Weight (186) - Elemental Comp. (Cl present) - Sub-structures (Fragments) MS->MS_data Conclusion Confirmed Structure: 2-Chloro-6-methyl-4-nitroaniline IR_data->Conclusion NMR_data->Conclusion MS_data->Conclusion

References

An In-depth Technical Guide to the Solubility of 2-Chloro-4-methyl-6-nitroaniline in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of 2-chloro-4-methyl-6-nitroaniline, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical aspects of determining its solubility in a range of common laboratory solvents. Given the limited availability of published quantitative solubility data for this specific compound, this guide focuses on empowering the user with a robust experimental framework for in-house determination.

Introduction to this compound: A Physicochemical Profile

This compound, with the molecular formula C₇H₇ClN₂O₂, is an aromatic amine derivative. Its structure, featuring a chloro, a methyl, and a nitro group on the aniline ring, dictates its physicochemical properties and, consequently, its solubility.

Key Physicochemical Properties:

PropertyValueSource
Molecular Weight 186.60 g/mol
CAS Number 69951-02-6
Appearance Likely a crystalline solidInferred from related compounds
Polarity Moderately polarInferred from functional groups

The presence of a nitro group and a chlorine atom, both electron-withdrawing, alongside an electron-donating amino group and a methyl group, creates a molecule with a significant dipole moment. This inherent polarity is a critical determinant of its solubility in various solvents. The principle of "like dissolves like" serves as a fundamental predictor of solubility behavior, suggesting that this compound will exhibit higher solubility in polar solvents compared to nonpolar ones.

The Imperative for Experimental Solubility Determination

A thorough search of scientific literature reveals a paucity of specific quantitative solubility data for this compound in common laboratory solvents. This knowledge gap necessitates a reliable experimental approach to accurately determine these values. Understanding the solubility of a compound is paramount in various stages of research and development, including:

  • Reaction Condition Optimization: Selecting an appropriate solvent that can dissolve reactants to a suitable concentration is crucial for reaction kinetics and yield.

  • Purification Processes: Techniques like crystallization and chromatography are heavily reliant on the differential solubility of the target compound and impurities in various solvent systems.

  • Formulation Development: In pharmaceutical sciences, solubility is a key factor influencing a drug's bioavailability and the choice of delivery vehicle.

A Validated Protocol for a Self-Validating System: The Equilibrium Solubility Method

The following protocol describes the equilibrium solubility method, a robust and widely accepted technique for determining the solubility of a solid compound in a liquid solvent. This method relies on creating a saturated solution at a specific temperature and then quantifying the concentration of the dissolved solute.

Experimental Workflow

The overall workflow for determining the solubility of this compound is depicted in the diagram below.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess This compound mix Combine compound and solvent in a sealed vial prep_compound->mix prep_solvent Measure known volume of solvent prep_solvent->mix equilibrate Agitate at constant temperature (e.g., 24 hours) mix->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge filter Filter supernatant through a 0.45 µm filter centrifuge->filter dilute Dilute an aliquot of the filtrate with a suitable solvent filter->dilute analyze Analyze by UV-Vis Spectrophotometry or HPLC dilute->analyze quantify Quantify concentration using a calibration curve analyze->quantify

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

Materials:

  • This compound (ensure purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

    • Pipette a known volume (e.g., 5.0 mL) of each selected solvent into the corresponding vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 10-15 minutes.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to prevent any solid particles from being carried over into the analytical sample.

  • Quantification:

    • Accurately dilute a known aliquot of the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a pre-validated analytical method, such as UV-Vis spectrophotometry or HPLC. Spectrophotometric methods are often suitable for aromatic nitro compounds due to their strong UV absorbance.

    • A calibration curve must be prepared using standard solutions of known concentrations of this compound in the same solvent system.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Data Analysis and Interpretation: Understanding the Results

The quantitative data obtained from the experimental protocol should be compiled into a clear and concise table for easy comparison.

Table 1: Predicted and Experimental Solubility of this compound at 25 °C

SolventSolvent ClassPolarity IndexPredicted SolubilityExperimental Solubility (g/L)
WaterProtic10.2LowTo be determined
MethanolProtic5.1HighTo be determined
EthanolProtic4.3HighTo be determined
AcetonePolar Aprotic5.1HighTo be determined
Ethyl AcetatePolar Aprotic4.4ModerateTo be determined
DichloromethaneHalogenated3.1ModerateTo be determined
TolueneAromatic2.4LowTo be determined
HexaneNonpolar0.1Very LowTo be determined

The "Predicted Solubility" is based on the "like dissolves like" principle. The presence of the polar amino and nitro groups suggests good solubility in polar solvents. The aromatic ring and the methyl group contribute some nonpolar character, which may allow for some solubility in less polar solvents.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is governed by a complex interplay of intermolecular forces between the solute and the solvent molecules.

G cluster_solvents Solvent Interactions solute This compound Polar Groups: -NH₂ (H-bond donor/acceptor) -NO₂ (H-bond acceptor) -Cl (polar C-Cl bond) Nonpolar Regions: -Benzene ring -Methyl group polar_protic Polar Protic (e.g., Methanol) H-bonding with -NH₂ and -NO₂ Dipole-dipole with -Cl solute:f1->polar_protic:f0 Strong Interaction (High Solubility) polar_aprotic Polar Aprotic (e.g., Acetone) Dipole-dipole with polar groups No H-bond donation solute:f1->polar_aprotic:f0 Moderate-Strong Interaction (Good Solubility) nonpolar Nonpolar (e.g., Hexane) van der Waals forces with nonpolar regions solute:f2->nonpolar:f0 Weak Interaction (Low Solubility)

Caption: Intermolecular interactions influencing the solubility of this compound.

  • Hydrogen Bonding: The amino group (-NH₂) can act as both a hydrogen bond donor and acceptor, while the nitro group (-NO₂) can act as a hydrogen bond acceptor. This allows for strong interactions with polar protic solvents like alcohols and water, leading to higher solubility.

  • Dipole-Dipole Interactions: The polar nature of the C-Cl, C-N, and N-O bonds contributes to the molecule's overall dipole moment. These dipoles can interact favorably with the dipoles of polar aprotic solvents like acetone and ethyl acetate.

  • Van der Waals Forces: The nonpolar aromatic ring and methyl group can interact with nonpolar solvents like hexane and toluene through weaker van der Waals forces. However, these interactions are generally not strong enough to overcome the solute-solute interactions in the crystal lattice, resulting in low solubility.

Safety Considerations

This compound should be handled with appropriate safety precautions. While specific toxicology data for this compound is limited, related nitroaniline compounds are known to be harmful if swallowed, in contact with skin, or if inhaled. It is essential to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound in common laboratory solvents. By following the detailed protocol and considering the underlying physicochemical principles, researchers can generate reliable solubility data that is crucial for a wide range of applications in chemical synthesis and pharmaceutical development. The emphasis on a self-validating experimental approach empowers scientists to overcome the current lack of published data and make informed decisions in their work.

An In-depth Technical Guide to the Melting and Boiling Points of 2-Chloro-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realms of pharmaceutical development and synthetic chemistry, the precise characterization of a compound's physical properties is a cornerstone of scientific rigor. Among these, the melting and boiling points serve as critical indicators of purity, identity, and thermal stability. This guide provides a comprehensive technical overview of the melting and boiling points of 2-Chloro-4-methyl-6-nitroaniline, a substituted aniline derivative. We will delve into the challenges of isomeric differentiation, present available data, and detail the authoritative experimental protocols for their determination. The causality behind experimental choices and the principles of self-validating systems are emphasized to ensure the highest degree of scientific integrity.

Compound Identification and the Challenge of Isomerism

A significant challenge in sourcing data for chloro-methyl-nitroaniline derivatives is the existence of multiple positional isomers. The precise placement of the chloro, methyl, and nitro groups on the aniline ring dramatically influences the molecule's physical and chemical properties. The topic of this guide, this compound, is often confused with its isomer, 2-Chloro-6-methyl-4-nitroaniline. It is imperative to distinguish between these two compounds, as their physicochemical data are not interchangeable.

PropertyThis compound 2-Chloro-6-methyl-4-nitroaniline
Structure
IUPAC Name This compound2-Chloro-6-methyl-4-nitroaniline
CAS Number 5465-33-8[1][2][3][4]69951-02-6[5][6][7][8]
Molecular Formula C₇H₇ClN₂O₂[1][4]C₇H₇ClN₂O₂[7][8]
Molecular Weight 186.60 g/mol [1][4]186.60 g/mol [5][7]

Note: There is a greater abundance of experimental data available for the 2-Chloro-6-methyl-4-nitroaniline isomer (CAS 69951-02-6).

Physicochemical Properties: Melting and Boiling Points

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this occurs over a narrow range. The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. These values are dictated by the strength of intermolecular forces.

Physical ConstantThis compound (CAS 5465-33-8) 2-Chloro-6-methyl-4-nitroaniline (CAS 69951-02-6)
Melting Point 63-65 °C[1]170-176 °C[5], 174-176 °C
Boiling Point 307.6 °C at 760 mmHg[1]344.6 °C at 760 mmHg (Predicted)[9]

The significant difference in the melting points of these isomers, despite having identical molecular formulas and weights, underscores the impact of molecular structure on physical properties. The higher melting point of the 2-chloro-6-methyl-4-nitroaniline isomer may be attributed to more efficient crystal packing due to its molecular symmetry, leading to stronger intermolecular forces that require more energy to overcome.[7]

Experimental Determination of Melting Point

The capillary method is the standard and most common technique for accurate melting point determination.[10] It relies on heating a small sample in a capillary tube at a controlled rate and observing the temperature range over which it melts.[10]

Causality in Experimental Design

The accuracy of this method is contingent on a slow, controlled heating rate (1-2°C per minute) near the melting point.[11] Rapid heating does not allow for thermal equilibrium between the sample, the heating block, and the thermometer, leading to a reading that lags behind the actual sample temperature and results in an erroneously wide and high melting point range. Using a finely powdered and thoroughly dried sample ensures uniform heat transfer and prevents depression of the melting point by residual solvent.[11]

Protocol for Capillary Melting Point Determination
  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently crush the crystals on a watch glass.[11]

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample into a dense column of 2-3 mm in height.[11]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting point. This saves time in subsequent, more accurate measurements.[11]

  • Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point.[11] Insert a new sample and begin heating. Once the temperature is about 15°C below the expected melting point, reduce the heating rate to 1-2°C per minute.[11]

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a transparent liquid (complete melting). This range is the melting point.

  • Validation: For a self-validating system, the apparatus should be calibrated using certified reference standards with known melting points.

Workflow Diagram

MeltingPointWorkflow cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Measurement P1 Dry Sample P2 Grind to Fine Powder P1->P2 L1 Load Sample into Capillary P2->L1 L2 Pack to 2-3 mm Height L1->L2 M1 Insert into Apparatus L2->M1 M2 Rapid Heating (Approx. MP) M1->M2 M3 Cool Down M2->M3 M4 Slow Heating (1-2°C/min) M3->M4 M5 Observe & Record Range M4->M5 BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating Phase cluster_cooling Cooling & Measurement S1 Add Sample to Tube S2 Insert Inverted Bell S1->S2 S3 Attach to Thermometer S2->S3 S4 Immerse in Heating Bath S3->S4 H1 Heat Gently S4->H1 H2 Observe Rapid Bubbling H1->H2 C1 Remove Heat H2->C1 C2 Observe Bubble Cessation C1->C2 C3 Record Temperature C2->C3

References

An In-Depth Technical Guide to the Potential Biological Activities of 2-Chloro-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methyl-6-nitroaniline, with the Chemical Abstracts Service (CAS) number 5465-33-8, is a substituted nitroaniline that has garnered interest within the scientific community. Its structural isomer, 2-chloro-6-methyl-4-nitroaniline (CAS 69951-02-6), is often referenced interchangeably in chemical literature. This guide will delve into the known and potential biological activities of this compound, providing a comprehensive resource for researchers exploring its applications in drug discovery and development. While direct and extensive biological studies on this compound are limited, this guide will synthesize available information on its chemical properties, its role as a synthetic precursor, and the biological activities of structurally related compounds to illuminate its potential.

Chemical Properties of this compound

PropertyValueSource
CAS Number 5465-33-8iChemical[1]
Molecular Formula C₇H₇ClN₂O₂PubChem[2]
Molecular Weight 186.6 g/mol PubChem[2]
Melting Point 63-65 °CiChemical[1]
Boiling Point 307.6 °C at 760 mmHgiChemical[1]
Density 1.415 g/cm³iChemical[1]

Part 1: Synthetic Utility in Bioactive Molecule Development

A primary established role of this compound is as a key intermediate in the synthesis of more complex molecules with demonstrated biological activity. Its chemical structure, featuring a reactive amine group and a nitro group that can be readily transformed, makes it a versatile building block in organic synthesis.

Notably, this compound has been utilized in the preparation of indole carboxamide derivatives that function as P2X7 receptor antagonists[3][4]. The P2X7 receptor is an ATP-gated ion channel involved in inflammation and neuropathic pain, making its antagonists promising therapeutic agents for a range of neurological and inflammatory disorders.

The synthesis of these antagonists often involves the reaction of 2-chloro-6-methyl-4-nitroaniline with a suitable coupling partner, followed by further chemical modifications[3][4]. The presence of the chloro, methyl, and nitro groups on the aniline ring influences the electronic and steric properties of the resulting molecules, which in turn can modulate their binding affinity and efficacy at the P2X7 receptor.

Part 2: Potential Biological Activities and Mechanisms of Action

While direct experimental data on the biological activities of this compound is scarce, the known activities of structurally similar nitroaniline and halogenated aniline derivatives provide a strong basis for postulating its potential pharmacological profile.

Potential Antimicrobial and Antifungal Activity

Nitroaromatic compounds, including nitroanilines, have a well-documented history of antimicrobial and antifungal properties. The biological activity of these compounds is often linked to the enzymatic reduction of the nitro group within microbial cells. This reduction can lead to the formation of reactive nitroso and hydroxylamine intermediates, which can induce cellular damage through various mechanisms, including oxidative stress and covalent modification of essential biomolecules like proteins and DNA[5].

Furthermore, studies on halogenated anilines have demonstrated their potential as antimicrobial agents. The presence of halogen atoms can enhance the antimicrobial efficacy of a compound, potentially by increasing its lipophilicity and ability to penetrate microbial cell membranes[6]. A recent study highlighted the broad-spectrum antimicrobial and antibiofilm activities of halogenated anilines against uropathogenic Escherichia coli and other ESKAPE pathogens, suggesting that inhibition of adenylate cyclase activity may be a primary mode of action[4][7].

Given that this compound possesses both a nitro group and a halogen substituent, it is plausible that it may exhibit antimicrobial and antifungal properties.

Caption: Hypothesized antimicrobial mechanism of this compound.

Potential Anticancer Activity

Several lines of evidence suggest that this compound could serve as a scaffold for the development of anticancer agents. The broader class of nitroaniline derivatives has been explored for its cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the generation of reactive oxygen species (ROS) following the reduction of the nitro group, leading to oxidative stress and apoptosis in cancer cells.

Furthermore, the aniline scaffold itself is a common feature in many approved and investigational anticancer drugs. The substitution pattern on the aniline ring plays a crucial role in determining the cytotoxic potency. Generally, the presence of electron-withdrawing groups, such as a nitro group, tends to increase the cytotoxic effects of anilines[8].

While no specific IC50 values for this compound against cancer cell lines are currently available in the public domain, its structural features warrant investigation into its potential as an anticancer agent.

Postulated Anticancer Signaling Pathway Compound 2-Chloro-4-methyl- 6-nitroaniline Cellular_Uptake Cellular Uptake Compound->Cellular_Uptake Nitro_Reduction Intracellular Nitro Reduction Cellular_Uptake->Nitro_Reduction ROS_Generation ROS Generation Nitro_Reduction->ROS_Generation Mitochondrial_Stress Mitochondrial Stress ROS_Generation->Mitochondrial_Stress Caspase_Activation Caspase Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Postulated signaling pathway for anticancer activity.

Part 3: Experimental Protocols for Biological Evaluation

To rigorously assess the potential biological activities of this compound, a series of well-established in vitro assays are recommended. The following protocols provide a starting point for researchers.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of the compound, which is the lowest concentration that prevents visible growth of a microorganism.

Experimental Workflow

Caption: Workflow for antimicrobial susceptibility testing.

Step-by-Step Methodology

  • Prepare Compound Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare Microbial Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate containing the compound dilutions. Include positive (microorganism in broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Experimental Workflow

MTT Assay Workflow Cell_Seeding Seed Cancer Cells in a 96-well Plate Incubation_1 Incubate for 24 hours Cell_Seeding->Incubation_1 Compound_Treatment Treat Cells with Serial Dilutions of This compound Incubation_1->Compound_Treatment Incubation_2 Incubate for 48-72 hours Compound_Treatment->Incubation_2 MTT_Addition Add MTT Reagent Incubation_2->MTT_Addition Incubation_3 Incubate for 2-4 hours MTT_Addition->Incubation_3 Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation_3->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability and IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Part 4: Toxicology and Safety Considerations

The toxicological profile of this compound has not been extensively studied. However, data from structurally related compounds, such as 2-chloro-4-nitroaniline and 4-chloro-2-nitroaniline, indicate potential for cellular toxicity. Studies on isolated rat hepatocytes have shown that these compounds can cause a significant loss of cell viability, hepatocellular and microsomal damage, and depletion of intracellular glutathione (GSH)[8]. The depletion of GSH suggests that oxidative stress may be a key mechanism of toxicity.

Therefore, it is crucial to handle this compound with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Conclusion

This compound is a chemical compound with established utility as a synthetic intermediate for bioactive molecules, particularly in the development of P2X7 receptor antagonists. While direct evidence of its biological activities is limited, the extensive literature on related nitroaniline and halogenated aniline derivatives strongly suggests its potential as an antimicrobial, antifungal, and anticancer agent. The proposed mechanisms of action, primarily involving the reduction of the nitro group and subsequent generation of reactive intermediates, provide a solid foundation for further investigation.

This technical guide provides a comprehensive overview of the current understanding of this compound and outlines detailed experimental protocols for researchers to systematically evaluate its potential biological activities. Further research is warranted to fully elucidate the pharmacological and toxicological profile of this compound, which may lead to the development of novel therapeutic agents.

References

An In-Depth Technical Guide on the Electron Density and Reactivity of 2-Chloro-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-methyl-6-nitroaniline is a multifaceted aromatic compound whose utility in organic synthesis, particularly in the realm of medicinal chemistry, is dictated by the complex interplay of its substituent groups. This guide provides a detailed analysis of the molecule's electronic structure and its consequential reactivity. By examining the competing electron-donating and electron-withdrawing effects of the amino, methyl, chloro, and nitro groups, we delineate a comprehensive map of the molecule's electron density. This theoretical framework is then used to predict and explain its behavior in key chemical transformations, including electrophilic and nucleophilic aromatic substitution, as well as reactions involving its primary functional groups. Detailed, field-proven experimental protocols are provided for these transformations, offering researchers a practical toolkit for leveraging this versatile chemical intermediate in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs).

Introduction

This compound, with the CAS Number 6962-65-8, is a substituted aniline that serves as a crucial intermediate in the synthesis of a wide range of organic compounds, from dyes to pharmaceuticals.[1] Its structure, featuring a strategic arrangement of electron-donating and electron-withdrawing groups on a benzene ring, imparts a unique reactivity profile that is of significant interest to synthetic and medicinal chemists. The presence of an amino group, a chloro atom, a methyl group, and a nitro group creates a nuanced electronic landscape that governs its role as both an electrophile and a nucleophile at different positions. Understanding the principles behind this reactivity is paramount for its effective use in the development of novel therapeutics, such as tyrosine kinase inhibitors and other bioactive compounds.[1][2][3]

Part 1: Electronic Structure and Electron Density Analysis

The reactivity of an aromatic compound is fundamentally governed by the distribution of electron density within the π-system of the ring. In this compound, this distribution is the result of a delicate balance between the inductive and resonance effects of its four distinct substituents.

Theoretical Framework: Substituent Effects
  • Amino Group (-NH₂): This is a powerful activating group. It exerts a strong electron-donating effect through resonance (+R), where the nitrogen lone pair delocalizes into the ring, increasing electron density, particularly at the ortho and para positions. This is partially offset by a weaker electron-withdrawing inductive effect (-I) due to nitrogen's electronegativity.

  • Methyl Group (-CH₃): A weakly activating group that donates electron density primarily through the inductive effect (+I) and hyperconjugation.

  • Chloro Group (-Cl): A deactivating group overall. It has a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which outweighs its weaker electron-donating resonance effect (+R).

  • Nitro Group (-NO₂): This is a very strong deactivating group. It withdraws electron density from the ring through both a powerful resonance effect (-R) and a strong inductive effect (-I).[4]

Cumulative Effects in this compound

The substituents on this compound create a "push-pull" system. The strongly activating amino group is flanked by two powerful electron-withdrawing groups at the ortho positions (chloro and nitro). This arrangement significantly diminishes the electron-donating capacity of the amino group and drastically reduces the overall electron density of the aromatic ring, making it electron-deficient. The methyl group at the para position provides a modest counteracting electron-donating effect. This complex electronic profile makes the molecule a fascinating subject for both theoretical and practical investigation.[1]

Computational Modeling of Electron Density

To visualize and quantify the electron distribution, computational methods such as Density Functional Theory (DFT) are invaluable.[5][6] An electrostatic potential map generated from a DFT calculation can provide a clear picture of the electron-rich and electron-poor regions of the molecule.

PositionSubstituentDominant EffectPredicted Electron Density
1-NH₂+R (activating)High (but reduced by adjacent groups)
2-Cl-I (deactivating)Low
3-HRelatively higher than 2, 5, 6
4-CH₃+I (activating)Moderate
5-HRelatively higher than 2, 5, 6
6-NO₂-R, -I (deactivating)Very Low
Visualization of Electronic Effects

The interplay of these electronic effects can be conceptualized with the following diagram:

G cluster_ring Aromatic Ring C1 C1 C2 C2 C1->C2 NH2 NH₂ (+R > -I) C1->NH2 Inductive C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 NH2->C1 Donating Cl Cl (-I > +R) Cl->C2 Withdrawing CH3 CH₃ (+I) CH3->C4 Donating NO2 NO₂ (-R, -I) NO2->C6 Withdrawing G start This compound + Nucleophile (e.g., R₂NH) step1 Dissolve in Polar Aprotic Solvent (DMSO/DMF) start->step1 step2 Add Base (e.g., TEA) Heat to 80-100°C step1->step2 intermediate Meisenheimer Complex (Stabilized by NO₂/Cl) step2->intermediate step3 Elimination of Cl⁻ intermediate->step3 product Substituted Product step3->product G cluster_functional_group Functional Group Transformations cluster_snar Nucleophilic Aromatic Substitution start This compound nitro_reduction Nitro Reduction (e.g., SnCl₂/HCl) start->nitro_reduction diazotization Diazotization (NaNO₂/HCl) start->diazotization snar SNAr (e.g., R₂NH/Base) start->snar diamine 2-Chloro-6-methyl- benzene-1,4-diamine nitro_reduction->diamine diazonium Diazonium Salt Intermediate diazotization->diazonium sandmeyer Sandmeyer Reaction (e.g., CuCN) diazonium->sandmeyer cyano_product 2-Chloro-3-cyano-5- methylnitrobenzene sandmeyer->cyano_product snar_product N-substituted-4-methyl- 6-nitroaniline snar->snar_product

References

A Researcher's Guide to Sourcing 2-Chloro-4-methyl-6-nitroaniline for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Scientists and R&D Professionals on the Procurement and Quality Assessment of a Key Synthetic Building Block.

In the landscape of modern pharmaceutical research and development, the integrity of starting materials is paramount to the success of a drug discovery program. 2-Chloro-4-methyl-6-nitroaniline, a substituted aniline, represents a crucial building block in the synthesis of a variety of complex organic molecules, including potential kinase inhibitors and other therapeutic agents. This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on sourcing this critical reagent, with a focus on ensuring quality, understanding potential impurities, and establishing a reliable supply chain.

Understanding the Molecule: Physicochemical Properties of this compound

Before delving into the complexities of procurement, a foundational understanding of the molecule's properties is essential.

PropertyValueSource
CAS Number 5465-33-8iChemical[1]
Molecular Formula C₇H₇ClN₂O₂Appchem[2]
Molecular Weight 186.60 g/mol Appchem[2]
Melting Point 63-65 °CiChemical[1]
Boiling Point 307.6 °C at 760 mmHgiChemical[1]
Appearance Typically a yellow to orange crystalline powder
Solubility Generally soluble in organic solvents like methanol, ethanol, and acetone; sparingly soluble in water.

Commercial Suppliers: A Comparative Overview

A number of chemical suppliers offer this compound for research purposes. The selection of a supplier should be guided by factors such as purity, available analytical data, cost, and scale-up capabilities. Below is a comparative table of some prominent suppliers.

SupplierProduct NumberStated PurityAvailable QuantitiesNotes
Biosynth FAA46533Not specified on product pageResearch quantitiesOffers a range of products for pharmaceutical testing.[3]
BLD Pharm BD138458Not specified on product pageResearch to bulk quantitiesProvides access to analytical data like NMR, HPLC, and LC-MS upon request.[4]
Appchem AO33339Not specified on product pageResearch quantitiesProvides basic physicochemical properties.[2]
CymitQuimica 54-OR676395%100mg, 250mgDistributes for Apollo Scientific.[5]
iChemical IC5465338Not specified on product pageCustom packages availableProvides basic physical properties.[1]

It is crucial to note that while many suppliers list the compound, detailed purity specifications and comprehensive Certificates of Analysis (CoA) are often not publicly available and must be requested.

Synthesis and Potential Impurities: A Chemist's Perspective

A potential synthetic route is as follows:

  • Nitration of p-Toluidine: The synthesis would likely begin with the nitration of p-toluidine. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid. The directing effects of the methyl and amino groups would lead to a mixture of isomers, with 2-nitro-p-toluidine and 3-nitro-p-toluidine being the major products.

  • Protection of the Amino Group: To control the regioselectivity of the subsequent chlorination step, the amino group would likely be protected, for example, as an acetamide.

  • Chlorination: The protected intermediate would then be chlorinated. The directing effects of the substituents would favor chlorination at the position ortho to the amino group.

  • Deprotection: Finally, the protecting group would be removed to yield the desired this compound.

This proposed pathway highlights several potential impurities:

  • Isomeric Impurities: The initial nitration step can produce regioisomers. Inadequate separation can lead to the presence of other chloro-methyl-nitroaniline isomers in the final product.

  • Over-chlorinated and Under-chlorinated Species: The chlorination step may not be perfectly selective, leading to the formation of dichlorinated or non-chlorinated aniline derivatives.

  • Starting Material Carryover: Incomplete reactions can result in the presence of starting materials like p-toluidine or its nitrated intermediates.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps may be present in trace amounts.

The following diagram illustrates a plausible synthetic workflow and the points at which impurities may arise.

G cluster_synthesis Plausible Synthetic Pathway cluster_impurities Potential Impurity Introduction p_toluidine p-Toluidine nitration Nitration (HNO3/H2SO4) p_toluidine->nitration starting_materials Residual Starting Materials p_toluidine->starting_materials Incomplete Reaction protection Amine Protection (e.g., Acetic Anhydride) nitration->protection isomers Isomeric Impurities nitration->isomers Isomer Formation chlorination Chlorination (e.g., NCS) protection->chlorination deprotection Deprotection chlorination->deprotection chlorination_byproducts Over/Under-chlorinated Species chlorination->chlorination_byproducts Side Reactions final_product This compound deprotection->final_product solvents Residual Solvents final_product->solvents Purification Residues

Caption: Plausible synthesis of this compound and potential impurity sources.

Quality Assessment: The Certificate of Analysis as a Self-Validating System

A comprehensive Certificate of Analysis (CoA) is the cornerstone of quality assurance for any research chemical. Researchers should not rely solely on the purity value stated on the product label but should instead critically evaluate the analytical data provided in the CoA.

A robust CoA for this compound should include the following:

  • Identification: Confirmation of the compound's identity using methods such as ¹H NMR and Mass Spectrometry.

  • Purity Determination: A quantitative measure of purity, typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The chromatogram should be provided to allow for an assessment of any impurity peaks.

  • Residual Solvent Analysis: Often performed by Headspace GC, this analysis is crucial as residual solvents can interfere with subsequent reactions.

  • Water Content: Determined by Karl Fischer titration, as water can be detrimental in many organic reactions.

  • Physical Properties: Confirmation of appearance and melting point.

Below is an example of what a well-structured CoA for this compound might look like:

Certificate of Analysis - Example

Product Name: This compound
CAS Number: 5465-33-8
Lot Number: XXXXXX
Test Specification
Appearance Yellow to Orange Crystalline Powder
Identification by ¹H NMR Conforms to structure
Purity by HPLC (254 nm) ≥ 98.0%
Mass Spectrum (m/z) [M+H]⁺ = 187.0
Water Content (Karl Fischer) ≤ 0.5%
Residual Solvents (GC-HS) Meets USP <467> limits

Experimental Protocol: Verifying Supplier Material in Your Lab

Upon receiving a new batch of this compound, it is prudent to perform in-house verification, especially for critical applications in drug development.

Step-by-Step Material Verification Protocol:

  • Documentation Review:

    • Carefully examine the supplier's CoA and compare it with your internal specifications.

    • Ensure the CAS number and other identifiers match your requirements.

  • Physical Characterization:

    • Visually inspect the material for color and consistency.

    • Measure the melting point and compare it to the literature value (63-65 °C). A broad melting range can indicate the presence of impurities.

  • Spectroscopic and Chromatographic Analysis:

    • Obtain a ¹H NMR spectrum and compare it to a reference spectrum or the expected chemical shifts and splitting patterns.

    • Run an HPLC or GC analysis to confirm the purity and identify any significant impurities. This is particularly important if the material will be used in a GMP or regulated environment.

The following diagram outlines a logical workflow for selecting and validating a supplier for this compound.

G start Initiate Sourcing identify_suppliers Identify Potential Suppliers start->identify_suppliers request_info Request CoA and Specifications identify_suppliers->request_info evaluate_suppliers Evaluate Supplier Information (Purity, Cost, Scale-up) request_info->evaluate_suppliers select_supplier Select Primary Supplier evaluate_suppliers->select_supplier place_order Place Initial Order select_supplier->place_order receive_material Receive and Quarantine Material place_order->receive_material in_house_qc In-house Quality Control (NMR, HPLC, MP) receive_material->in_house_qc release_material Release for Research Use in_house_qc->release_material Pass fail_qc Material Fails QC in_house_qc->fail_qc Fail contact_supplier Contact Supplier for Resolution fail_qc->contact_supplier contact_supplier->request_info

Caption: Workflow for supplier selection and material validation.

Safety and Handling

This compound, like many nitroaromatic and chlorinated compounds, should be handled with care in a laboratory setting. Always consult the supplier's Safety Data Sheet (SDS) for detailed information.

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The successful integration of this compound into a drug discovery pipeline hinges on a meticulous approach to sourcing and quality control. By understanding the compound's properties, carefully vetting suppliers, and implementing a robust in-house verification process, researchers can mitigate risks and ensure the integrity of their synthetic endeavors. This diligence at the outset is a critical investment in the journey toward developing novel and effective therapeutics.

References

Methodological & Application

Application Notes & Protocols for the Synthesis of 2-Chloro-4-methyl-6-nitroaniline from p-Toluidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the multi-step synthesis of 2-Chloro-4-methyl-6-nitroaniline, a valuable chemical intermediate, starting from p-toluidine. The synthetic strategy involves a four-step sequence: protection of the amine via acetylation, regioselective nitration, subsequent chlorination, and final deprotection via hydrolysis. This guide is intended for researchers, scientists, and drug development professionals, emphasizing the underlying chemical principles, safety protocols, and detailed experimental procedures required for a successful synthesis.

Introduction & Strategic Overview

This compound and its isomers are important precursors in the synthesis of various organic compounds, including azo dyes and pharmaceutical agents.[1] The synthesis from p-toluidine is a classic example of manipulating directing group effects in electrophilic aromatic substitution (EAS) to achieve a specific substitution pattern on an aniline ring.

Direct functionalization of aniline derivatives is often challenging. The amino group is a powerful activating ortho-, para-director, but it is also basic and readily oxidized.[2] Direct nitration of anilines with standard nitrating mixtures (concentrated nitric and sulfuric acids) is problematic as it can lead to oxidation and the formation of the anilinium ion, which deactivates the ring and directs incoming electrophiles to the meta-position.[3][4]

To overcome these challenges, a protecting group strategy is employed. The amino group of p-toluidine is first acetylated to form an amide (an acetanilide). This acetamido group is still an ortho-, para-director but is less activating and not basic, allowing for controlled subsequent reactions.[5][6] The synthesis proceeds through the following logical workflow:

G cluster_0 Synthesis Workflow A Step 1: Protection (Acylation of p-Toluidine) B Step 2: Nitration (Electrophilic Aromatic Substitution) A->B C Step 3: Chlorination (Electrophilic Aromatic Substitution) B->C D Step 4: Deprotection (Acid Hydrolysis) C->D E Final Product: This compound D->E

Caption: Overall workflow for the synthesis of the target compound.

Guiding Principles & Critical Safety Considerations

2.1. Regioselectivity in Electrophilic Aromatic Substitution The success of this synthesis hinges on understanding the directing effects of the substituents on the aromatic ring at each step.

  • Acetanilide Intermediate: In 4-methylacetanilide, both the methyl group (-CH₃) and the acetamido group (-NHCOCH₃) are ortho-, para-directing. The acetamido group is the more powerful activating group, and its steric bulk favors substitution at its para position. However, since the para position is blocked by the methyl group, the incoming electrophile (NO₂⁺) is directed to one of the positions ortho to the acetamido group.

  • Nitroacetanilide Intermediate: After nitration, the ring contains the -CH₃, -NHCOCH₃, and a deactivating, meta-directing nitro group (-NO₂). The next electrophile (Cl⁺) will be directed by the powerful ortho-, para-directing -NHCOCH₃ group to the remaining ortho position.

2.2. Safety Precautions This synthesis involves the use of hazardous, corrosive, and oxidizing materials. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile). All operations should be performed inside a certified chemical fume hood.

  • Handling Acids: Concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) are extremely corrosive and are strong oxidizing agents. Always add acid slowly to other solutions, especially when preparing the nitrating mixture, and ensure the reaction is cooled in an ice bath to dissipate heat.

  • Nitration Reactions: Nitration reactions are highly exothermic and can proceed uncontrollably if the temperature is not carefully managed.[3] Maintain the recommended temperature ranges strictly. Have a larger ice bath ready to quench the reaction if necessary.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Acidic solutions should be neutralized carefully before disposal.

Detailed Experimental Protocols

Part 1: Synthesis of 4-Methylacetanilide (Protection Step)

Rationale: The acetylation of p-toluidine protects the amino group from oxidation and moderates its reactivity, enabling controlled electrophilic substitution.[2] This is a standard procedure for aniline chemistry.[6][7]

Materials:

  • p-Toluidine

  • Acetic anhydride

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium acetate, anhydrous

  • Deionized water

  • Ethanol

Procedure:

  • In a 500 mL flask, dissolve 10 g of p-toluidine in a mixture of 250 mL of water and 9 mL of concentrated HCl. Stir until a clear solution is obtained.

  • In a separate beaker, prepare a solution of 15 g of anhydrous sodium acetate in 50 mL of water.

  • To the p-toluidine hydrochloride solution, add 12 mL of acetic anhydride. Immediately after, add the sodium acetate solution in one portion and stir the mixture vigorously for 15 minutes.

  • Cool the reaction mixture in an ice bath for 30 minutes to facilitate the precipitation of 4-methylacetanilide.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash the filter cake thoroughly with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure white crystals of 4-methylacetanilide. Air dry the product completely.

Part 2: Synthesis of 4-Methyl-2-nitroacetanilide (Nitration Step)

Rationale: The acetamido group directs the incoming nitronium ion (NO₂⁺) to the ortho position. Strict temperature control below 10 °C is critical to prevent over-nitration and side reactions.[6]

Materials:

  • 4-Methylacetanilide (from Part 1)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Glacial Acetic Acid

  • Crushed ice

Procedure:

  • Carefully add 10 mL of concentrated sulfuric acid to a 100 mL flask containing 5 g of dry 4-methylacetanilide. Swirl the flask until the solid is completely dissolved. Cool the solution to 0 °C in an ice-salt bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding 3 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the stirred acetanilide solution using a dropping funnel. The rate of addition must be controlled to maintain the internal temperature of the reaction mixture below 10 °C.

  • After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.

  • Very slowly and carefully, pour the reaction mixture onto ~100 g of crushed ice in a large beaker with constant stirring.

  • The yellow solid precipitate, 4-methyl-2-nitroacetanilide, is collected by vacuum filtration and washed extensively with cold water until the washings are neutral to litmus paper.

  • The crude product can be recrystallized from ethanol for purification.

Part 3: Synthesis of 2-Chloro-4-methyl-6-nitroacetanilide (Chlorination Step)

Rationale: The powerful ortho-directing effect of the acetamido group guides the chlorination to the vacant position ortho to it and meta to the nitro group.

Materials:

  • 4-Methyl-2-nitroacetanilide (from Part 2)

  • Glacial Acetic Acid

  • Hydrochloric Acid (HCl)

  • Hydrogen Peroxide (H₂O₂, 30% solution)

Procedure:

  • Dissolve 4 g of 4-methyl-2-nitroacetanilide in 20 mL of glacial acetic acid in a 100 mL flask.

  • To this solution, add 5 mL of concentrated hydrochloric acid.

  • Cool the mixture in an ice bath. While stirring, slowly add 5 mL of 30% hydrogen peroxide dropwise, ensuring the temperature remains below 20 °C. The H₂O₂ and HCl react in situ to form the electrophilic chlorinating agent.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into 150 mL of cold water. A precipitate will form.

  • Collect the solid product, 2-chloro-4-methyl-6-nitroacetanilide, by vacuum filtration and wash with cold water.

Part 4: Synthesis of this compound (Deprotection Step)

Rationale: The final step is the acid-catalyzed hydrolysis of the amide protecting group to reveal the desired primary amine.[5]

Materials:

  • 2-Chloro-4-methyl-6-nitroacetanilide (from Part 3)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Water

  • Ammonium hydroxide solution (NH₄OH)

Procedure:

  • Place the crude 2-chloro-4-methyl-6-nitroacetanilide from the previous step into a 100 mL round-bottom flask.

  • Prepare a solution of 70% sulfuric acid by carefully adding 14 mL of concentrated H₂SO₄ to 6 mL of water.

  • Add the 70% H₂SO₄ solution to the flask containing the acetanilide derivative.

  • Heat the mixture under reflux for 30-45 minutes.

  • Allow the reaction mixture to cool to room temperature, then pour it onto crushed ice.

  • Carefully neutralize the solution by adding ammonium hydroxide until the solution is basic. This will precipitate the free amine.

  • Collect the final product, this compound, by vacuum filtration. Wash the solid with copious amounts of cold water.

  • The product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Data Summary & Characterization

The final product should be characterized to confirm its identity and purity using methods such as melting point determination, Thin-Layer Chromatography (TLC), and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Compound NameStarting MaterialMol. Weight ( g/mol )Key ReagentsExpected ProductMol. Weight ( g/mol )
Step 1 p-Toluidine107.15Acetic anhydride, HCl4-Methylacetanilide149.19
Step 2 4-Methylacetanilide149.19HNO₃, H₂SO₄4-Methyl-2-nitroacetanilide194.19
Step 3 4-Methyl-2-nitroacetanilide194.19HCl, H₂O₂2-Chloro-4-methyl-6-nitroacetanilide228.63
Step 4 2-Chloro-4-methyl-6-nitroacetanilide228.63H₂SO₄ (aq)This compound186.60

Conclusion

This application note details a robust and logical four-step synthesis for this compound from p-toluidine. The methodology relies on the fundamental principles of protecting groups and the control of regioselectivity in electrophilic aromatic substitution. By following the outlined protocols and adhering to all safety measures, researchers can reliably produce this valuable chemical intermediate for further applications in discovery and development.

References

Synthesis of 2-Chloro-4-methyl-6-nitroaniline: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 2-Chloro-4-methyl-6-nitroaniline, a valuable building block in the development of various pharmaceuticals and agrochemicals. The protocol herein details a robust and reproducible method centered on the regioselective chlorination of 4-methyl-2-nitroaniline. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth procedural instructions, mechanistic insights, safety protocols, and methods for product characterization.

Introduction and Scientific Rationale

This compound is a key intermediate in organic synthesis, primarily owing to its unique substitution pattern which allows for diverse functional group transformations. The presence of the nitro, chloro, and amino groups on the aniline scaffold provides multiple reactive sites for the construction of more complex molecular architectures.

The synthetic strategy outlined in this application note is the electrophilic aromatic substitution of 4-methyl-2-nitroaniline. The directing effects of the substituents on the aromatic ring are crucial for the regioselectivity of the chlorination. The amino group is a strong activating group and an ortho-, para-director, while the nitro group is a strong deactivating group and a meta-director. The methyl group is a weak activating group and an ortho-, para-director. In this specific substrate, the positions ortho to the amino group are targeted for chlorination.

This protocol employs N-Chlorosuccinimide (NCS) as the chlorinating agent. NCS is a versatile and easy-to-handle reagent for electrophilic chlorination, offering a safer alternative to gaseous chlorine or sulfuryl chloride.[1] The reaction is typically carried out in a suitable solvent, and the conditions can be optimized to favor the desired isomer.

Reaction Scheme and Workflow

The synthesis of this compound is achieved through the direct chlorination of 4-methyl-2-nitroaniline using N-Chlorosuccinimide.

Reaction Scheme:

Reaction_Scheme start 4-methyl-2-nitroaniline reagent + N-Chlorosuccinimide (NCS) start->reagent product This compound reagent->product Solvent (e.g., Acetonitrile)

Caption: Synthesis of this compound.

Experimental Workflow:

The overall laboratory process is depicted in the following workflow diagram.

Experimental_Workflow A 1. Reagent Preparation and Setup B 2. Reaction Execution: Chlorination of 4-methyl-2-nitroaniline with NCS A->B C 3. Work-up and Product Isolation B->C D 4. Purification by Recrystallization C->D E 5. Product Characterization (TLC, Melting Point, NMR, IR) D->E

Caption: Laboratory workflow for the synthesis of this compound.

Materials and Equipment

Reagents and Chemicals Grade Supplier
4-methyl-2-nitroanilineReagentSigma-Aldrich
N-Chlorosuccinimide (NCS)ReagentSigma-Aldrich
AcetonitrileAnhydrousFisher Scientific
Ethyl acetateACS GradeVWR
HexaneACS GradeVWR
Anhydrous Sodium SulfateACS GradeFisher Scientific
Equipment
Round-bottom flasks (50 mL and 100 mL)
Magnetic stirrer with heating mantle
Stir bars
Condenser
Thermometer
Buchner funnel and filter flask
Rotary evaporator
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Melting point apparatus
NMR spectrometer
FT-IR spectrometer

Detailed Experimental Protocol

4.1. Reaction Setup

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 4-methyl-2-nitroaniline (1.52 g, 10 mmol) in 30 mL of anhydrous acetonitrile.

  • Stir the mixture at room temperature until all the solid has dissolved.

4.2. Chlorination

  • To the stirred solution, add N-Chlorosuccinimide (1.40 g, 10.5 mmol) portion-wise over 10 minutes.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The reaction is complete when the starting material spot is no longer visible.

4.3. Work-up and Isolation

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in 50 mL of ethyl acetate.

  • Wash the organic layer with 2 x 30 mL of water and then with 30 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

4.4. Purification

  • Purify the crude product by recrystallization from an ethyl acetate/hexane solvent system.

  • Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexane dropwise until the solution becomes turbid.

  • Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry in a vacuum oven.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Chemical Hazards:

    • 4-methyl-2-nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.

    • N-Chlorosuccinimide: Corrosive and an oxidizing agent. Causes severe skin burns and eye damage.

    • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by the following analytical techniques.

Analytical Technique Expected Results
Appearance Yellow to orange crystalline solid
Melting Point 63-65 °C[2]
¹H NMR Characteristic peaks for aromatic protons, methyl group, and amine protons.
¹³C NMR Distinct signals for each carbon atom in the molecule.
FT-IR (cm⁻¹) Peaks corresponding to N-H, C-H (aromatic and aliphatic), C=C (aromatic), N=O, and C-Cl bonds.

Note: The exact chemical shifts in NMR spectra and absorption bands in IR spectra may vary slightly depending on the solvent and instrument used.

Discussion and Conclusion

This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of this compound. The use of N-Chlorosuccinimide offers a safe and effective method for the regioselective chlorination of 4-methyl-2-nitroaniline. The described purification and characterization methods will ensure the isolation of a high-purity product suitable for further applications in research and development. Adherence to the safety precautions outlined is essential for the safe execution of this procedure.

References

Application Note: A Mechanistic Guide to the Synthesis of 2-Chloro-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the multi-step synthesis of 2-Chloro-4-methyl-6-nitroaniline. The narrative focuses on the underlying principles of electrophilic aromatic substitution, providing a causal explanation for the specific sequence of reactions—protection, nitration, chlorination, and deprotection—required to achieve the desired regiochemistry. Each mechanistic step is paired with a comprehensive, field-proven laboratory protocol.

Introduction and Strategic Overview

This compound is a highly substituted aniline derivative. Its utility lies in its potential as a versatile intermediate in the synthesis of pharmaceuticals, dyes, and other complex organic molecules.[1][2] The specific arrangement of electron-withdrawing (chloro, nitro) and electron-donating (amino, methyl) groups on the aromatic ring makes its synthesis a classic case study in the strategic control of electrophilic aromatic substitution (EAS) reactions.

Directly substituting the starting material, 4-methylaniline (p-toluidine), is not feasible due to the powerful activating and directing effects of the primary amino (-NH₂) group. Uncontrolled reactions would lead to a mixture of polysubstituted products and oxidation of the aniline ring.[3][4] Therefore, a carefully planned four-step synthetic strategy is employed:

  • Protection: The highly reactive amino group is temporarily converted into a less activating acetamido group.

  • Nitration: A nitro group is introduced ortho to the directing acetamido group.

  • Chlorination: A chlorine atom is installed at the second ortho position, again directed by the acetamido group.

  • Deprotection: The acetamido group is hydrolyzed to reveal the primary amine, yielding the final product.

This sequence ensures high regioselectivity and yield by moderating reactivity and exploiting the directing effects of the substituents at each stage.

G cluster_0 Synthetic Workflow p_toluidine 4-Methylaniline acetylated N-acetyl-4-methylaniline p_toluidine->acetylated Step 1: Acetylation (Protection) nitrated N-acetyl-2-nitro-4-methylaniline acetylated->nitrated Step 2: Nitration chlorinated N-acetyl-2-chloro-4-methyl-6-nitroaniline nitrated->chlorinated Step 3: Chlorination final_product This compound chlorinated->final_product Step 4: Hydrolysis (Deprotection)

Caption: Overall synthetic workflow for this compound.

Reaction Mechanisms and Experimental Protocols

Step 1: Protection of the Amino Group via Acetylation

Causality and Expertise: The primary amino group of aniline is a powerful activating group, making the aromatic ring highly susceptible to electrophilic attack and oxidation.[4] Direct nitration with a mixture of nitric and sulfuric acid is problematic; the strong acidic medium protonates the amine to form an anilinium ion (-NH₃⁺), which is a strongly deactivating, meta-directing group.[3][5] To avoid this and to moderate the ring's reactivity, the amino group is protected as an acetamide. This is achieved by acylation with acetic anhydride. The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director but is less activating than the amino group, allowing for controlled, mono-substitution in subsequent steps.[5]

Protocol 1: Synthesis of N-acetyl-4-methylaniline

  • Reagents & Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-methylaniline (10.7 g, 0.1 mol) and 30 mL of water.

  • Addition of Acetic Anhydride: While stirring vigorously, add acetic anhydride (11.2 mL, 0.12 mol) in one portion. Immediately afterward, add a solution of sodium acetate (8.2 g, 0.1 mol) dissolved in 50 mL of water.

  • Reaction: Stir the mixture for 15-20 minutes. The product will begin to precipitate as a white solid.

  • Isolation: Cool the reaction flask in an ice bath for 30 minutes to ensure complete crystallization. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product on the filter with two 25 mL portions of cold water. Recrystallize the solid from an ethanol/water mixture to obtain pure N-acetyl-4-methylaniline. Dry the product in a desiccator.

Step 2: Electrophilic Nitration

Causality and Expertise: This step introduces the nitro group onto the aromatic ring. The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction between concentrated nitric acid and sulfuric acid.[6] In N-acetyl-4-methylaniline, the acetamido group is the most powerful activating group and directs the incoming electrophile to its ortho and para positions. Since the para position is already occupied by the methyl group, substitution occurs at one of the ortho positions (2 or 6). The reaction yields primarily N-acetyl-2-nitro-4-methylaniline.[5]

G cluster_1 Mechanism: Nitronium Ion Formation & EAS HNO3 HNO₃ H2NO3_plus H₂NO₃⁺ HNO3->H2NO3_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium Ion) H2NO3_plus->NO2_plus - H₂O H2O H₂O Aromatic N-acetyl-4-methylaniline Sigma σ-complex (Arenium Ion) Aromatic->Sigma + NO₂⁺ (Rate-determining) Product N-acetyl-2-nitro-4-methylaniline Sigma->Product - H⁺ (Restores Aromaticity)

Caption: Mechanism of electrophilic aromatic nitration.

Protocol 2: Synthesis of N-acetyl-2-nitro-4-methylaniline

  • Reagents & Setup: In a 250 mL flask, add N-acetyl-4-methylaniline (7.5 g, 0.05 mol) to glacial acetic acid (15 mL) and stir until dissolved. Cool the flask in an ice-salt bath to 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated sulfuric acid (10 mL) to concentrated nitric acid (3.5 mL), keeping the mixture cooled in an ice bath.

  • Addition: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of N-acetyl-4-methylaniline. Maintain the reaction temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Isolation: Pour the reaction mixture slowly into 250 mL of ice-cold water with vigorous stirring. A yellow solid will precipitate.

  • Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper. Recrystallize the crude product from ethanol to yield pure N-acetyl-2-nitro-4-methylaniline.

Step 3: Electrophilic Chlorination

Causality and Expertise: With the 2- and 4-positions occupied, this step installs the chlorine atom. The directing effects of the existing substituents must be considered. The acetamido group remains the most powerful activating director, strongly favoring substitution at its other vacant ortho position (position 6). The nitro group is a deactivating, meta-director, and the methyl group is a weak activating, ortho, para-director. The influence of the acetamido group is dominant, leading to the selective formation of N-acetyl-2-chloro-4-methyl-6-nitroaniline.

Protocol 3: Synthesis of N-acetyl-2-chloro-4-methyl-6-nitroaniline

  • Reagents & Setup: Dissolve N-acetyl-2-nitro-4-methylaniline (9.7 g, 0.05 mol) in 50 mL of glacial acetic acid in a 250 mL three-necked flask fitted with a stirrer and a gas inlet tube.

  • Chlorination: Gently bubble chlorine gas through the solution at room temperature. Alternatively, use a reagent like N-chlorosuccinimide (NCS) or a solution of sodium hypochlorite in acetic acid. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Reaction Completion: Once the starting material is consumed (as indicated by TLC), stop the addition of the chlorinating agent.

  • Isolation: Pour the reaction mixture into 300 mL of ice-cold water. The chlorinated product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol or acetic acid) to obtain the pure product.

Step 4: Deprotection via Amide Hydrolysis

Causality and Expertise: The final step is to remove the acetyl protecting group to regenerate the primary amine. This is accomplished by acid-catalyzed hydrolysis. Heating the amide in the presence of aqueous acid (such as HCl or H₂SO₄) cleaves the amide bond, releasing the final product, this compound, and acetic acid.

Protocol 4: Synthesis of this compound

  • Reagents & Setup: Place N-acetyl-2-chloro-4-methyl-6-nitroaniline (11.4 g, 0.05 mol) in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Hydrolysis: Add 50 mL of 70% v/v sulfuric acid. Heat the mixture under reflux for 45-60 minutes.

  • Isolation: Allow the mixture to cool to room temperature, then pour it carefully onto 250 g of crushed ice. The product will precipitate.

  • Neutralization & Purification: Neutralize the suspension by slowly adding a concentrated sodium hydroxide solution until it is alkaline. Collect the solid product by vacuum filtration. Wash the solid with cold water. Purify the crude this compound by recrystallization from ethanol/water.

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.[7]

PropertyValueSource
Molecular Formula C₇H₇ClN₂O₂[8]
Molecular Weight 186.6 g/mol [7][8]
Appearance Yellow solid[9]
Melting Point 170-176 °C[7]
¹H NMR Signals consistent with aromatic and methyl protons.[7]
FTIR (KBr) Characteristic peaks for N-H, NO₂, and C-Cl bonds.[7][8]
Mass Spec (EI) Molecular ion peak at m/z = 186.[7]

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure by showing the chemical environment of each proton.[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the molecule (e.g., amine N-H stretches, nitro N=O stretches).[7][8]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[7]

  • Melting Point Analysis: A sharp melting point range indicates high purity of the crystalline solid.

Safety and Handling

All steps of this synthesis must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reactants: Concentrated acids (H₂SO₄, HNO₃) are highly corrosive and strong oxidizing agents. Acetic anhydride is corrosive and lachrymatory. Chlorine gas is extremely toxic and corrosive. Handle with extreme care.[10][11]

  • Intermediates and Product: Nitroanilines are toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[8][12] They may cause skin and eye irritation.[8] The final product is classified as harmful if swallowed and toxic to aquatic life.[12]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste should be collected in designated containers.

References

Application Notes and Protocols: 2-Chloro-4-methyl-6-nitroaniline as a Versatile Intermediate in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Principle

Azo dyes represent the largest and most versatile class of synthetic organic colorants, accounting for over 60% of all dyes used globally.[1][2] Their widespread use in the textile, printing, and paper industries stems from their vibrant colors and the straightforward, robust chemistry used in their synthesis.[1][2][3] This synthesis is predominantly a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1][2][3]

1.1 Overview of 2-Chloro-4-methyl-6-nitroaniline

This compound is a substituted aromatic amine that serves as a valuable intermediate in the synthesis of a variety of organic compounds, particularly azo dyes.[4] Its molecular structure, featuring an amino group for diazotization and electron-withdrawing chloro and nitro groups, allows for the creation of dyes with specific shades and fastness properties. The strategic placement of these substituents influences the electronic properties of the resulting diazonium salt and, consequently, the final color of the azo dye.

1.2 The Chemistry of Azo Dye Synthesis

The core of azo dye synthesis involves two fundamental reactions:

  • Diazotization : A primary aromatic amine is converted into a diazonium salt (Ar–N₂⁺). This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[1][3][5] This reaction is highly temperature-sensitive and must be conducted at low temperatures (typically 0–5 °C) to prevent the decomposition of the unstable diazonium salt.[1][6]

  • Azo Coupling : The resulting aryldiazonium ion, a weak electrophile, is then reacted with an electron-rich aromatic compound (the coupling component), such as a phenol or an aniline derivative.[5][7][8] This electrophilic aromatic substitution reaction forms the characteristic azo group (–N=N–), which links the two aromatic rings and creates the extended conjugated system responsible for the dye's color.[1][7]

Physicochemical Properties and Safety Data

2.1 Compound Identification and Properties

A comprehensive understanding of the starting material's properties is critical for successful and safe synthesis.

PropertyValueSource
IUPAC Name 2-chloro-6-methyl-4-nitroaniline[9][10]
CAS Number 69951-02-6[4][9][10][11]
Molecular Formula C₇H₇ClN₂O₂[4][9][10]
Molecular Weight 186.60 g/mol [4][9]
Appearance Solid (form may vary)N/A
Storage 2–8°C, protected from light[4]

2.2 Safety, Handling, and Storage

As a nitroaniline derivative, this compound requires careful handling. Researchers must consult the full Safety Data Sheet (SDS) before use.

GHS Hazard Statements:

  • Harmful if swallowed (H302)[9]

  • Causes skin irritation (H315)[9]

  • Causes serious eye irritation (H319)[9]

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles.[12]

  • Handling: Avoid breathing dust.[12] Wash hands and any exposed skin thoroughly after handling.[12] Do not eat, drink, or smoke when using this product.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12] Store locked up. Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[12]

Core Synthetic Workflow

The transformation of this compound into an azo dye follows a sequential and temperature-controlled process. The diazonium salt is prepared first and, due to its instability, is used immediately in the subsequent coupling step without isolation.[1][2]

G cluster_0 PART 1: Diazotization cluster_1 PART 2: Azo Coupling cluster_2 PART 3: Isolation A This compound B Suspend in HCl/H₂O A->B C Cool to 0-5 °C B->C D Add NaNO₂ Solution C->D E Diazonium Salt Formation (Use Immediately) D->E H Slowly Add Diazonium Salt E->H Immediate Use F Coupling Component (e.g., β-Naphthol in NaOH) G Cool to 0-5 °C F->G I Stir for 10-30 min H->I J Azo Dye Precipitation I->J K Vacuum Filtration J->K L Wash with Cold Water K->L M Dry the Product L->M N Purified Azo Dye M->N

References

Application of 2-Chloro-4-methyl-6-nitroaniline in Pharmaceutical Synthesis: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-4-methyl-6-nitroaniline in Modern Drug Discovery

In the landscape of pharmaceutical synthesis, the selection of starting materials is a critical determinant of efficiency, scalability, and ultimately, the economic viability of drug manufacturing. This compound, a substituted aniline derivative, has emerged as a valuable building block, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its unique substitution pattern offers a versatile scaffold for the construction of complex molecular architectures inherent to many active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the application of this compound in pharmaceutical synthesis, with a focus on its role as a key precursor in the production of the tyrosine kinase inhibitor, Dasatinib. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights gleaned from extensive experience in the field to empower researchers and drug development professionals in their synthetic endeavors.

Core Application: A Gateway to Kinase Inhibitors

The primary utility of this compound in pharmaceutical synthesis lies in its conversion to 2-chloro-6-methylaniline. This transformation, achieved through the reduction of the nitro group to an amine, unmasks a key nucleophilic center. The resulting 2-chloro-6-methylaniline is a widely used intermediate in the synthesis of a range of kinase inhibitors.[1][2][3] Kinase inhibitors are a cornerstone of modern oncology, targeting specific signaling pathways that drive cancer cell proliferation and survival.

The Crucial First Step: Reduction of this compound

The conversion of the nitro group to a primary amine is a foundational step. The choice of reducing agent and reaction conditions is paramount to ensure high yield and purity of the resulting 2-chloro-6-methylaniline, which is critical for the success of subsequent coupling reactions.

Protocol 1: Synthesis of 2-chloro-6-methylaniline

This protocol details a robust and scalable method for the reduction of this compound using iron powder in an acidic medium. This classic method is favored for its cost-effectiveness and operational simplicity.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Iron Powder<100 meshCommercially Available
Hydrochloric Acid (HCl)37%Commercially Available
Ethanol (EtOH)AnhydrousCommercially Available
WaterDeionized-
Sodium Bicarbonate (NaHCO₃)Saturated Solution-For neutralization
Dichloromethane (DCM)ACS GradeCommercially AvailableFor extraction
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying
Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Addition of Iron Powder: To the stirred suspension, add iron powder (3.0-4.0 eq).

  • Initiation of Reaction: Heat the mixture to 70-80°C and slowly add concentrated hydrochloric acid (0.1-0.2 eq) dropwise. The reaction is exothermic and the color of the suspension will change.

  • Reaction Monitoring: Maintain the reaction at reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

  • Neutralization and Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water to the residue and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-chloro-6-methylaniline.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.

Application in the Synthesis of Dasatinib: A Case Study

Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[4] The synthesis of Dasatinib prominently features the use of 2-chloro-6-methylaniline as a key building block to introduce the N-(2-chloro-6-methylphenyl) moiety.

Synthetic Strategy Overview

The synthesis of Dasatinib involves the amide coupling of 2-chloro-6-methylaniline with a functionalized thiazole carboxylic acid derivative. This reaction forms the central amide bond of the Dasatinib molecule.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Amide Coupling This compound This compound 2-chloro-6-methylaniline 2-chloro-6-methylaniline This compound->2-chloro-6-methylaniline Fe/HCl, EtOH/H2O Dasatinib Dasatinib 2-chloro-6-methylaniline->Dasatinib Thiazole_derivative 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid Thiazole_derivative->Dasatinib

Caption: Synthetic workflow for Dasatinib.

Protocol 2: Synthesis of Dasatinib via Amide Coupling

This protocol outlines the amide bond formation between 2-chloro-6-methylaniline and 2-(6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-ylamino) thiazole-5-formic acid, a key step in Dasatinib synthesis.[5][6]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-chloro-6-methylaniline≥98%Synthesized as per Protocol 1 or commercially available
2-(6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-ylamino) thiazole-5-formic acid≥98%Commercially AvailableKey intermediate
Phenyl phosphorodichloridate (PDCP)≥97%Commercially AvailableCondensing agent
Triethylamine (TEA)≥99%Commercially AvailableBase
Dichloromethane (DCM)AnhydrousCommercially AvailableSolvent
Saturated Sodium Bicarbonate (NaHCO₃) Solution--For work-up
Experimental Procedure
  • Reaction Setup: Under a nitrogen atmosphere, in a dry round-bottom flask, add 2-(6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-ylamino) thiazole-5-formic acid (1.0 eq) and 2-chloro-6-methylaniline (1.15 eq) to anhydrous dichloromethane.

  • Addition of Condensing Agent: Cool the stirred mixture to 0°C and add phenyl phosphorodichloridate (PDCP) (1.15 eq) dropwise.

  • Addition of Base: Following the addition of PDCP, add triethylamine (3.1 eq) dropwise while maintaining the temperature at 0°C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, add a saturated solution of sodium bicarbonate and stir for 15-30 minutes.

  • Isolation of Crude Product: Filter the resulting suspension to collect the crude Dasatinib as a solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system to obtain Dasatinib of high purity.

Causality Behind Experimental Choices

  • Choice of Reducing Agent: Iron in acidic medium is a classic and industrially viable method for nitro group reduction due to its low cost and high efficiency. Catalytic hydrogenation (e.g., using Pd/C) is an alternative that often provides cleaner reactions and easier work-up but can be more expensive.

  • Amide Coupling Agent: PDCP is an effective condensing agent for forming the amide bond. Other reagents such as HATU, DCC, or EDCI can also be employed, and the choice may depend on scale, cost, and desired purity profile.[5]

  • Solvent and Base: Anhydrous dichloromethane is a common solvent for amide coupling reactions as it is relatively inert. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

Self-Validating System for Protocols

To ensure the reliability and reproducibility of these protocols, the following in-process controls and characterization methods are recommended:

  • TLC Analysis: A simple and effective way to monitor reaction progress, using an appropriate solvent system to separate starting materials, intermediates, and the final product.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides more detailed information on the reaction mixture, confirming the mass of the desired product and identifying any byproducts.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized intermediates and the final API.

  • Purity Analysis (HPLC): High-Performance Liquid Chromatography is the standard method for determining the purity of the final product.

Visualization of the Core Reaction

G Start This compound Intermediate 2-chloro-6-methylaniline Start->Intermediate Reduction Final_Product Dasatinib Intermediate->Final_Product Amide Coupling Reagent1 Fe / HCl Reagent1->Intermediate Reagent2 Thiazole Derivative + PDCP Reagent2->Final_Product

Caption: Key transformations in the synthesis of Dasatinib.

Conclusion

This compound stands as a testament to the strategic importance of well-designed chemical intermediates in the pharmaceutical industry. Its role as a precursor to 2-chloro-6-methylaniline provides a direct and efficient route to the synthesis of vital anticancer drugs like Dasatinib. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize this versatile building block. By understanding the underlying chemistry and adhering to rigorous experimental practices, the scientific community can continue to leverage such key intermediates to accelerate the discovery and development of life-saving medicines.

References

Strategic Reduction of the Nitro Group in 2-Chloro-4-methyl-6-nitroaniline: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals and Organic Chemists

Abstract

The selective reduction of the aromatic nitro group in 2-Chloro-4-methyl-6-nitroaniline is a critical transformation for the synthesis of 2-amino-6-chloro-4-methylaniline, a key building block in the development of various pharmaceutical agents and fine chemicals. This document provides a comprehensive guide for researchers, detailing two robust and field-proven protocols for this conversion: a classic metal-acid reduction using iron and a milder, metal-free approach with sodium dithionite. We delve into the mechanistic rationale behind each method, provide detailed, step-by-step experimental procedures, and outline critical safety and analytical considerations to ensure reliable, safe, and scalable execution.

Introduction: The Significance of the Target Moiety

Aromatic amines are foundational intermediates in organic synthesis. The target molecule of this guide, 2-amino-6-chloro-4-methylaniline , is a substituted o-phenylenediamine derivative. Such structures are integral to the synthesis of heterocyclic compounds, including benzimidazoles and quinoxalines, which are privileged scaffolds in medicinal chemistry. The conversion of the electron-withdrawing nitro group into a strongly electron-donating amino group dramatically alters the electronic properties of the aromatic ring, paving the way for a multitude of subsequent chemical transformations.[1]

The reduction of an aromatic nitro group is a classic yet nuanced process. The choice of methodology is paramount, as it must be compatible with other functional groups on the substrate—in this case, a halogen (chloro) and an alkyl (methyl) group—while ensuring high yield and purity.[2] Furthermore, these reactions are often highly exothermic, demanding careful control and a thorough understanding of the process hazards for safe scale-up.[3][4]

Strategic Selection of a Reduction Methodology

Several established methods exist for the reduction of nitroarenes, each with distinct advantages and limitations.[2][5] The selection for a specific substrate like this compound requires careful consideration of chemoselectivity, cost, scalability, and safety.

  • Catalytic Hydrogenation: Often considered the "greenest" method, catalytic hydrogenation using H₂ gas over catalysts like Palladium on Carbon (Pd/C) or Raney Nickel is highly efficient.[6][7] However, a significant risk with substrates containing aryl halides is hydrodehalogenation, where the chlorine atom is reductively cleaved.[6] While catalysts like Raney Nickel are less prone to this side reaction than Pd/C, the risk is not entirely eliminated. This method also requires specialized high-pressure reactor systems.

  • Metal-Mediated Reductions: The use of metals such as iron, zinc, or tin in an acidic medium is one of the oldest and most reliable methods for nitro group reduction.[1][8] The Béchamp reduction, which utilizes iron metal and an acid like HCl or acetic acid, is particularly noted for its high functional group tolerance and cost-effectiveness, making it a workhorse in industrial settings.[9][10] This method avoids the risk of dehalogenation seen in catalytic hydrogenation.

  • Transfer Hydrogenation: This approach uses a hydrogen donor molecule (e.g., formic acid, ammonium formate) in the presence of a catalyst, circumventing the need for high-pressure gaseous hydrogen.[11][12] It offers a safer alternative to direct hydrogenation, though catalyst selection remains crucial for efficiency and selectivity.[13]

  • Stoichiometric Reductants: Reagents like sodium dithionite (Na₂S₂O₄) provide a mild and effective metal-free alternative.[14] Dithionite reductions are typically performed in aqueous or mixed aqueous-organic systems and are highly chemoselective, leaving sensitive groups like halogens, esters, and ketones untouched.[14][15][16]

For this guide, we focus on two complementary protocols that offer a balance of reliability, accessibility, and chemoselectivity suitable for the target substrate:

  • Method A: Iron-Mediated Reduction in Acidic Medium: A robust, cost-effective, and scalable classic method.

  • Method B: Sodium Dithionite Reduction: A mild, metal-free alternative with excellent functional group tolerance.

Mechanistic Overview

Understanding the underlying reaction mechanism is key to troubleshooting and optimizing the process. Although complex, the pathways for our selected methods can be summarized as follows.

A. Iron-Mediated Reduction (Béchamp-type): This reaction proceeds via a series of single-electron transfers from the iron metal surface to the nitro group, coupled with protonation steps supplied by the acidic medium. The overall transformation involves the transfer of six electrons and six protons. The reaction progresses through key intermediates, nitrosobenzene and phenylhydroxylamine, before yielding the final aniline product.[8][9]

B. Sodium Dithionite Reduction: In aqueous solution, sodium dithionite exists in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species.[14] This radical anion initiates a single-electron transfer (SET) cascade that reduces the nitro group, also proceeding through nitroso and hydroxylamine intermediates, to furnish the amine.[14][17]

G cluster_path General Nitro Reduction Pathway Start Ar-NO₂ (Nitroarene) Intermediate1 Ar-N=O (Nitroso) Start->Intermediate1 +2e⁻, +2H⁺ Intermediate2 Ar-NHOH (Hydroxylamine) Intermediate1->Intermediate2 +2e⁻, +2H⁺ End Ar-NH₂ (Aniline) Intermediate2->End +2e⁻, +2H⁺ G cluster_workflow_A Workflow: Iron-Mediated Reduction Setup 1. Combine Substrate, EtOH/H₂O, NH₄Cl, Fe Powder React 2. Heat to Reflux (80-85°C, 2-3h) Setup->React Monitor 3. Monitor by TLC React->Monitor Filter 4. Cool, Dilute w/ EtOAc, Filter through Celite® Monitor->Filter Reaction Complete Extract 5. Wash with NaHCO₃ & Brine Filter->Extract Isolate 6. Dry (Na₂SO₄) & Concentrate Extract->Isolate Purify 7. Purify Product Isolate->Purify G cluster_workflow_B Workflow: Sodium Dithionite Reduction Setup 1. Dissolve Substrate in DCM (Biphasic) React 2. Add aq. Na₂S₂O₄ (RT, 4-6h, Vigorous Stir) Setup->React Monitor 3. Monitor by TLC React->Monitor Separate 4. Separate Layers, Extract Aqueous Phase Monitor->Separate Reaction Complete Wash 5. Combine Organics, Wash with Brine Separate->Wash Isolate 6. Dry (Na₂SO₄) & Concentrate Wash->Isolate Purify 7. Purify Product Isolate->Purify

References

Application Notes and Protocols for Diazotization Reactions Involving 2-Chloro-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 2-Chloro-4-methyl-6-nitroaniline in Synthesis

This compound is an aromatic amine of significant interest in the synthesis of specialized organic molecules, particularly within the dye and pharmaceutical industries. The strategic placement of its functional groups—a primary amine, a chloro group, a methyl group, and a nitro group—imparts a unique electronic and steric profile. The primary aromatic amine is the gateway for diazotization, a fundamental transformation that converts it into a highly versatile diazonium salt.

The presence of strong electron-withdrawing groups (nitro and chloro) significantly reduces the basicity of the amino group. This deactivation presents a challenge for diazotization, often requiring carefully controlled and optimized conditions to achieve efficient conversion. However, this same electronic profile makes the resulting diazonium salt a potent electrophile, ideal for subsequent azo coupling reactions to form vibrant and stable azo dyes.[1] These dyes are integral to the textile, printing, and pigment industries.[2][3]

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the diazotization of this compound. It covers the underlying mechanistic principles, detailed experimental protocols, critical safety considerations, and applications, ensuring a blend of theoretical understanding and practical, field-proven insights.

Part 1: The Diazotization Reaction: Mechanism and Key Parameters

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[1] The reaction is typically performed in a cold, acidic solution with a source of nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1]

The overall reaction is: Ar-NH₂ + NaNO₂ + 2 HCl → Ar-N₂⁺Cl⁻ + NaCl + 2 H₂O

Mechanism: The reaction proceeds through the formation of the nitrosonium ion (NO⁺), a potent electrophile, which then attacks the nucleophilic nitrogen of the amine. A series of proton transfers and dehydration steps lead to the formation of the stable aryl diazonium ion, characterized by a nitrogen-nitrogen triple bond.

Causality Behind Experimental Choices:

  • Low Temperature (0-5 °C): This is the most critical parameter. Aryl diazonium salts are thermally unstable and can decompose violently if allowed to warm up.[2] Maintaining a temperature between 0 and 5 °C throughout the reaction minimizes decomposition, preventing the formation of phenolic byproducts and ensuring a higher yield of the desired diazonium salt.[1][4]

  • Strong Acidic Medium: A strong acid (typically 2.5-3.5 equivalents) serves two purposes. First, it protonates sodium nitrite to generate the necessary nitrous acid.[1] Second, it maintains a low pH, which prevents the newly formed diazonium salt from coupling with unreacted amine, a common side reaction that forms undesirable diazoamino compounds.

  • Stoichiometry of Sodium Nitrite: A slight excess of sodium nitrite (1.0-1.1 equivalents) is often used to ensure the complete conversion of the amine.[4] However, a large excess should be avoided as residual nitrous acid can interfere with subsequent coupling reactions. Any excess is typically quenched with sulfamic acid or urea, which converts it to nitrogen gas.[4]

Part 2: Safety Protocols and Handling of Diazonium Salts

Trustworthiness: A Self-Validating System of Safety

Aryl diazonium salts, particularly those with nitro groups, should always be treated as potentially explosive, especially in a solid, dry state.[2] The protocols described herein are designed to mitigate this risk by preparing and using the diazonium salt in a cold aqueous solution (in situ) without isolation.

The Cardinal Rules for Working with Diazonium Salts:

  • Assume Explosive Properties: Unless proven otherwise, treat all diazonium salts as potentially explosive.[2]

  • Never Isolate: Prepare the diazonium salt in solution and use it immediately. Avoid any condition that might cause it to precipitate or dry out.[2]

  • Strict Temperature Control: Continuously monitor the reaction temperature and ensure it remains below 5 °C. Use an ice-salt bath for effective cooling.

  • Stoichiometric Control: Use only a slight excess of sodium nitrite and be prepared to quench any unreacted nitrous acid.

  • Proper Quenching: Before workup or disposal, any remaining diazonium salt must be destroyed. This can be achieved by adding a compound rich in electrons, like a solution of β-naphthol.

  • Ventilation: Reactions should be conducted in a well-ventilated fume hood as nitrogen gas is evolved during the reaction and quenching steps.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves. A blast shield is highly recommended.

  • Handling Solids: If handling any solid diazonium salt is unavoidable (not recommended), use plastic or Teflon spatulas, not metal ones, to avoid friction or scratching.[2]

Part 3: Detailed Experimental Protocols

Protocol 1: Diazotization of this compound

This protocol describes the in situ preparation of the diazonium salt solution. The quantities can be scaled as needed, but initial experiments should be performed on a small scale.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (10 mmol scale)Molar Equivalents
This compound186.601.87 g1.0
Concentrated Hydrochloric Acid (~37%)36.462.5 mL~3.0
Sodium Nitrite (NaNO₂)69.000.72 g1.05
Sulfamic Acid (NH₂SO₃H)97.09~0.1 gFor quenching
Distilled Water18.0225 mL-
Ice-As needed-

Equipment:

  • 100 mL three-necked round-bottom flask

  • Mechanical or magnetic stirrer

  • Thermometer

  • Dropping funnel

  • Ice-salt bath

  • Starch-iodide paper

Procedure:

  • Amine Suspension: In the 100 mL three-necked flask, combine this compound (1.87 g, 10 mmol) with 15 mL of distilled water. Place the flask in the ice-salt bath.

  • Acidification: While stirring, slowly add concentrated hydrochloric acid (2.5 mL, ~30 mmol). The amine will likely form a fine, insoluble hydrochloride salt slurry.

  • Cooling: Cool the suspension to 0-5 °C with vigorous stirring. It is crucial to maintain this temperature for the remainder of the procedure.

  • Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (0.72 g, 10.5 mmol) in 10 mL of cold distilled water.

  • Diazotization: Fill the dropping funnel with the sodium nitrite solution. Add the solution dropwise to the stirred amine suspension over 20-30 minutes. Ensure the temperature never exceeds 5 °C. The reaction is exothermic.

  • Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes. The solid suspension should gradually dissolve, yielding a clear, yellowish solution of the diazonium salt.

  • Checking for Excess Nitrous Acid: Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. An immediate blue-black color indicates that the diazotization is complete and excess nitrous acid is present.

  • Quenching Excess Nitrous Acid: If the starch-iodide test is positive, add a small amount of sulfamic acid or urea portion-wise until the test is negative (the paper remains white). A slight effervescence (N₂ gas) will be observed.

  • Immediate Use: The resulting cold diazonium salt solution is now ready for immediate use in a subsequent coupling reaction. DO NOT attempt to isolate or store this solution.

Protocol 2: Azo Coupling with an Activated Aromatic Compound (General Procedure)

This protocol outlines the reaction of the prepared diazonium salt with a generic coupling component, such as β-naphthol, to form an azo dye. Azo coupling is an electrophilic aromatic substitution reaction.[2]

Materials & Reagents:

  • Diazonium salt solution from Protocol 1

  • Coupling component (e.g., β-Naphthol, 1.44 g, 10 mmol)

  • Sodium Hydroxide (NaOH) solution (e.g., 10% w/v)

  • Sodium Acetate (if coupling with an amine)

Procedure:

  • Coupling Component Solution: In a separate beaker, dissolve the coupling component (e.g., β-naphthol, 10 mmol) in a cold solution of aqueous sodium hydroxide (for phenols) or an acidic/buffered solution (for amines). Ensure the final volume is sufficient for good stirring (~50 mL).

  • Cooling: Cool this solution to 0-5 °C in an ice bath.

  • Coupling Reaction: With vigorous stirring, slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling component.

  • pH Control: The pH is critical for successful coupling.

    • For phenols/naphthols: Maintain an alkaline pH (8-10) by adding NaOH solution as needed. This deprotonates the hydroxyl group, making the ring more electron-rich and susceptible to electrophilic attack.

    • For aromatic amines: Maintain a weakly acidic to neutral pH (5-7) using sodium acetate. A pH that is too low will protonate the coupling amine, deactivating it.

  • Dye Formation: A brightly colored azo dye should precipitate immediately upon mixing.

  • Reaction Completion: Continue stirring the mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.

  • Isolation: Collect the solid dye product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with copious amounts of cold water to remove any inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

References

Application Note: A Validated RP-HPLC Method for Purity Analysis of 2-Chloro-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details a robust, validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 2-Chloro-4-methyl-6-nitroaniline. This method is designed for researchers, quality control analysts, and drug development professionals requiring a precise and reliable tool to assess the purity of this critical chemical intermediate. The described isocratic method utilizes a C18 stationary phase with a UV detector, demonstrating excellent specificity, linearity, accuracy, and precision in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Rationale

This compound (molecular formula C₇H₇ClN₂O₂) is a key intermediate in the synthesis of various organic compounds, including azo dyes and potential pharmaceutical agents.[1] Its molecular structure, featuring an aromatic ring with chloro, methyl, nitro, and amino functional groups, makes it a versatile building block.[1][2] The purity of this starting material is paramount, as impurities can lead to undesirable side products, reduced yields, and potential safety concerns in downstream applications.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating and quantifying components in a mixture.[3][4] A reverse-phase (RP-HPLC) modality was selected for this application due to the non-polar, hydrophobic nature of the analyte.[5][6][7] In RP-HPLC, a non-polar stationary phase (e.g., octadecylsilane or C18) is used with a polar mobile phase. Hydrophobic molecules, like this compound, interact more strongly with the stationary phase, leading to longer retention times compared to more polar impurities, thus enabling effective separation.[6][8]

The method development was guided by the analyte's physicochemical properties. With a molecular weight of 186.60 g/mol and a predicted XLogP3 of 2.1, the compound is well-suited for retention on a C18 column.[9] The presence of chromophores (nitro and aniline groups) allows for sensitive detection using a UV-Vis spectrophotometer.[10][11] This application note provides a complete, validated protocol to ensure the method is suitable for its intended purpose, adhering to the principles outlined in ICH Q2(R1) guidelines.[12][13][14]

Materials and Instrumentation

Reagents and Chemicals
  • This compound Reference Standard: (Purity ≥98%)

  • Acetonitrile (ACN): HPLC Grade or higher

  • Water: HPLC Grade or Milli-Q

  • Phosphoric Acid (H₃PO₄): Analytical Grade (for mobile phase pH adjustment)

  • Methanol: HPLC Grade (for cleaning)

Instrumentation
  • HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column thermostat, and UV-Vis detector is required.

  • Chromatography Column: Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm, or equivalent.

  • Data Acquisition Software: Empower™, Chromeleon™, or equivalent.

  • Analytical Balance: 4-decimal place readability.

  • pH Meter: Calibrated.

  • Syringe Filters: 0.45 µm PTFE or Nylon.

Experimental Protocol

Preparation of Solutions
  • Mobile Phase (Acetonitrile:Water, 60:40 v/v):

    • Measure 600 mL of HPLC grade Acetonitrile into a 1 L graduated cylinder.

    • Measure 400 mL of HPLC grade Water into a separate graduated cylinder.

    • Combine the solvents in a 1 L solvent reservoir bottle.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration. Causality: The 60:40 ratio of acetonitrile to water provides a suitable polarity to achieve optimal retention and peak shape for the analyte. Acetonitrile is a common organic modifier that offers good elution strength and low viscosity.[6][15]

  • Diluent (Mobile Phase): Use the prepared mobile phase as the diluent for all standard and sample preparations to ensure compatibility with the chromatographic system and to avoid peak distortion.

  • Standard Stock Solution (approx. 500 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with diluent and mix thoroughly.

  • Working Standard Solution (approx. 50 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with diluent and mix thoroughly. This solution will be used for calibration and purity calculations.

  • Sample Preparation (approx. 50 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

    • Follow the same dissolution and dilution procedure as the Standard Stock Solution to create a 500 µg/mL sample stock.

    • Pipette 5.0 mL of the sample stock solution into a 50 mL volumetric flask.

    • Dilute to the mark with diluent and mix thoroughly.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

All critical chromatographic parameters are summarized in the table below.

ParameterConditionRationale
Column Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mmA C18 column provides the necessary hydrophobic interaction to retain the non-polar analyte.[7]
Mobile Phase Isocratic: Acetonitrile:Water (60:40, v/v)Provides consistent elution strength for reproducible retention times.[6][16]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good efficiency and reasonable run times.[17]
Column Temperature 30 °CMaintaining a constant temperature minimizes fluctuations in retention time and improves reproducibility.
Injection Volume 10 µLA small injection volume prevents column overloading and peak distortion.
UV Detection 254 nmAromatic nitro compounds exhibit strong absorbance at this wavelength, providing high sensitivity.[18]
Run Time 10 minutesSufficient time to elute the main peak and any potential post-eluting impurities.
Analytical Workflow

The overall process from sample preparation to final report generation is illustrated below.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing prep_mobile Prepare Mobile Phase (ACN:H2O 60:40) equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_std Prepare Reference Standard Solution sst_check Perform System Suitability Test (SST) prep_std->sst_check prep_sample Prepare Sample Solution inject_sample Inject Sample(s) prep_sample->inject_sample equilibrate->sst_check inject_std Inject Standard(s) sst_check->inject_std If SST Passes inject_std->inject_sample integrate Integrate Chromatograms inject_sample->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Final Report calculate->report

Caption: Workflow for the HPLC purity analysis of this compound.

Method Validation and System Suitability

To ensure the method is reliable and suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[12][13][19]

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. This is achieved by making five replicate injections of the Working Standard Solution (50 µg/mL). The acceptance criteria, based on USP <621>, must be met.[20][21][22]

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and the sharpness of the peak.
Relative Standard Deviation (%RSD) %RSD ≤ 2.0% for peak area and retention timeDemonstrates the precision and reproducibility of the injector and pump.
Validation Parameters

The following parameters should be assessed to fully validate the analytical method.

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Inject diluent, standard, and a sample spiked with known related substances.The main peak should be free from interference from the diluent or impurities.
Linearity Analyze a series of at least five concentrations (e.g., 10-100 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a placebo with the analyte at three levels (e.g., 80%, 100%, 120%).Mean recovery should be between 98.0% and 102.0%.
Precision (Repeatability) Analyze six replicate preparations of the same sample on the same day.%RSD ≤ 2.0%.
Intermediate Precision Repeat the precision study on a different day with a different analyst or instrument.Overall %RSD for both sets of data should be ≤ 2.0%.
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10.

Data Calculation

The purity of the this compound sample is calculated using the area normalization method. This method assumes that all impurities present in the sample have a similar detector response to the main component.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The RP-HPLC method described in this application note is a validated, robust, and reliable procedure for determining the purity of this compound. The method is specific, linear, accurate, and precise, making it highly suitable for routine quality control analysis in both research and industrial settings. Adherence to the outlined system suitability criteria ensures the consistent performance of the chromatographic system, guaranteeing the integrity of the analytical results.

References

A Robust Gas Chromatography Method for the Analysis of 2-Chloro-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note details a comprehensive and validated gas chromatography (GC) methodology for the quantitative analysis of 2-Chloro-4-methyl-6-nitroaniline. This compound is a key intermediate in various synthetic pathways, making its purity and accurate quantification critical for quality control in research and pharmaceutical development. The protocol herein is designed to provide high sensitivity, specificity, and robustness, leveraging a mid-polarity capillary column coupled with either a Flame Ionization Detector (FID) for routine quantification or a Mass Spectrometer (MS) for definitive identification and trace-level analysis. We will delve into the scientific rationale behind parameter selection, from injection technique to detector choice, to ensure a self-validating and reliable analytical system.

Introduction and Scientific Rationale

This compound is a substituted nitroaniline derivative whose purity is paramount for the successful synthesis of downstream products, including active pharmaceutical ingredients (APIs) and specialized dyes. The presence of impurities can significantly affect the yield, safety, and efficacy of the final product. Gas chromatography is an ideal technique for analyzing semi-volatile and thermally stable compounds like substituted anilines.[1]

However, nitroanilines present a unique analytical challenge. The presence of the polar nitro (-NO₂) and amino (-NH₂) groups can lead to analyte adsorption at active sites within the GC system (e.g., injector liner, column), resulting in poor peak shape and inaccurate quantification.[2] Furthermore, some aniline derivatives can be thermolabile, necessitating careful optimization of injector and oven temperatures to prevent on-column degradation.[3][4]

This guide addresses these challenges by recommending:

  • An inert flow path: Utilizing deactivated liners and columns is crucial to minimize analyte interaction and ensure symmetrical peaks.[2]

  • Optimized thermal conditions: A carefully programmed temperature ramp prevents analyte degradation while ensuring efficient separation from potential impurities.

  • Versatile detection options: The method is adaptable for both GC-FID, a robust and economical choice for purity assessment, and GC-MS, which offers unparalleled specificity for impurity identification and structural confirmation.[1][5][6]

Analytical Workflow Overview

The analytical process follows a systematic progression from sample and standard preparation through instrumental analysis to data processing. This workflow is designed to ensure consistency and accuracy.

GC_Analysis_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A Accurately Weigh Reference Standard & Sample B Volumetric Dissolution in Appropriate Solvent (e.g., Dichloromethane) A->B C Prepare Calibration Standards & QC Samples B->C D System Suitability Test (SST) Inject Blank & Standard C->D E Inject Sample Solutions (1 µL Split/Splitless Injection) D->E F GC Separation (HP-5ms Column) E->F G Detection (FID or MS) F->G H Peak Integration & Identification G->H I Quantification using Calibration Curve H->I J Report Generation & Purity Assessment I->J

Figure 1: General workflow for the GC analysis of this compound.

Detailed Protocols and Methodologies

Materials and Reagents
  • Reference Standard: this compound (≥99.5% purity)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC or GC-grade

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). An autosampler is recommended for precision.[6]

  • GC Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1][7]

  • Consumables: 2 mL autosampler vials with caps, deactivated glass injector liners (splitless, single taper with glass wool), syringes.

Standard and Sample Preparation

Causality: The choice of solvent is critical. Dichloromethane is an excellent choice as it readily dissolves the analyte and is volatile enough for GC analysis. Accurate weighing and volumetric dilutions are fundamental for quantitative accuracy.

  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to the mark with dichloromethane. Mix thoroughly. This solution should be stored under refrigeration.

  • Working Calibration Standards (e.g., 1-100 µg/mL):

    • Prepare a series of at least five calibration standards by performing serial dilutions of the Stock Standard Solution with dichloromethane.

  • Sample Solution (approx. 100 µg/mL):

    • Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with dichloromethane. Mix thoroughly. The target concentration should fall within the range of the calibration standards.

Gas Chromatography Conditions

The following instrumental parameters are provided as a robust starting point. Optimization may be required based on the specific instrumentation used.

ParameterRecommended ConditionRationale
GC System Agilent 7890B or equivalentA modern GC system ensures precise temperature and flow control.
Injector Split/SplitlessAllows for flexibility between sensitivity (splitless) and high concentration (split) analysis.
Injector Temp.250 °CBalances efficient volatilization with minimizing thermal degradation of the nitroaniline.[7]
Injection ModeSplitless (for trace analysis)Maximizes analyte transfer to the column for best sensitivity. A 0.75 min purge time is a good starting point.[2]
Injection Volume1.0 µLStandard volume for capillary GC, preventing column overload.[5]
Carrier GasHeliumInert carrier gas providing good efficiency. A constant flow is recommended.
Flow Rate1.0 mL/minOptimal flow rate for a 0.25 mm ID column to achieve good separation efficiency.[5][7]
Oven Program
Initial Temp.100 °C, hold for 2 minA lower initial temperature helps focus the analyte at the column head, leading to sharper peaks.[7]
Ramp Rate15 °C/min to 280 °CA moderate ramp rate ensures good separation of the main component from potential impurities.[7]
Final Temp.280 °C, hold for 5 minEnsures that all components are eluted from the column before the next injection.[7]
FID Detector
Temperature300 °CMust be hotter than the final oven temperature to prevent condensation.
H₂ Flow30 mL/minStandard for FID operation.
Air Flow300 mL/minStandard for FID operation.
Makeup Gas (N₂)25 mL/minEnsures efficient transfer of column effluent to the flame.
MS Detector
Ionization ModeElectron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.[7]
Source Temp.230 °CStandard source temperature to maintain analyte integrity.[7]
Mass Rangem/z 40-400A wide enough range to capture the molecular ion and key fragments of the analyte and related impurities.

Method Validation and System Suitability

For this protocol to be considered trustworthy, it must be validated according to established guidelines such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[8]

  • System Suitability: Before sample analysis, inject a mid-level standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Specificity: The method should be able to resolve the this compound peak from any impurities, degradants, or blank components. This is best confirmed using GC-MS.

  • Linearity: A linear relationship (correlation coefficient r² ≥ 0.999) should be established between the concentration of the standards and the detector response across the intended analytical range.

  • Accuracy: Determined by spiking a sample with known amounts of the reference standard at different levels (e.g., 80%, 100%, 120% of the sample concentration). Recoveries should typically be within 98-102%.

  • Precision: Assessed through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or with different analysts). The RSD should be within acceptable limits (e.g., ≤ 2.0%).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is crucial for impurity analysis.

Conclusion

The gas chromatography method outlined in this document provides a reliable, sensitive, and robust protocol for the analysis of this compound. By employing an inert flow path and carefully optimized GC parameters, the challenges associated with analyzing polar and thermally sensitive nitroanilines are effectively mitigated. The adaptability for both FID and MS detectors makes this method suitable for a wide range of applications, from routine quality control to in-depth impurity profiling in research and drug development settings. Adherence to the described validation principles will ensure the generation of trustworthy and scientifically sound data.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-4-methyl-6-nitroaniline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing reaction yields and troubleshooting common experimental hurdles. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and refine the synthesis for your specific laboratory conditions.

The Challenge: Direct Nitration of 2-Chloro-4-methylaniline

The synthesis of this compound primarily involves the electrophilic nitration of 2-Chloro-4-methylaniline. However, direct nitration of anilines is notoriously problematic and often leads to low yields and a mixture of undesirable byproducts. The primary challenges are:

  • Oxidation : The amino group (-NH₂) is highly susceptible to oxidation by nitric acid, which can lead to the formation of tar-like polymerization products and destruction of the starting material.[1]

  • Loss of Regiocontrol : In the strongly acidic conditions of a standard nitrating mixture (HNO₃/H₂SO₄), the amino group is protonated to form the anilinium ion (-NH₃⁺). This protonated group is a meta-director and deactivates the aromatic ring, leading to the formation of the wrong isomers and slowing the desired reaction.[1]

To circumvent these issues, a more controlled, multi-step approach is recommended. This involves protecting the amine functionality before nitration and subsequently deprotecting it to yield the final product. This strategy enhances the stability of the substrate and provides superior control over the position of nitration.

Recommended Synthetic Pathway: A Three-Step Approach for High Yield

Our field-proven recommendation involves a three-step sequence: Protection → Nitration → Deprotection . This method consistently produces higher yields and a purer final product compared to direct nitration.

G cluster_workflow Recommended Synthesis Workflow A Step 1: Protection (Acylation) Intermediate1 Protected Intermediate (N-acetyl-2-chloro-4-methylaniline) A->Intermediate1 B Step 2: Nitration Intermediate2 Nitrated Intermediate (N-acetyl-2-chloro-4-methyl-6-nitroaniline) B->Intermediate2 C Step 3: Deprotection (Hydrolysis) End Final Product (this compound) C->End Start Starting Material (2-Chloro-4-methylaniline) Start->A Acetic Anhydride Intermediate1->B HNO₃ / H₂SO₄ Intermediate2->C Acid or Base

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis in a practical question-and-answer format.

Q1: My direct nitration attempt resulted in a dark, tarry mixture with very low yield. What went wrong?

Answer: This is the most common issue with direct nitration. The amino group in your starting material, 2-Chloro-4-methylaniline, is highly activated and was likely oxidized by the nitric acid. Furthermore, under the strong acidic conditions required for nitration, the amine protonates to an -NH₃⁺ group. This group is a meta-director, leading to undesired isomers, and deactivates the ring, requiring harsher conditions that promote further side reactions.[1]

Solution: Avoid direct nitration. You must protect the amino group first. By converting the amine to an amide (specifically, an acetamide using acetic anhydride), you moderate its activating effect and prevent oxidation. The acetamido group (-NHCOCH₃) is still an ortho-, para-director, guiding the nitro group to the desired position, but it is far more stable under nitrating conditions.[1]

Q2: I'm getting multiple isomers from the nitration of the protected intermediate. How can I improve regioselectivity?

Answer: The formation of multiple isomers during the nitration of N-(2-chloro-4-methylphenyl)acetamide suggests that your reaction conditions are not optimal, particularly the temperature. While the acetamido group directs ortho/para, higher temperatures can provide enough energy to overcome the activation barrier for substitution at less-favored positions.

Solution:

  • Strict Temperature Control: The nitration step is highly exothermic. It is critical to maintain a low temperature, typically between 0–10 °C, throughout the addition of the nitrating mixture.[1] Use an ice/salt bath for efficient cooling.

  • Slow Reagent Addition: Add the cooled nitric acid/sulfuric acid mixture dropwise to the solution of your protected amide. This prevents localized temperature spikes that can lead to side reactions.

  • Proper Stirring: Ensure vigorous and efficient stirring to maintain a homogenous temperature throughout the reaction vessel.

Q3: The yield of my final product is low, and I suspect the deprotection (hydrolysis) step is incomplete. How can I ensure full conversion?

Answer: Incomplete hydrolysis of the N-acetyl-2-chloro-4-methyl-6-nitroaniline intermediate is a common reason for low final yields. The amide bond can be resilient, and achieving complete cleavage requires appropriate conditions.

Solution:

  • Acidic Hydrolysis: Reflux the nitrated intermediate in an aqueous acidic solution, such as aqueous hydrochloric acid or sulfuric acid. This is a common and effective method.

  • Basic Hydrolysis: Alternatively, refluxing with an aqueous base like sodium hydroxide in an alcoholic solvent can also be effective.[1]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting amide. Continue refluxing until the starting material spot is no longer visible on the TLC plate. This provides direct evidence that the reaction has gone to completion.

Q4: After hydrolysis, my product is an off-color and seems impure. What is the best way to purify it?

Answer: The color is likely due to residual acidic/basic catalyst and minor side products. Proper workup and purification are essential.

Solution:

  • Neutralization: After hydrolysis, carefully neutralize the reaction mixture. If you used acid, basify it (e.g., with NaOH solution) until the product precipitates. If you used a base, acidify it (e.g., with HCl).

  • Filtration and Washing: Collect the precipitated solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual salts and soluble impurities.

  • Recrystallization: This is the most critical step for achieving high purity. Select an appropriate solvent system (e.g., ethanol/water mixture). Dissolve the crude product in the minimum amount of hot solvent, then allow it to cool slowly. The pure product will crystallize out, leaving impurities behind in the solvent.[1]

Detailed Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should always perform their own risk assessment and optimization.

Step 1: Protection - Synthesis of N-(2-chloro-4-methylphenyl)acetamide
  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Chloro-4-methylaniline (0.1 mol) and dry toluene (20 mL).

  • Begin stirring and slowly add acetic anhydride (0.1 mol, 9.4 mL) dropwise. The reaction is exothermic; maintain the temperature below 80 °C.

  • After the addition is complete, stir the mixture and allow it to cool slowly to room temperature. The product will precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash it with cold petroleum ether (approx. 50 mL) to remove residual toluene and unreacted starting materials.

  • Recrystallize the crude product from an ethanol/water mixture (e.g., 4:1) to obtain pure N-(2-chloro-4-methylphenyl)acetamide.

Step 2: Nitration of N-(2-chloro-4-methylphenyl)acetamide
  • In a 250 mL three-neck flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add the dried N-(2-chloro-4-methylphenyl)acetamide (0.09 mol) and glacial acetic acid (15 mL).

  • Slowly and carefully add concentrated sulfuric acid (25 mL) to this mixture while stirring.

  • Cool the flask in an ice/salt bath to 0–2 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (7.5 mL) to concentrated sulfuric acid (3.5 mL). Cool this mixture in an ice bath.

  • Transfer the cold nitrating mixture to the dropping funnel.

  • Add the nitrating mixture dropwise to the reaction flask over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.[1]

  • After the addition is complete, remove the cooling bath and continue stirring at room temperature for 1 hour.

  • Pour the reaction mixture slowly over a large volume of crushed ice (approx. 200 g). The nitrated product will precipitate.

  • Allow the mixture to stand for 20 minutes, then collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

Step 3: Deprotection - Hydrolysis to this compound
  • In a 250 mL round-bottom flask with a reflux condenser, prepare a solution of potassium hydroxide (KOH) (0.1 mol, 5.7 g) in water (8 mL) and ethanol (50 mL).

  • Add the dried N-acetyl-2-chloro-4-methyl-6-nitroaniline from the previous step in small portions to the KOH solution.

  • Heat the resulting mixture to reflux in a water bath for 1 hour. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the heat source and add 60 mL of water dropwise while the solution is still warm.

  • Cool the mixture in an ice bath. The final product, this compound, will crystallize.

  • Collect the crystals by vacuum filtration, wash them with a cold 1:1 ethanol/water mixture, and dry them. Further purification can be achieved by recrystallization from ethanol.[1]

Data Summary of Reaction Parameters

StepKey ReagentsMolar Ratio (vs. Starting Material)TemperatureTypical Yield
1. Protection Acetic Anhydride1:1< 80 °C> 90%
2. Nitration HNO₃ / H₂SO₄~1.1 eq. HNO₃0–10 °C~85-90%
3. Deprotection KOH / Ethanol / H₂O~2.4 eq. KOHReflux> 90%

Mechanistic Insight: Regioselectivity in Nitration

The success of this synthesis hinges on controlling the electrophilic aromatic substitution during the nitration step. The acetamido protecting group plays the key role.

Caption: Summary of directing effects guiding nitration to the C-6 position.

References

Technical Support Center: Purification of 2-Chloro-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 2-Chloro-4-methyl-6-nitroaniline (C₇H₇ClN₂O₂, CAS No. 5465-33-8). This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key intermediate in high purity. Here, we move beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies based on field-proven insights.

Safety First: Mandatory Handling Precautions

Before beginning any purification protocol, it is critical to understand the hazards associated with this compound and related compounds.

  • Hazard Profile: This class of compounds is generally harmful if swallowed and can cause skin and eye irritation[1][2]. It is also recognized as being toxic to aquatic life with long-lasting effects[1][3].

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Mandatory PPE includes:

    • Chemical safety goggles conforming to EN166 or NIOSH standards[3][4].

    • A complete chemical-resistant suit and gloves (inspect gloves before use)[3].

    • Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if ventilation is inadequate[4].

  • Spill & Disposal: In case of a spill, avoid creating dust. Sweep up the material and place it in a suitable, closed container for disposal[3][4]. Do not let the product enter drains. Dispose of waste in accordance with local, regional, and national regulations[1].

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

The two primary methods for purifying this compound are recrystallization and column chromatography. The choice depends on the nature and quantity of impurities, as well as the scale of the purification.

  • Recrystallization is ideal for removing small amounts of impurities from a solid sample, especially when the impurities have different solubility profiles than the target compound. It is often faster and more scalable than chromatography.

  • Flash Column Chromatography is superior for separating complex mixtures, including positional isomers, or when impurities have solubilities similar to the product[5][6]. It offers higher resolution but is typically more labor-intensive and requires larger solvent volumes.

Q2: What are the likely impurities in my crude sample?

Impurities often stem from the synthetic route. Common sources include:

  • Unreacted Starting Materials: For example, if synthesized via chlorination of 4-methyl-2-nitroaniline.

  • Positional Isomers: Chlorination and nitration of aromatic rings can produce a mixture of isomers, which may have very similar physical properties to the desired product[7].

  • By-products: Side reactions, such as over-chlorination or hydrolysis, can introduce additional impurities. For instance, the synthesis of a related compound, 2,6-dichloro-4-nitroaniline, involves the 2-chloro-4-nitroaniline intermediate, highlighting the possibility of di-chlorinated species in similar syntheses[8].

Q3: How do I choose the best solvent for recrystallization?

The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Based on data for the closely related 2-chloro-4-nitroaniline, solvents like ethanol, ether, and acetic acid show high solubility, while water shows low solubility[9]. This suggests that ethanol or a mixed solvent system like ethanol/water would be excellent candidates for recrystallization.

Q4: How can I effectively monitor the purification process and assess final purity?

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool. It is used to quickly assess the complexity of the crude mixture, select an appropriate solvent system for column chromatography, and analyze the fractions collected from the column[6]. A single spot on a TLC plate developed with multiple solvent systems is a good indicator of purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range[10]. A broad or depressed melting point compared to the literature value indicates the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, reverse-phase HPLC is a highly accurate method[11].

  • Spectroscopic Analysis: ¹H NMR, ¹³C NMR, and IR spectroscopy should be used to confirm the chemical structure of the purified product and ensure no residual solvents or impurities are present[12].

Purification Strategy Decision Guide

The following diagram outlines a logical workflow for selecting the appropriate purification technique.

G start Crude this compound tlc_analysis Perform TLC Analysis (e.g., 3:1 Hexane:EtOAc) start->tlc_analysis decision_spots How many spots? tlc_analysis->decision_spots one_spot One major spot with minor impurities close to baseline/front decision_spots->one_spot  Mainly one spot multi_spots Multiple spots with similar Rf values decision_spots->multi_spots  Multiple spots recrystallize Proceed with Recrystallization one_spot->recrystallize column Proceed with Column Chromatography multi_spots->column purity_check_recryst Assess Purity (TLC, Melting Point) recrystallize->purity_check_recryst purity_check_column Assess Purity (TLC of combined fractions) column->purity_check_column end_product Pure Product purity_check_recryst->end_product purity_check_column->end_product G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase tlc 1. TLC Analysis Find eluent giving Rf ~0.3 (e.g., 4:1 Hexane:EtOAc + 0.5% TEA) slurry 2. Prepare Slurry Mix silica gel with eluent tlc->slurry pack 3. Pack Column Pour slurry and allow to settle. Add sand layer on top. slurry->pack load 4. Load Sample Dissolve crude in minimal solvent. Carefully add to top of silica. pack->load elute 5. Elute Add mobile phase and apply pressure. Maintain constant flow. load->elute collect 6. Collect Fractions Collect eluent in test tubes (e.g., 10 mL each) elute->collect analyze 7. Analyze Fractions Spot every few fractions on a TLC plate collect->analyze combine 8. Combine & Evaporate Combine pure fractions. Remove solvent via rotary evaporation. analyze->combine final_product 9. Yield Pure Product combine->final_product

References

Technical Support Center: Synthesis of 2-Chloro-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-methyl-6-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind the formation of undesired side products.

Synthesis Overview

The synthesis of this compound is a classic example of electrophilic aromatic substitution, requiring careful control of reaction conditions to achieve high yield and purity. The most common and established route begins with p-toluidine and proceeds through four key stages:

  • Amine Protection: The amino group of p-toluidine is acetylated, typically with acetic anhydride, to form N-(4-methylphenyl)acetamide (p-acetotoluidide). This protection step is crucial to prevent oxidation of the amine and to control the directing effects in subsequent steps.

  • Nitration: The aromatic ring of p-acetotoluidide is nitrated using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group.

  • Chlorination: A chlorine atom is introduced onto the ring, a step that is highly influenced by the directing effects of the existing substituents.

  • Deprotection: The acetyl group is removed by hydrolysis under acidic or basic conditions to yield the final product, this compound.

This multi-step nature, while effective, opens the door to several potential side reactions. This guide will help you identify and mitigate them.

Caption: The four-step synthesis of this compound from p-toluidine.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might have during your experiment, followed by detailed answers and protocols to resolve the issues.

Part 1: Nitration Stage Issues
Question 1: My reaction produced a mixture of dinitro compounds. How can I prevent this?

Answer: The formation of dinitrated byproducts is a classic sign of overly harsh nitration conditions. The nitronium ion (NO₂⁺) is a powerful electrophile, and if the reaction is not carefully controlled, a second nitration can occur on the activated ring.

Causality:

  • Excess Nitrating Agent: Using a large excess of nitric acid increases the concentration of the nitronium ion, driving the reaction towards dinitration.

  • High Temperature: Electrophilic aromatic substitution reactions are highly sensitive to temperature.[1] Elevated temperatures provide the activation energy needed for a second, less favorable nitration to occur. The first nitration is activating, making the ring more susceptible to a second attack.

  • Insufficient Deactivation: While the acetamido group is less activating than a pure amino group, it is still an ortho-, para-director and activates the ring towards substitution.

Troubleshooting Protocol:

  • Temperature Control: Maintain a strict temperature range, typically between 0-10°C, during the addition of the nitrating mixture. Use an ice-salt bath for efficient cooling.[2][3]

  • Stoichiometry: Carefully control the molar ratio of nitric acid to your starting material. Use a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid, but avoid a large excess.

  • Slow Addition: Add the nitrating mixture (HNO₃/H₂SO₄) dropwise to the solution of N-(4-methylphenyl)acetamide. This maintains a low instantaneous concentration of the nitronium ion, favoring mononitration.[4]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Spot the reaction mixture alongside your starting material. Once the starting material spot has disappeared, quench the reaction promptly to prevent further nitration.

Question 2: I've isolated the wrong isomer. My nitro group is in the wrong position. Why did this happen?

Answer: The formation of regioisomers (e.g., N-(4-methyl-3-nitrophenyl)acetamide instead of the desired 2-nitro isomer) is a common challenge governed by the directing effects of the substituents on the aromatic ring.

Causality: The acetamido group (-NHCOCH₃) is a strong ortho-, para-director, while the methyl group (-CH₃) is a weaker ortho-, para-director. The substitution pattern is a competition between these two groups.

  • Dominant Director: The acetamido group is the more powerful directing group, so substitution is expected to occur primarily at the positions ortho to it (positions 2 and 6).

  • Steric Hindrance: Position 2 is sterically less hindered than position 6 (which is flanked by the methyl group). Therefore, the primary product should be the 2-nitro isomer. However, if reaction conditions are not optimal, substitution can occur at the less favorable position 3 (ortho to the methyl group and meta to the acetamido group).

Troubleshooting Protocol:

  • Solvent Choice: The choice of solvent can influence the regioselectivity. Acetic anhydride is sometimes used as the solvent, which can form acetyl nitrate in situ, a milder nitrating agent that can improve selectivity.[5][6]

  • Temperature: As with dinitration, temperature plays a key role. Running the reaction at the lower end of the recommended temperature range (0-5°C) can enhance the kinetic preference for the less sterically hindered position.

  • Purification: If a mixture of isomers is unavoidable, they can often be separated by column chromatography or recrystallization, taking advantage of differences in polarity and crystal packing.

Part 2: Chlorination & Hydrolysis Issues
Question 3: My chlorination step resulted in multiple chlorinated products. What went wrong?

Answer: Similar to nitration, over-chlorination or incorrect regiochemistry can occur if the reaction conditions are not precisely controlled. The directing effects of three substituents (acetamido, methyl, and nitro) are now at play.

Causality:

  • Directing Group Agreement: In the desired intermediate, N-(4-methyl-2-nitrophenyl)acetamide, the powerful ortho-, para-directing acetamido group and the meta-directing nitro group both direct the incoming electrophile (Cl⁺) to position 6. The methyl group also weakly directs to this position (ortho). This agreement should lead to high regioselectivity.

  • Causes of Side Products: Formation of other isomers, such as N-(3-chloro-4-methyl-2-nitrophenyl)acetamide, suggests that the reaction conditions may be overcoming the strong directing effects or that isomeric impurities were carried over from the nitration step. Over-chlorination (dichlorination) can occur with excess chlorinating agent or prolonged reaction times.

Troubleshooting Protocol:

  • Verify Starting Material Purity: Before proceeding to chlorination, ensure the N-(4-methyl-2-nitrophenyl)acetamide from the previous step is pure and free of isomers. Use NMR or GC-MS for characterization.

  • Chlorinating Agent: Use a controlled amount of the chlorinating agent (e.g., Cl₂ gas in acetic acid, or sulfuryl chloride). Ensure accurate measurement and stoichiometry.

  • Catalyst: Lewis acid catalysts (like FeCl₃ or AlCl₃) are often used in aromatic chlorination but can sometimes lead to isomer scrambling if not used judiciously.[7] Consider a non-catalyzed reaction first, relying on the activated nature of the ring.

Question 4: The final hydrolysis (deacetylation) step is incomplete or shows product degradation. How can I improve it?

Answer: Hydrolysis of the acetamido group requires harsh conditions (strong acid or base and heat), which can either fail to go to completion or cause degradation of the electron-deficient final product.

Causality:

  • Incomplete Hydrolysis: Insufficient heating time, acid/base concentration, or the presence of water-scavenging impurities can lead to an incomplete reaction, leaving the acetylated intermediate in your final product.

  • Product Degradation: The final product, this compound, has a highly electron-deficient ring due to the presence of two strong electron-withdrawing groups (NO₂ and Cl). Under harsh acidic heating, side reactions like decomposition or even nucleophilic aromatic substitution (e.g., replacement of Cl with OH) can occur, although this is less common.

Troubleshooting Protocol:

  • Acid-Catalyzed Hydrolysis: Refluxing with aqueous sulfuric acid (e.g., 70%) or hydrochloric acid is a common method.[8]

    • Procedure: Dissolve the chlorinated intermediate in a mixture of ethanol and concentrated HCl and heat to reflux for 2-4 hours.

    • Monitoring: Monitor by TLC until the starting material is consumed.

  • Work-up: After hydrolysis, the reaction mixture is typically poured into ice water and neutralized with a base (like NaOH or Na₂CO₃) to precipitate the free aniline product.[3] Over-acidification or over-basification during work-up should be avoided.

  • Purification: The crude product should be purified, typically by recrystallization from an ethanol/water mixture, to remove any remaining starting material or degradation products.

Part 3: Analysis and Characterization
Question 5: How can I effectively identify the side products and impurities in my sample?

Answer: A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of isomers and other impurities.

Analytical TechniquePurpose & ApplicationExpected Observations
Thin Layer Chromatography (TLC) Rapid reaction monitoring and qualitative assessment of purity.Side products will appear as separate spots with different Rf values. Dinitrated compounds are typically more polar (lower Rf) than mononitrated ones.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile components.Provides the retention time and mass spectrum for each component. Isomers will have the same mass but different retention times. Fragmentation patterns can help confirm structures.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of product purity and separation of non-volatile impurities.Isomers can be resolved into distinct peaks, allowing for accurate quantification of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Definitive structure elucidation.Isomers will show distinct chemical shifts and coupling patterns for the aromatic protons. The number of signals and their integration in ¹H NMR can confirm the substitution pattern.

Troubleshooting Workflow for Unexpected Results:

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Analysis & Diagnosis cluster_2 Corrective Actions start Low Yield or Impure Product (TLC/NMR) check_step Which step is problematic? start->check_step nitration Nitration Step check_step->nitration Nitration chlorination Chlorination Step check_step->chlorination Chlorination hydrolysis Hydrolysis Step check_step->hydrolysis Hydrolysis ms_nmr Analyze by GC-MS & NMR nitration->ms_nmr chlorination->ms_nmr hydrolysis->ms_nmr isomer_check Isomers Present? ms_nmr->isomer_check over_reaction_check Over-reaction? (e.g., Dinitration) ms_nmr->over_reaction_check incomplete_check Incomplete Reaction? ms_nmr->incomplete_check action_purify Purify Intermediate Before Proceeding isomer_check->action_purify Yes action_temp Adjust Temperature & Reagent Stoichiometry over_reaction_check->action_temp Yes action_time Increase Reaction Time or Change Reagents incomplete_check->action_time Yes action_temp->nitration action_purify->nitration action_time->hydrolysis

Caption: A logical workflow for diagnosing and correcting issues in the synthesis.

References

Technical Support Center: Purification of 2-Chloro-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and purifying 2-Chloro-4-methyl-6-nitroaniline (CAS No. 5465-33-8). This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound at the desired purity for their experiments. We will explore common impurities, provide detailed purification protocols, and offer troubleshooting advice in a practical question-and-answer format.

Compound Overview

This compound is a substituted aromatic amine that serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes.[1] Given its complex substitution pattern, its synthesis can often lead to a mixture of isomers and other byproducts. Achieving high purity is critical for ensuring the reliability and reproducibility of subsequent reactions and biological assays.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 5465-33-8[3]
Molecular Formula C₇H₇ClN₂O₂[2]
Molecular Weight 186.60 g/mol [2]
Appearance Typically a crystalline solidN/A
Storage 2–8°C, protected from light[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the likely impurities in my crude this compound sample?

Answer: The impurity profile of your sample is intrinsically linked to its synthetic route. Syntheses of substituted nitroanilines often involve nitration and chlorination steps, which can generate several byproducts.

Common Impurities Include:

  • Positional Isomers: The most common impurities are isomers where the functional groups are arranged differently on the aniline ring. Examples include 4-Chloro-2-methyl-6-nitroaniline or isomers formed from incomplete or alternative nitration/chlorination. The position of substituents significantly affects physical properties like melting point and solubility, which is the basis for their separation.[1]

  • Unreacted Starting Materials: Depending on the specific synthesis, residual starting materials like 2-chloro-6-methylaniline or 4-methyl-2-nitroaniline might be present.

  • Over-Chlorinated/Nitrated Products: Side reactions can lead to the formation of dichlorinated or dinitro- species.

  • Hydrolyzed Byproducts: If the reaction conditions are not strictly controlled, phenolic impurities can form.

  • Residual Reagents: Acids (e.g., sulfuric acid, nitric acid) and solvents used during the synthesis and work-up can also contaminate the final product.

Q2: My initial analysis (TLC/¹H NMR) shows multiple spots/peaks. What is the best first step for purification?

Answer: For a solid crude product with significant impurities, recrystallization is the most effective and straightforward initial purification technique. It is a bulk purification method designed to remove large quantities of soluble and insoluble impurities.

The core principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4°C), while impurities remain either insoluble at high temperatures or fully soluble at low temperatures.

Experimental Protocol: Solvent Screening for Recrystallization
  • Preparation: Place approximately 20-30 mg of your crude sample into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature until the solid is just covered. Observe if the solid dissolves. A good candidate will not dissolve the compound at room temperature.

  • Heating: Heat the test tubes that showed poor room-temperature solubility in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves completely.

  • Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature. Then, place them in an ice bath for 15-20 minutes.

  • Observation: The best solvent is the one that yields a high quantity of crystalline precipitate upon cooling.

Step-by-Step Recrystallization Protocol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask, as this promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Q3: Recrystallization improved purity, but isomers are still present. How can I separate them?

Answer: When dealing with closely related isomers that have similar solubilities, column chromatography is the preferred method. This technique separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[4] For nitroaniline derivatives, normal-phase chromatography using silica gel is highly effective.[4][5]

The separation mechanism is based on polarity. The polar silica gel (stationary phase) interacts more strongly with more polar compounds, causing them to move down the column more slowly. Less polar compounds have weaker interactions and are eluted faster by the non-polar mobile phase.

Workflow for Column Chromatography Purification

G cluster_prep Preparation Phase cluster_sep Separation Phase cluster_post Analysis & Recovery Phase TLC 1. TLC Analysis: Determine optimal solvent system (e.g., Hexane:Ethyl Acetate) Slurry 2. Column Packing: Prepare a silica gel slurry and pack the column TLC->Slurry System Determined Load 3. Sample Loading: Dissolve crude product and load onto the column Slurry->Load Column Ready Elute 4. Elution: Run mobile phase through the column and collect fractions Load->Elute Analyze 5. Fraction Analysis: Spot each fraction on a TLC plate to identify pure fractions Elute->Analyze Collect Fractions Combine 6. Combine & Evaporate: Combine pure fractions and remove solvent via rotary evaporation Analyze->Combine Pure Fractions Identified Final 7. Final Product: Obtain purified solid and confirm purity Combine->Final

Caption: Workflow for Column Chromatography Purification.

Experimental Protocol: Column Chromatography
  • Mobile Phase Selection (TLC):

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate in various solvent systems (e.g., Hexane:Ethyl Acetate in ratios of 9:1, 8:2, 7:3).[4]

    • The ideal solvent system will give your target compound an Rf value of ~0.3-0.4 and show good separation from impurities.

  • Column Packing (Slurry Method):

    • Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in your chosen mobile phase.

    • Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles. Allow the solvent to drain until it is level with the top of the silica bed.

  • Sample Loading:

    • Dissolve your crude sample in the minimum amount of mobile phase or a more polar solvent like dichloromethane.

    • Carefully add the sample solution to the top of the silica bed using a pipette.

    • Drain the solvent just until the sample is absorbed into the silica.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, ensuring not to disturb the top of the silica bed.

    • Maintain a constant flow and begin collecting the eluent in labeled test tubes or flasks.[4]

  • Analysis and Recovery:

    • Analyze the collected fractions using TLC to determine which ones contain the pure product.[5]

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Q4: My sample contains acidic or basic impurities. Is there a simpler method than chromatography to remove them?

Answer: Yes, acid-base extraction is a highly effective liquid-liquid extraction technique for removing acidic or basic impurities. This method exploits the different solubilities of a compound and its protonated or deprotonated form.[6]

This compound contains a basic amine group. This group can be protonated by an acid (like dilute HCl) to form an ammonium salt, which is soluble in water.[7][8] Neutral or acidic impurities will remain in the organic layer. Subsequently, the aqueous layer can be isolated and the free amine regenerated by adding a base.

Troubleshooting Logic for Extraction

G Start Crude Product (dissolved in organic solvent, e.g., Dichloromethane) AddAcid Wash with dilute HCl (aq) Start->AddAcid Separate1 Separate Layers AddAcid->Separate1 Aqueous1 Aqueous Layer: Contains protonated amine salt Separate1->Aqueous1 Bottom Layer Organic1 Organic Layer: Contains neutral and acidic impurities Separate1->Organic1 Top/Bottom Layer (check density) AddBase Add dilute NaOH (aq) to neutralize Aqueous1->AddBase Extract Extract with fresh organic solvent AddBase->Extract Separate2 Separate Layers Extract->Separate2 Aqueous2 Aqueous Layer: (discard) Separate2->Aqueous2 Organic2 Organic Layer: Contains purified amine Separate2->Organic2 Dry Dry with Na₂SO₄, filter, and evaporate solvent Organic2->Dry Final Pure Product Dry->Final

Caption: Decision workflow for acid-base extraction.

Experimental Protocol: Acid-Base Extraction
  • Dissolve: Dissolve the crude sample in an appropriate organic solvent that is immiscible with water, such as dichloromethane or diethyl ether, in a separatory funnel.

  • Acid Wash: Add a 1 M HCl solution to the separatory funnel, stopper it, and shake gently, venting frequently to release pressure. This will protonate the amine and extract it into the aqueous layer.[8]

  • Separate Layers: Allow the layers to separate and drain the aqueous layer (containing your protonated compound) into a clean flask.

  • Regenerate Amine: Cool the acidic aqueous layer in an ice bath. Slowly add a 2 M NaOH solution until the solution is basic (check with pH paper). Your compound should precipitate out or form an oily layer.

  • Back-Extraction: Add fresh organic solvent (e.g., dichloromethane) to the flask and shake to extract the neutral amine back into the organic phase. Transfer to a separatory funnel and separate the layers.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation to obtain the purified product.

Q5: How can I definitively confirm the purity of my final product?

Answer: A combination of analytical techniques should be used to confirm purity:

  • Thin-Layer Chromatography (TLC): The simplest method. A pure compound should result in a single spot. Run the TLC against your crude material to confirm the removal of impurities.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically <2°C). Impurities tend to depress and broaden the melting point range. Compare your experimental value to the literature value.

  • Spectroscopy (¹H NMR, ¹³C NMR): Nuclear Magnetic Resonance spectroscopy is one of the most powerful tools for confirming structure and purity. The spectrum of a pure compound will show the expected peaks with correct integrations and no signals corresponding to impurities.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive quantitative technique. A pure sample will show a single, sharp peak in the chromatogram.[9]

References

Preventing polysubstitution in 2-Chloro-4-methyl-6-nitroaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-chloro-4-methyl-6-nitroaniline. Polysubstitution is a frequent challenge in the nitration of highly activated aromatic rings, leading to reduced yields and complex purification processes. This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and effectively prevent the formation of unwanted byproducts.

Troubleshooting Guide: Preventing Polysubstitution

Polysubstitution during the nitration of 2-chloro-4-methylaniline arises from the strong activating effects of the amino, methyl, and chloro substituents, which make the aromatic ring highly susceptible to multiple electrophilic attacks. The following guide addresses common issues and provides corrective actions based on established chemical principles.

Problem 1: Formation of Multiple Nitro Isomers and Dinitro Compounds

Symptoms:

  • Complex product mixture observed by TLC or LC-MS analysis.

  • Low yield of the desired this compound.

  • Presence of significant amounts of dinitrated and other nitro-isomers.

Root Cause Analysis: Direct nitration of anilines is notoriously difficult to control.[1][2][3] The amino group is a powerful activating group, making the aromatic ring highly nucleophilic.[4] Under the strongly acidic conditions of nitration, the amino group can be protonated to form an anilinium ion (-NH3+), which is a meta-directing and deactivating group.[5][6][7] This leads to a mixture of ortho, para, and meta isomers. Furthermore, the high reactivity of the starting material can easily lead to the introduction of more than one nitro group.

Solution: Protection of the Amino Group

The most effective strategy to prevent polysubstitution and control regioselectivity is to temporarily protect the amino group by converting it into a less activating substituent.[1][8][9] Acetylation to form an acetamido group (-NHCOCH3) is a common and effective method.[3][8]

Experimental Protocol: Acetylation of 2-Chloro-4-methylaniline

  • Dissolution: Dissolve 2-chloro-4-methylaniline in glacial acetic acid.

  • Acylation: Slowly add acetic anhydride to the solution while stirring. The reaction is typically exothermic, so cooling in an ice bath may be necessary to maintain a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Isolation: Pour the reaction mixture into ice-water to precipitate the N-(2-chloro-4-methylphenyl)acetamide.

  • Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallization from a suitable solvent like ethanol/water can be performed if necessary.

Causality: The acetamido group is still an ortho, para-directing group, but it is less activating than the free amino group.[9] This moderation of reactivity allows for a more controlled nitration, primarily at the positions activated by the directing groups, while minimizing the risk of over-nitration.

Problem 2: Poor Regioselectivity in Nitration of the Protected Aniline

Symptoms:

  • Formation of a mixture of this compound and other isomers, even after protection of the amino group.

Root Cause Analysis: Even with the amino group protected, the regioselectivity of the nitration is influenced by the directing effects of all substituents on the ring. The acetamido, chloro, and methyl groups are all ortho, para-directing.[10] The interplay of these directing effects determines the final position of the incoming nitro group.

Solution: Controlled Nitration Conditions

Careful control of reaction parameters is crucial to favor the desired isomer.

ParameterRecommended ConditionRationale
Nitrating Agent Mild nitrating agents (e.g., nitric acid in acetic anhydride)Avoids harsh conditions that can lead to side reactions and decomposition.
Temperature Low temperature (e.g., 0-5 °C)Reduces the reaction rate and enhances selectivity by favoring the kinetically controlled product.
Stoichiometry Use of a slight excess of the nitrating agentEnsures complete conversion of the starting material without promoting polysubstitution.
Reaction Time Monitor closely by TLCPrevents the reaction from proceeding to the formation of dinitrated products.

Experimental Protocol: Nitration of N-(2-chloro-4-methylphenyl)acetamide

  • Dissolution: Dissolve the N-(2-chloro-4-methylphenyl)acetamide in a suitable solvent like concentrated sulfuric acid at a low temperature (0-5 °C).

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the low temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice to precipitate the nitrated product.

  • Isolation and Purification: Filter the solid, wash with cold water until neutral, and then proceed with deprotection.

Problem 3: Difficulty in Deprotection of the Acetamido Group

Symptoms:

  • Incomplete removal of the acetyl group after nitration.

  • Low yield of the final this compound product.

Root Cause Analysis: The hydrolysis of the amide bond to regenerate the free amine requires specific conditions. Incomplete hydrolysis can result from suboptimal reaction conditions or insufficient reaction time.

Solution: Effective Hydrolysis

Both acidic and basic hydrolysis can be employed for the deprotection of the acetamido group.

Experimental Protocol: Hydrolysis of N-(2-chloro-4-methyl-6-nitrophenyl)acetamide

  • Acidic Hydrolysis: Reflux the nitrated acetanilide in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.

  • Basic Hydrolysis: Reflux the nitrated acetanilide in an aqueous or alcoholic solution of a strong base, such as sodium hydroxide or potassium hydroxide.[3]

Reaction Monitoring: Monitor the deprotection process by TLC to ensure complete conversion to the desired aniline.

Purification: After hydrolysis, the product can be isolated by neutralization and extraction or by filtration if it precipitates. Further purification can be achieved by column chromatography or recrystallization.[11]

Frequently Asked Questions (FAQs)

Q1: Why is direct nitration of 2-chloro-4-methylaniline not recommended?

A1: Direct nitration of 2-chloro-4-methylaniline is problematic for two main reasons. Firstly, the strong oxidizing nature of the nitrating mixture can lead to the degradation of the highly activated aniline ring, resulting in tarry byproducts.[2] Secondly, in the highly acidic medium, the amino group gets protonated to form the anilinium ion, which is a meta-director.[6][7] This leads to a complex mixture of ortho, para, and meta isomers, making the isolation of the desired product difficult and significantly lowering the yield.

Q2: What is the role of the chloro and methyl groups in directing the nitration?

A2: Both the chloro and methyl groups are ortho, para-directing substituents in electrophilic aromatic substitution. The chloro group is deactivating due to its inductive effect but directs ortho and para due to resonance. The methyl group is an activating, ortho, para-directing group. The final position of the incoming nitro group is a result of the combined directing effects of the acetamido, chloro, and methyl groups.

Q3: Are there alternative protecting groups for the amino function?

A3: Yes, while acetylation is the most common method, other protecting groups can be used. These include carbamates (e.g., Boc, Cbz) and sulfonamides (e.g., tosyl). The choice of protecting group depends on the specific reaction conditions and the stability of the group to the nitration and deprotection steps.

Q4: How can I effectively monitor the progress of the reaction to avoid polysubstitution?

A4: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction. By regularly sampling the reaction mixture and comparing it to the starting material and product standards on a TLC plate, you can determine the point of complete consumption of the starting material and stop the reaction before significant formation of polysubstituted products occurs.

Q5: What are the best purification methods for this compound?

A5: The choice of purification method depends on the purity of the crude product.

  • Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective in removing minor impurities.

  • Column Chromatography: For complex mixtures containing multiple isomers and byproducts, column chromatography using silica gel is the most effective method for isolating the desired product.[11] A common eluent system is a mixture of hexane and ethyl acetate.

Visualizing the Strategy to Prevent Polysubstitution

The following diagram illustrates the strategic workflow to prevent polysubstitution in the synthesis of this compound.

Polysubstitution_Prevention_Workflow cluster_start Starting Material cluster_problem Problematic Direct Nitration cluster_solution Recommended Synthetic Pathway Start 2-Chloro-4-methylaniline Problem Direct Nitration (HNO3/H2SO4) Start->Problem Avoid Protection Step 1: Protection (Acetylation) Start->Protection Proceed with Result Polysubstitution & Poor Regioselectivity Problem->Result Leads to Protected N-(2-chloro-4-methylphenyl)acetamide Protection->Protected Nitration Step 2: Controlled Nitration (Low Temperature) Protected->Nitration Nitrated_Protected N-(2-chloro-4-methyl-6-nitrophenyl)acetamide Nitration->Nitrated_Protected Deprotection Step 3: Deprotection (Hydrolysis) Nitrated_Protected->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Workflow for preventing polysubstitution.

References

Stability issues of 2-Chloro-4-methyl-6-nitroaniline under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Chloro-4-methyl-6-nitroaniline. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound under acidic conditions. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate, identify, and resolve stability challenges in your experiments.

Introduction: Why Acid Stability Matters

This compound is a substituted aniline with multiple functional groups that can exhibit complex reactivity. Understanding its stability is crucial for various applications, from synthesis and purification to formulation development and regulatory submission. Forced degradation studies under acidic conditions are a regulatory requirement and a scientific necessity to establish degradation pathways, develop stability-indicating analytical methods, and ensure the safety and efficacy of a final product.[1][2][3] This guide will walk you through the key considerations for handling this molecule in acidic environments.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that influence its stability in acid?

A1: The stability of this compound is governed by the interplay of its three key substituents on the aniline core:

  • Amino Group (-NH₂): This is the most basic site on the molecule and will be readily protonated in acidic media to form an anilinium ion (-NH₃⁺). This protonation deactivates the aromatic ring towards further electrophilic attack but can also significantly alter the compound's solubility and chromatographic retention.

  • Nitro Group (-NO₂): This is a strong electron-withdrawing group. It significantly reduces the basicity of the amino group (pKa of the conjugate acid is very low, around -0.94 for the related 2-chloro-4-nitroaniline) and deactivates the ring, making it less susceptible to certain types of degradation.[4]

  • Chloro Group (-Cl): As a halogen, it is an electron-withdrawing group via induction but can be a weak deactivator. It is generally stable on the aromatic ring and not easily hydrolyzed under typical acidic conditions.

The primary concern under strongly acidic and heated conditions is the potential for hydrolysis of the amino group.

Q2: What is the most probable degradation pathway for this molecule under forced acidic conditions?

A2: While specific data for this exact molecule is limited, based on the known chemistry of substituted anilines, the most likely degradation pathway under harsh acidic conditions (e.g., strong acid and heat) is the hydrolysis of the amino group to yield the corresponding phenol, 2-Chloro-4-methyl-6-nitrophenol . This reaction, while often slow, is a known transformation for aromatic amines.[5] Another possibility, though less likely under standard forced degradation conditions, could be the reduction of the nitro group if reducing agents are inadvertently present.

Below is a diagram illustrating the potential acid-catalyzed hydrolysis pathway.

Caption: Potential acid hydrolysis pathway.

Q3: What analytical techniques are recommended for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the gold standard. The method should be capable of separating the parent compound from all potential degradation products.

  • Column Choice: A C18 reversed-phase column is typically a good starting point.

  • Mobile Phase: A gradient of acetonitrile or methanol with an aqueous buffer (e.g., phosphate or acetate buffer) is common. The pH of the mobile phase should be carefully chosen to ensure good peak shape.

  • Detection: A photodiode array (PDA) detector is highly recommended as it allows for peak purity analysis and can help in the initial identification of degradants by comparing their UV spectra to the parent compound.

  • Mass Spectrometry (LC-MS): For definitive identification of degradation products, coupling the HPLC to a mass spectrometer is essential.[6] This allows for the determination of the molecular weight of the unknown peaks, which is critical for structure elucidation.

Troubleshooting Guide

Q: My HPLC analysis shows a new, more polar peak appearing after incubation in acid. What is it likely to be?

A: An early-eluting (more polar) peak is consistent with the formation of 2-Chloro-4-methyl-6-nitrophenol . The replacement of the amino group with a hydroxyl group increases the compound's polarity, causing it to elute earlier on a reversed-phase HPLC column.

  • Troubleshooting Steps:

    • Confirm with LC-MS: Analyze the stressed sample by LC-MS to determine the mass of the new peak. The expected [M-H]⁻ ion for 2-Chloro-4-methyl-6-nitrophenol would be m/z 186.0, which is very close to the parent compound's mass. High-resolution mass spectrometry would be needed to distinguish them based on their elemental formulas (C₇H₆ClNO₃ vs. C₇H₇ClN₂O₂).

    • PDA Analysis: Check the UV spectrum of the new peak using a PDA detector. The spectrum should differ from the parent aniline, confirming it is a distinct chemical entity.

    • Reference Standard: If possible, synthesize or procure a reference standard of the suspected degradant to confirm its identity by comparing retention times and spectra.

Q: The degradation of my compound seems excessively fast (or slow) compared to typical forced degradation targets (5-20% degradation). What factors should I investigate? [7]

A: The rate of acid-catalyzed hydrolysis is highly dependent on experimental conditions.

  • Factors Increasing Degradation Rate:

    • Acid Concentration: Higher molarity of the acid (e.g., 1N HCl vs. 0.1N HCl) will accelerate the reaction.

    • Temperature: Increasing the temperature (e.g., 80°C vs. 60°C) has an exponential effect on the reaction rate.

    • Co-solvents: The presence of organic co-solvents can alter solubility and reaction kinetics.

  • Factors Decreasing Degradation Rate:

    • Low Temperature/Concentration: The compound may be intrinsically stable under milder conditions.

    • Poor Solubility: If the compound precipitates out of the acidic solution, the degradation will be limited to the material in the solution phase. Ensure the compound is fully dissolved, using a co-solvent like methanol or acetonitrile if necessary, but be aware of its potential to affect the reaction.

  • Troubleshooting Steps:

    • Adjust Stress Conditions: If degradation is too fast, reduce the acid concentration, temperature, or incubation time. If it's too slow, increase these parameters.

    • Verify Solubility: Visually inspect the sample for any undissolved material. If observed, modify the solvent system.

    • Control Experiment: Always run a control sample (compound in water or the co-solvent without acid) at the same temperature to ensure the degradation is acid-catalyzed and not just thermal.

Q: My sample solution changes color (e.g., darkens) upon heating in acid. Is this related to degradation?

A: Yes, a color change is a strong indicator of a chemical transformation. Anilines and their derivatives can be susceptible to oxidative degradation, which often produces colored polymeric byproducts. While hydrolysis to a phenol is a primary pathway, other side reactions can occur, especially in the presence of trace metals or dissolved oxygen.

  • Troubleshooting Steps:

    • Chromatographic Correlation: Correlate the color change with the appearance of new peaks in your chromatogram. Often, such polymeric materials may not elute from the column or may appear as a broad, unresolved baseline hump.

    • Inert Atmosphere: To test for oxidative degradation, repeat the experiment under an inert atmosphere (e.g., by sparging the solution with nitrogen or argon before sealing and heating). If the color change is diminished, oxidation is a contributing factor.

Quantitative Data Summary

When performing forced degradation studies, it is critical to present the data clearly. The following table provides a template for summarizing your results.

ConditionTime (hours)Initial Assay (%)Final Assay (%)% DegradationMajor Degradant Peak Area (%)
0.1N HCl @ 60°C299.898.11.71.5
0.1N HCl @ 60°C899.894.55.35.1
1N HCl @ 60°C299.891.28.68.4
1N HCl @ 60°C899.875.424.423.9
Control @ 60°C899.899.50.3< 0.1

Experimental Protocol: Forced Acid Degradation Study

This protocol outlines a standard procedure for assessing the stability of this compound in acidic conditions.

Objective: To identify potential degradation products and determine the rate of degradation in the presence of acid.

Materials:

  • This compound

  • HPLC-grade Methanol or Acetonitrile

  • Hydrochloric Acid (HCl), certified ACS grade

  • Sodium Hydroxide (NaOH), certified ACS grade

  • HPLC-grade water

  • Class A volumetric flasks, pipettes

  • HPLC system with PDA detector

  • pH meter

  • Thermostatic water bath or oven

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve 10 mg of this compound in a 10 mL volumetric flask using methanol or acetonitrile as the solvent (1 mg/mL stock).

  • Sample Preparation:

    • Test Sample: Pipette 1 mL of the stock solution into a 10 mL volumetric flask. Add 4 mL of 1.0 N HCl. Dilute to the mark with water to obtain a final concentration of 0.1 mg/mL in 0.4 N HCl.

    • Control Sample: Pipette 1 mL of the stock solution into a 10 mL volumetric flask. Dilute to the mark with a 50:50 mixture of water and the organic solvent used for the stock solution.

  • Stress Conditions:

    • Place both the Test and Control samples in a water bath or oven set to 60°C.

    • Incubate for a predefined period (e.g., 8 hours). It is advisable to take time points (e.g., 2, 4, 8, 24 hours) to monitor the progression of degradation.

  • Sample Analysis:

    • After incubation, cool the samples to room temperature.

    • Neutralization: Pipette 1 mL of the stressed Test sample into a suitable vial. Add 0.4 mL of 1.0 N NaOH to neutralize the acid. Note: This step is crucial to prevent further degradation on the autosampler and to ensure compatibility with the HPLC column.

    • Prepare the Control sample for injection in the same manner (add 0.4 mL of water instead of NaOH to maintain the same dilution).

    • Inject the samples onto the HPLC system.

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control or a time-zero sample.

    • Analyze any new peaks for peak purity and UV spectra.

    • Calculate the mass balance to ensure all major components are accounted for.

Caption: Forced acid degradation experimental workflow.

References

Technical Support Center: Degradation Pathways of 2-Chloro-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-Chloro-4-methyl-6-nitroaniline. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to support your experimental work. Given the limited direct literature on this compound, this resource extrapolates from established knowledge of structurally similar compounds, such as other chlorinated and methylated nitroanilines, to provide a robust framework for your studies. All protocols and pathways should be considered as starting points and require empirical validation for the specific target compound.

Section 1: Understanding the Degradation of this compound

This compound is a substituted aromatic amine, and its environmental fate is of significant interest due to the potential toxicity and persistence of nitroaromatic compounds. The degradation of this molecule can proceed through several mechanisms, primarily microbial degradation, photodegradation, and other chemical transformations. Understanding these pathways is crucial for assessing its environmental impact and developing remediation strategies.

Predicted Degradation Pathways

Based on studies of analogous compounds, the degradation of this compound is likely to involve the following transformations:

  • Microbial Degradation: This can occur under both aerobic and anaerobic conditions.

    • Aerobic Degradation: Often initiated by monooxygenase or dioxygenase enzymes. A likely initial step is the reduction of the nitro group to a hydroxylamino or amino group, or hydroxylation of the aromatic ring. Subsequent ring cleavage is a key step in mineralization.

    • Anaerobic Degradation: Typically begins with the reduction of the nitro group to an amino group. This can be followed by reductive dechlorination.

  • Photodegradation: The presence of chromophores in the molecule suggests susceptibility to photolysis upon absorption of light energy. This can lead to the formation of reactive oxygen species that attack the molecule, resulting in hydroxylation, dehalogenation, or cleavage of the aromatic ring.

  • Chemical Degradation: While generally stable, chemical degradation can be induced under specific conditions, such as through advanced oxidation processes (e.g., Fenton reaction) that generate highly reactive hydroxyl radicals.

Section 2: Experimental Design and Protocols

This section provides a detailed protocol for a typical aerobic microbial degradation study. The principles can be adapted for anaerobic and photodegradation experiments.

Aerobic Microbial Degradation Study Protocol

Objective: To assess the aerobic biodegradation of this compound by a mixed microbial culture and identify major metabolites.

Materials:

  • This compound (analytical standard)

  • Microbial inoculum (e.g., activated sludge from a wastewater treatment plant)

  • Minimal salts medium (MSM)

  • Sterile flasks and bioreactors

  • Shaking incubator

  • HPLC-UV/DAD or HPLC-MS/MS system

  • GC-MS system for volatile metabolites (optional)

  • Solid Phase Extraction (SPE) cartridges for sample cleanup

Experimental Workflow:

Caption: Experimental workflow for a microbial degradation study.

Step-by-Step Procedure:

  • Medium Preparation: Prepare a sterile minimal salts medium (MSM) appropriate for the microbial culture. The composition should provide essential nutrients without an additional carbon source to ensure the target compound is the primary substrate.

  • Spiking: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and spike the MSM to the desired final concentration (e.g., 10-50 mg/L).

  • Inoculation: Inoculate the spiked MSM with the microbial culture (e.g., 1-5% v/v). It is advisable to use a culture that has been acclimated to similar aromatic compounds if possible.

  • Controls: Set up abiotic controls (spiked MSM without inoculum) to account for any non-biological degradation (e.g., hydrolysis, volatilization).

  • Incubation: Incubate the flasks in a shaking incubator at a controlled temperature (e.g., 25-30°C) and agitation (e.g., 150 rpm) to ensure aerobic conditions.

  • Sampling: Collect samples at regular intervals (e.g., 0, 1, 3, 7, 14, and 28 days).

  • Sample Preparation: Centrifuge or filter the samples to remove biomass. Extract the supernatant using a suitable method like liquid-liquid extraction or solid-phase extraction (SPE) to concentrate the analytes and remove matrix interferences.

  • Analytical Quantification: Analyze the extracts using a validated HPLC or GC-MS method to quantify the parent compound and identify any transformation products.

Section 3: Troubleshooting Guides

Microbial Degradation Experiments
Issue Potential Cause(s) Troubleshooting Steps
No degradation observed 1. Compound toxicity to microorganisms. 2. Lack of appropriate degradative enzymes in the inoculum. 3. Sub-optimal environmental conditions (pH, temperature, oxygen). 4. Low bioavailability of the compound.1. Perform a toxicity assay at different concentrations. 2. Use an enriched or pre-acclimated microbial consortium. 3. Monitor and adjust pH, temperature, and ensure adequate aeration. 4. Add a surfactant to increase solubility (use with caution as it may be a carbon source).
High variability between replicates 1. Inconsistent inoculation. 2. Heterogeneity of the inoculum (e.g., sludge flocs). 3. Inconsistent sampling or extraction.1. Ensure the inoculum is well-mixed before distribution. 2. Homogenize the inoculum if possible. 3. Standardize sampling and extraction procedures.
Loss of compound in abiotic controls 1. Volatilization. 2. Photodegradation from ambient light. 3. Adsorption to glassware.1. Use sealed vessels and check for leaks. 2. Cover flasks with aluminum foil. 3. Use silanized glassware to minimize adsorption.
Photodegradation Experiments
Issue Potential Cause(s) Troubleshooting Steps
No or slow photodegradation 1. Light source wavelength does not overlap with the compound's absorption spectrum. 2. Low light intensity. 3. Presence of quenching substances in the matrix.1. Characterize the UV-Vis absorption spectrum of the compound and select an appropriate light source. 2. Measure and increase the light intensity. 3. Purify the sample matrix or use a simpler buffer system.
Irreproducible results 1. Fluctuations in light intensity. 2. Temperature variations affecting reaction kinetics. 3. Changes in solution pH during the experiment.1. Use a stable power supply for the lamp and monitor its output. 2. Use a temperature-controlled reaction vessel. 3. Buffer the solution and monitor pH throughout the experiment.
HPLC & GC-MS Analysis
Issue Potential Cause(s) Troubleshooting Steps
Peak tailing (HPLC) 1. Secondary interactions with residual silanols on the column. 2. Inappropriate mobile phase pH for an ionizable analyte. 3. Column overload.1. Use a high-purity, end-capped column. 2. Adjust mobile phase pH to be at least 2 units away from the pKa of the analyte. 3. Reduce sample concentration or injection volume.
Poor peak shape or decomposition (GC-MS) 1. Thermal degradation of the nitroaniline in the hot injector. 2. Active sites in the GC liner or column.1. Use a lower injector temperature or a pulsed splitless injection. 2. Use a deactivated liner and column. Derivatization of the amine group may be necessary.[1]
Co-elution of isomers 1. Insufficient chromatographic resolution.1. Optimize the mobile phase composition (HPLC) or temperature program (GC). 2. Try a different column chemistry (e.g., PFP or cyano for HPLC).
Low sensitivity 1. Poor ionization efficiency (MS). 2. Analyte loss during sample preparation.1. Optimize MS source parameters. Consider using a different ionization mode (e.g., APCI or APPI). 2. Optimize extraction and concentration steps.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is a plausible initial microbial degradation step for this compound?

A1: Based on studies of similar compounds like 2-chloro-4-nitroaniline, a likely initial step in aerobic degradation is the removal of the nitro group, catalyzed by a flavin-dependent monooxygenase, to form a chloromethyl-aminophenol.[2][3] Alternatively, reduction of the nitro group to an amino group is a common initial step, especially under anaerobic conditions.[4][5]

Q2: How can I distinguish between biotic and abiotic degradation?

A2: It is essential to include proper controls in your experimental design. An abiotic control (sterilized medium with the compound but no microorganisms) will account for degradation due to processes like hydrolysis or photolysis. A comparison of the degradation rate in the biotic setup versus the abiotic control will reveal the extent of microbial contribution.

Q3: My mass spectrometry data shows several unexpected peaks. How can I identify them as metabolites?

A3: Putative metabolites should be logically related to the parent compound (e.g., through hydroxylation, dechlorination, reduction of the nitro group). Look for characteristic mass shifts. For example, hydroxylation adds 16 Da, dechlorination replaces Cl with H (-34 Da), and reduction of a nitro group to an amine results in a loss of 30 Da (NO2 to NH2). Use of high-resolution mass spectrometry can help in determining the elemental composition of the unknown peaks.

Q4: What are the key parameters to optimize for a photodegradation study?

A4: The key parameters to optimize include the wavelength and intensity of the light source, the initial concentration of the pollutant, the pH of the solution, and the presence of photosensitizers or quenchers.[6] It is also important to conduct control experiments in the dark to isolate the effect of light.

Q5: Are there any specific safety precautions for handling this compound?

A5: Yes, substituted nitroanilines are generally considered toxic and potentially carcinogenic.[5] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Section 5: Visualizing a Predicted Aerobic Degradation Pathway

The following diagram illustrates a hypothetical aerobic degradation pathway for this compound, inferred from the degradation of 2-chloro-4-nitroaniline by Rhodococcus sp.[2][3]

AerobicDegradation cluster_pathway Predicted Aerobic Degradation Pathway Parent This compound Intermediate1 2-Chloro-4-methyl-6-aminophenol Parent->Intermediate1 Nitroreductase Intermediate2 Chloro-methyl-dihydroxyaniline Intermediate1->Intermediate2 Dioxygenase RingCleavage Ring Cleavage Products Intermediate2->RingCleavage Dioxygenase Mineralization CO2 + H2O + Cl- + NH4+ RingCleavage->Mineralization

Caption: Hypothetical aerobic degradation pathway.

References

Technical Support Center: Scaling Up the Synthesis of 2-Chloro-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Chloro-4-methyl-6-nitroaniline. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical information, troubleshooting advice, and answers to frequently asked questions to ensure a safe, efficient, and scalable synthesis.

Process Chemistry & Rationale

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to ensure high yield and purity, especially during scale-up. The most common synthetic route involves the acetylation of 2-chloro-4-methylaniline, followed by nitration, and subsequent deprotection (hydrolysis) of the acetyl group.

Why the Acetyl Protection?

Direct nitration of anilines is notoriously challenging. The amino group (-NH₂) is a strong activating group, making the aromatic ring highly susceptible to oxidation by nitric acid, which can lead to the formation of tarry byproducts and a significant loss of yield.[1][2] Furthermore, the strongly acidic conditions of nitration protonate the basic amino group, forming an anilinium ion (-NH₃⁺).[2][3] This ion is a meta-directing group, leading to a mixture of isomers that are difficult to separate.[1][2]

By first protecting the amino group as an acetanilide, we achieve two critical goals:

  • Moderation of Reactivity: The acetyl group moderates the activating effect of the amine, preventing oxidation and unwanted side reactions.[1]

  • Regiocontrol: The acetamido group is an ortho-, para-director, guiding the incoming nitro group to the desired position, thus ensuring high regioselectivity.[2]

Process Flow Diagram

Synthesis_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Hydrolysis A 2-Chloro-4-methylaniline C Acetylation Reaction (Protection) A->C E Nitrating Mixture (HNO3/H2SO4) B Acetic Anhydride B->C D N-(2-chloro-4-methylphenyl)acetamide C->D Yields protected intermediate F Nitration Reaction (Low Temperature) D->F E->F H Acid/Base Hydrolysis G N-(2-chloro-4-methyl-6-nitrophenyl)acetamide F->G Forms nitrated intermediate G->H I This compound (Final Product) H->I Deprotection

Caption: Workflow for the synthesis of this compound.

Critical Process Parameters

Successful scale-up hinges on the strict control of several key parameters. The following table summarizes these critical factors, their recommended ranges, and the scientific rationale for their control.

ParameterRecommended RangeRationale & Key Considerations
Nitration Temperature -5°C to 5°CNitration is a highly exothermic reaction.[4] Maintaining a low temperature is critical to prevent thermal runaway and minimize the formation of dinitrated or other side products.[3]
Reagent Stoichiometry Nitrating agent: 1.05-1.2 equivalentsA slight excess of the nitrating agent ensures complete conversion of the starting material. A large excess can lead to over-nitration and purification challenges.
Rate of Addition Slow, dropwise additionControlled addition of the nitrating mixture is essential for managing the reaction exotherm and maintaining the target temperature.
Agitation/Mixing Efficient and continuousHomogeneous mixing is crucial for consistent heat transfer and to avoid localized "hot spots" that can lead to side reactions. This becomes increasingly important at scale.
Quenching Slow addition to ice/waterThe reaction mixture should be quenched by slowly adding it to a large volume of ice or cold water to dissipate heat and precipitate the product safely.

Detailed Scale-Up Protocol

This protocol is a general guideline. It is imperative to perform a thorough safety assessment and a pilot run before attempting a large-scale synthesis.

Materials & Reagents:

  • 2-Chloro-4-methylaniline[5][6]

  • Acetic Anhydride[7][8][9][10][11]

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)[12]

  • Ethanol

  • Sodium Hydroxide

Step 1: Acetylation (Protection)

  • In a suitably sized reactor equipped with mechanical stirring, a thermometer, and an addition funnel, charge 2-chloro-4-methylaniline.

  • Slowly add acetic anhydride to the reactor while maintaining the temperature below 40°C. The reaction is exothermic.

  • Stir the mixture for 2-3 hours at room temperature until the reaction is complete (monitor by TLC or HPLC).

  • Slowly add water to the reaction mixture to quench any unreacted acetic anhydride and precipitate the product, N-(2-chloro-4-methylphenyl)acetamide.

  • Filter the solid product, wash with water until neutral, and dry under vacuum.

Step 2: Nitration

  • In a separate, clean, and dry reactor, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature below 10°C.

  • Cool the nitrating mixture to 0°C.

  • In the main reactor, dissolve the dried N-(2-chloro-4-methylphenyl)acetamide from Step 1 in concentrated sulfuric acid. Cool this solution to 0°C.

  • CRITICAL STEP: Slowly add the pre-cooled nitrating mixture to the acetanilide solution, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, stir the mixture at 0-5°C for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring to precipitate the nitrated intermediate.

  • Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral, and proceed to the next step.

Step 3: Hydrolysis (Deprotection)

  • Transfer the wet cake of the nitrated intermediate to a reactor containing a mixture of ethanol and aqueous sulfuric acid (or sodium hydroxide solution).

  • Heat the mixture to reflux and maintain for 4-6 hours until the hydrolysis is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture. If using acid hydrolysis, neutralize carefully with an aqueous base (e.g., NaOH) to precipitate the final product. If using base hydrolysis, the product may already be precipitated.

  • Filter the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

  • Dry the final product under vacuum at a temperature not exceeding 60°C.

Troubleshooting Guide

Issue / Observation Potential Cause(s) Recommended Action(s)
Low yield of nitrated product. 1. Incomplete nitration reaction.2. Loss of product during workup/quenching.1. Increase reaction time or use a slight excess of nitrating agent. Verify starting material purity.2. Ensure the product is fully precipitated before filtration. Check the pH of the filtrate to ensure it's neutral.
Presence of dinitrated or other isomeric impurities. 1. Reaction temperature was too high.2. Poor mixing leading to localized high concentrations of nitrating agent.1. Improve cooling efficiency and slow down the addition rate of the nitrating mixture.2. Increase agitation speed. Ensure the reactor is appropriately sized for the batch volume.
Formation of dark, tarry material. 1. Direct nitration of unreacted starting material.2. Oxidation of the aniline derivative.1. Ensure the initial acetylation step went to completion.2. Maintain strict temperature control during nitration. Avoid excessively high temperatures.
Product fails purity specifications after recrystallization. 1. Inefficient recrystallization.2. Presence of a closely related impurity.1. Experiment with different solvent systems for recrystallization. Consider a second recrystallization.2. Characterize the impurity (e.g., by LC-MS) to understand its origin and devise a targeted purification strategy (e.g., column chromatography on a small scale, pH adjustment during workup).
Slow or incomplete hydrolysis (deprotection). 1. Insufficient acid/base catalyst.2. Insufficient reaction time or temperature.1. Increase the concentration of the acid or base used for hydrolysis.2. Extend the reflux time and ensure the temperature is at the target for the solvent system used.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards I should be aware of when scaling up this synthesis? A1: The primary hazards are associated with the nitration step. Nitrating mixtures are highly corrosive and strong oxidizing agents.[13][14] The reaction is highly exothermic, posing a risk of thermal runaway if not properly controlled.[4] Nitric acid can react violently with many organic compounds and produce toxic nitrogen oxide fumes.[12][15] Always work in a well-ventilated area (e.g., a fume hood), wear appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields, and have an emergency plan in place.[16]

Q2: How can I monitor the progress of the reactions? A2: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting material and the formation of the product in each step. For more quantitative analysis and to check for impurities, High-Performance Liquid Chromatography (HPLC) is recommended.[17] Gas Chromatography (GC) can also be used for purity assessment of the final product.[18]

Q3: What is the best way to purify the final product on a large scale? A3: Recrystallization is the most common and scalable method for purifying this compound. A mixture of ethanol and water is often effective. The key is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.

Q4: Can I use a different protecting group for the amine? A4: While other protecting groups (e.g., Boc, Cbz) could be used, the acetyl group is preferred for this synthesis due to the low cost and high availability of acetic anhydride, the ease of both the protection and deprotection steps, and its stability under nitrating conditions.

Q5: What analytical techniques are recommended for final product characterization? A5: For unambiguous structural confirmation, ¹H NMR and ¹³C NMR spectroscopy are essential.[17] Purity should be assessed by HPLC or GC.[17][18] Melting point determination is a simple and effective way to check for purity against a reference standard. The identity can also be confirmed with mass spectrometry.

References

Validation & Comparative

A Guide to the ¹H and ¹³C NMR Spectral Assignment of 2-Chloro-4-methyl-6-nitroaniline: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the unambiguous structural elucidation of novel and intermediate compounds is paramount. 2-Chloro-4-methyl-6-nitroaniline, a substituted aniline, presents a unique substitution pattern whose spectral characteristics are crucial for its identification and quality control. This guide offers a detailed, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, we will leverage a comparative approach, drawing on empirical data from structurally related analogues to forecast its spectral features. This methodology not only provides a robust framework for the assignment of this compound but also serves as a practical guide for researchers in distinguishing it from similar chemical entities.

Molecular Structure and Electronic Environment

The chemical structure of this compound features a benzene ring with five substituents: an amino (-NH₂), a chloro (-Cl), a methyl (-CH₃), and a nitro (-NO₂) group, in addition to two aromatic protons. The interplay of the electronic effects of these groups dictates the chemical environment of each nucleus, which is directly reflected in the NMR chemical shifts.

  • Amino Group (-NH₂): A strong activating group with a significant +R (resonance) effect and a -I (inductive) effect. It donates electron density to the ring, generally causing upfield shifts (shielding) of ortho and para protons and carbons.

  • Methyl Group (-CH₃): A weak activating group that is electron-donating through a +I effect and hyperconjugation, leading to minor shielding.

  • Chloro Group (-Cl): A deactivating group that exhibits a strong -I effect and a weaker +R effect. The net result is electron withdrawal, causing downfield shifts (deshielding) for adjacent nuclei.

  • Nitro Group (-NO₂): A very strong deactivating group with powerful -I and -R effects. It strongly withdraws electron density from the ring, causing significant deshielding, particularly at the ortho and para positions.

The unique arrangement of these substituents in this compound creates a distinct electronic landscape, which we can use to predict its NMR spectrum.

Caption: Structure of this compound with atom numbering.

Recommended Experimental Protocol for NMR Acquisition

To obtain high-quality, verifiable data for this compound, the following experimental procedure is recommended. This protocol is designed to ensure accuracy and reproducibility.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a good first choice for general solubility, while DMSO-d₆ can be used if solubility is an issue and to clearly observe the -NH₂ protons, which exchange more slowly in this solvent.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Use a spectrometer with a minimum field strength of 400 MHz for optimal resolution.

    • Calibrate (shim) the instrument on the sample to achieve a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: ~220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks (e.g., between H3 and H5).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons (e.g., C3-H3, C5-H5, and the methyl group).

Caption: Recommended workflow for NMR spectral acquisition and analysis.

Predictive ¹H NMR Spectral Assignment

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show signals for two aromatic protons, one amino group, and one methyl group. The chemical shifts are influenced by the surrounding substituents.

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Predicted J (Hz) Rationale and Comparison
-NH₂ 4.5 - 5.5Broad Singlet-The amino protons are typically broad due to quadrupole broadening and exchange. The downfield shift is caused by the deshielding effects of the ortho -Cl and -NO₂ groups.
-CH₃ 2.2 - 2.4Singlet-The methyl group at C4 is expected in a typical range for aryl methyls. For comparison, the methyl protons in 2-chloro-4-methylaniline appear at δ 2.185 ppm.[1]
H3 7.8 - 8.0Doublet~2.5This proton is meta to the -NH₂ and -CH₃ groups but ortho to the powerful electron-withdrawing -NO₂ group and para to the -Cl group, leading to a significant downfield shift. It will be coupled to H5. In 2-methyl-4-nitroaniline, the proton at the equivalent position (H3) is at δ 7.8 ppm.[2]
H5 7.4 - 7.6Doublet~2.5This proton is ortho to the -NH₂ group and para to the -CH₃ group, but it is also ortho to the -Cl group and meta to the -NO₂ group. The deshielding effect of the ortho -Cl group is significant. It will show meta-coupling to H3.

Predictive ¹³C NMR Spectral Assignment

The proton-decoupled ¹³C NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the methyl carbon. The chemical shifts are highly dependent on the attached substituent and its electronic effects.

Carbon Assignment Predicted δ (ppm) Rationale and Comparison
-CH₃ 18 - 21Typical chemical shift for an aromatic methyl carbon. In 4-methyl-3-nitroaniline, this carbon appears at 18.78 ppm.[2]
C1 (-NH₂) ** 145 - 148The carbon attached to the amino group is deshielded. In 2-chloro-4-nitroaniline, the equivalent C1 is at δ 148.34 ppm.[2]
C2 (-Cl) 120 - 123The carbon bearing the chlorine atom is deshielded, but less so than those attached to N or O. In 2-chloro-6-methylaniline, the C2-Cl appears at δ 123.7 ppm.[3]
C3 125 - 128This carbon is deshielded by the adjacent -NO₂ group (at C6).
C4 (-CH₃) 133 - 136The carbon with the methyl group. Its shift is influenced by the para -NH₂ and ortho -H. In 2-chloro-4-methylaniline, this carbon is at δ 133 ppm.
C5 118 - 122This carbon is shielded by the ortho -NH₂ group but deshielded by the ortho -Cl group.
C6 (-NO₂) **148 - 152The carbon attached to the strongly electron-withdrawing nitro group is expected to be significantly deshielded. In 2-methyl-6-nitroaniline salts, this region is associated with the nitro-substituted carbon.[4]

Comparative Analysis: Distinguishing this compound from Alternatives

The key to confirming the identity of this compound is to compare its predicted NMR data with the experimental data of plausible alternatives or isomers.

Compound Key ¹H NMR Distinguishing Features Key ¹³C NMR Distinguishing Features
This compound (Target) Two aromatic doublets with meta-coupling (~2.5 Hz).Six distinct aromatic carbon signals.
2-Chloro-4-nitroaniline [5][6]Lacks a methyl signal. Shows three aromatic proton signals with characteristic ortho and meta couplings.Lacks a methyl carbon signal.
2-Chloro-6-methylaniline [3]Lacks signals characteristic of a nitro-substituted ring (i.e., no strongly deshielded protons >7.5 ppm). Aromatic protons are relatively upfield.Carbon signals are generally more upfield due to the absence of the -NO₂ group.
2-Methyl-4-nitroaniline [7]Lacks the deshielding effect of a chlorine atom at C2. The proton ortho to the -NH₂ group would be a singlet or a narrow doublet.The carbon shifts would differ, particularly for the carbons ortho and para to the position where the chlorine is absent.

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Start -> Q1; Q1 -> A1_Yes [label="Yes"]; Q1 -> A1_No [label="No"]; A1_Yes -> Q2; Q2 -> A2_Yes [label="Yes"]; Q2 -> A2_No [label="No"]; A2_Yes -> Q3; Q3 -> A3_Yes [label="Yes"]; Q3 -> A3_No [label="No"]; A3_Yes -> End; }

Caption: Decision workflow for identifying this compound via ¹H NMR.

Conclusion

This guide provides a comprehensive, predictive framework for the ¹H and ¹³C NMR spectral assignment of this compound. By systematically analyzing the electronic effects of its substituents and drawing comparisons with known, structurally related compounds, we have established a reliable set of expected chemical shifts and coupling patterns. The detailed experimental protocol and comparative decision workflow offer researchers a robust methodology for the empirical verification and unambiguous identification of this compound, ensuring high confidence in its structural assignment for research and development applications.

References

A Guide to the Mass Spectrometry Fragmentation of 2-Chloro-4-methyl-6-nitroaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing indispensable information regarding the molecular weight and structural characteristics of compounds through the analysis of their fragmentation patterns. This guide offers an in-depth exploration of the predicted mass spectrometry fragmentation pattern of 2-Chloro-4-methyl-6-nitroaniline, a substituted nitroaniline of interest in medicinal chemistry and material science.

Molecular Structure and Properties

Before delving into its fragmentation, let's establish the fundamental properties of this compound.

PropertyValueSource
Chemical Formula C₇H₇ClN₂O₂[1][2]
Molecular Weight 186.6 g/mol [1][3]
Monoisotopic Mass 186.0196 Da[2]
CAS Number 69951-02-6[1][3]

The presence of a chlorine atom is a key feature that will manifest in the mass spectrum as a characteristic isotopic pattern. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, we expect to observe an M+ peak and an M+2 peak with a relative intensity ratio of approximately 3:1 for any fragment containing the chlorine atom.[4]

Predicted Fragmentation Pathways

The fragmentation of this compound is anticipated to be influenced by its three key substituents: the chloro, methyl, and nitro groups, as well as the aniline core. The following sections detail the predicted fragmentation pathways under both EI and ESI conditions.

Electron Ionization (EI) Fragmentation

Electron Ionization is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. The resulting mass spectrum is often rich in fragment ions, providing a detailed structural fingerprint.

The proposed EI fragmentation pathway for this compound is initiated by the formation of the molecular ion (M⁺˙) at m/z 186.

Caption: Proposed EI fragmentation pathway for this compound.

Key Predicted EI Fragments:

m/z (relative to ³⁵Cl)Proposed FragmentNeutral LossComments
186 [C₇H₇³⁵ClN₂O₂]⁺˙-Molecular Ion (M⁺˙). An M+2 peak at m/z 188 will be present.
171 [C₆H₄³⁵ClN₂O₂]⁺CH₃Loss of a methyl radical from the molecular ion.
151 [C₇H₇N₂O₂]⁺ClLoss of a chlorine radical. This fragment will not exhibit the characteristic chlorine isotopic pattern.
140 [C₇H₇³⁵ClN]⁺NO₂Loss of a nitro group, a common fragmentation pathway for nitroaromatic compounds.[5] An M+2 peak will be observed at m/z 142.
113 [C₆H₆³⁵Cl]⁺NO₂, HCNSubsequent loss of hydrogen cyanide from the [M - NO₂]⁺ fragment.
105 [C₇H₇N]⁺Cl, NO₂Loss of both the chlorine and nitro groups.

The fragmentation of nitroanilines often involves the loss of the nitro group.[6] For substituted chloroanilines, the loss of the chlorine atom is also a common pathway.[7] The methyl group can be lost as a methyl radical.

Electrospray Ionization (ESI) Fragmentation

Electrospray Ionization is a "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with less extensive fragmentation compared to EI. Collision-Induced Dissociation (CID) is then required to induce fragmentation.

For this compound, the protonated molecule [M+H]⁺ would have an m/z of 187.

Caption: Proposed ESI fragmentation pathway for protonated this compound.

Key Predicted ESI Fragments (from [M+H]⁺):

m/z (relative to ³⁵Cl)Proposed FragmentNeutral LossComments
187 [C₇H₈³⁵ClN₂O₂]⁺-Protonated Molecule ([M+H]⁺). An [M+H+2]⁺ peak at m/z 189 will be present.
169 [C₇H₆³⁵ClN₂O]⁺H₂OLoss of water, potentially due to an "ortho effect" involving the nitro and amino groups.[7]
152 [C₇H₈N₂O₂]⁺ClLoss of a chlorine atom from the protonated molecule.
141 [C₇H₈³⁵ClN]⁺NO₂Loss of the nitro group from the protonated molecule.

The fragmentation of protonated nitroanilines can differ from their EI counterparts. For instance, the loss of water from the protonated molecule of 2-nitroaniline has been attributed to an "ortho effect".[7] A similar effect could be anticipated for this compound.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, it is often used in conjunction with other analytical techniques for unambiguous identification.

TechniqueInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and the connectivity of atoms.Provides unambiguous structural information.Requires a larger sample amount and a pure sample.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.[2]Non-destructive and provides rapid functional group identification.Does not provide detailed information on the overall molecular structure.
High-Performance Liquid Chromatography (HPLC) Separation of the compound from a mixture and quantification.High resolution and sensitivity.Does not provide structural information on its own.

The combination of HPLC with mass spectrometry (LC-MS) is a particularly powerful approach, allowing for the separation of complex mixtures followed by the structural characterization of individual components.

Experimental Protocols

To experimentally verify the predicted fragmentation patterns, the following general protocols can be employed.

Sample Preparation
  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • For LC-MS analysis, dilute the stock solution to a working concentration of 1-10 µg/mL with the initial mobile phase.

  • For direct infusion analysis, dilute the stock solution to a similar working concentration in a 50:50 mixture of the mobile phase and solvent.

LC-MS/MS Analysis (ESI)

Experimental_Workflow_LCMS cluster_0 Liquid Chromatography cluster_1 Mass Spectrometry Sample Sample Injection HPLC HPLC System Sample->HPLC Column C18 Column HPLC->Column ESI_Source ESI Source Column->ESI_Source Mass_Analyzer Quadrupole TOF ESI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector

Caption: A typical experimental workflow for LC-MS/MS analysis.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to an HPLC system.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (ESI Positive Mode):

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS/MS (CID): Select the [M+H]⁺ ion (m/z 187) as the precursor and apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

GC-MS Analysis (EI)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Mass Spectrometry (EI):

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230 °C.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of this compound. By understanding the fundamental principles of fragmentation and drawing comparisons with structurally similar molecules, researchers can confidently identify this compound in complex matrices and gain valuable insights into its structure. The proposed fragmentation pathways, coupled with the detailed experimental protocols, offer a solid foundation for the empirical investigation and characterization of this and other related novel chemical entities.

References

A Comparative Guide to the Synthesis of 2-Chloro-4-methyl-6-nitroaniline for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of drug discovery and development, the efficient and reliable synthesis of key chemical intermediates is a cornerstone of progress. 2-Chloro-4-methyl-6-nitroaniline is a vital building block in the creation of a variety of pharmacologically active molecules. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound, offering not just protocols, but a rationale-driven exploration of the chemical principles at play. We aim to equip the reader with the knowledge to make informed decisions for their specific research and development needs, balancing factors of yield, purity, scalability, and safety.

Introduction: The Significance of this compound

This compound, with its specific substitution pattern on the aniline ring, presents a unique chemical scaffold. The presence of ortho-chloro and ortho-nitro groups relative to the amine functionality, combined with a para-methyl group, offers multiple points for further chemical modification. This strategic arrangement of electron-withdrawing and electron-donating groups influences the molecule's reactivity, making it a valuable precursor for the synthesis of complex heterocyclic systems and other targeted therapeutic agents.

This guide will dissect two plausible and commonly considered synthetic strategies for obtaining this compound:

  • Route A: Electrophilic Chlorination of 4-methyl-2-nitroaniline

  • Route B: Electrophilic Nitration of 2-chloro-4-methylaniline

We will explore the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis to guide your synthetic planning.

Route A: Electrophilic Chlorination of 4-methyl-2-nitroaniline

This synthetic approach commences with the commercially available 4-methyl-2-nitroaniline and introduces the chloro substituent in a subsequent step.

Mechanistic Considerations and Regioselectivity

The success of this route hinges on the regioselective introduction of a chlorine atom onto the aromatic ring. The directing effects of the existing substituents—the amino (-NH₂), methyl (-CH₃), and nitro (-NO₂) groups—are the primary determinants of the reaction's outcome.

  • The amino group is a powerful activating, ortho, para-directing group.

  • The methyl group is a weakly activating, ortho, para-directing group.

  • The nitro group is a strong deactivating, meta-directing group.

The desired product requires chlorination at the C6 position, which is ortho to the strongly activating amino group and meta to the deactivating nitro group. While the electronic factors favor this position, it is sterically hindered by the adjacent methyl group at C4. The alternative ortho position to the amino group (C2) is already occupied by the nitro group. Chlorination at the position para to the amino group (C5) is electronically less favored due to the deactivating effect of the adjacent nitro group.

Therefore, while chlorination at C6 is electronically plausible, the reaction can be sluggish and may lead to a mixture of isomers, necessitating careful purification.

Experimental Protocol: Chlorination using N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for deactivated anilines.[1][2]

Materials:

  • 4-methyl-2-nitroaniline

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Sodium sulfite solution (5%)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methyl-2-nitroaniline (1 equivalent) in anhydrous acetonitrile.

  • Add N-Chlorosuccinimide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing a 5% aqueous solution of sodium sulfite to quench any unreacted NCS.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate this compound.

Route B: Electrophilic Nitration of 2-chloro-4-methylaniline

This alternative strategy begins with 2-chloro-4-methylaniline and introduces the nitro group in the final step.

Mechanistic Considerations and Regioselectivity

The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the amino, chloro, and methyl groups.

  • The amino group is a strong activating, ortho, para-director.

  • The chloro group is a deactivating, ortho, para-director.

  • The methyl group is a weakly activating, ortho, para-director.

The desired product requires nitration at the C6 position, which is ortho to the strongly activating amino group and meta to the deactivating chloro group. The powerful activating and directing influence of the amino group makes the positions ortho and para to it highly susceptible to electrophilic attack.

However, the direct nitration of anilines using a mixture of nitric and sulfuric acids is often problematic. The strongly acidic conditions can protonate the amino group to form an anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. This can lead to the formation of undesired meta-nitro isomers and oxidation byproducts.[3]

To circumvent these issues, a common and effective strategy is to protect the amino group as an acetamide before nitration. The N-acetyl group is still an activating, ortho, para-director, but it moderates the reactivity of the ring, preventing oxidation and favoring the formation of the ortho-nitro product due to steric hindrance at the para position by the bulky acetyl group. The acetyl group can then be easily removed by hydrolysis to yield the desired product.[3]

Experimental Protocol: A Three-Step Synthesis

This route is a more controlled, multi-step process that generally provides a higher yield of the desired isomer.[3]

Step 1: Acetylation of 2-chloro-4-methylaniline

  • In a round-bottom flask, dissolve 2-chloro-4-methylaniline (1 equivalent) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring.

  • Heat the mixture gently for a short period (e.g., 30 minutes) and then allow it to cool to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the N-(2-chloro-4-methylphenyl)acetamide.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 2: Nitration of N-(2-chloro-4-methylphenyl)acetamide

  • In a flask cooled in an ice-salt bath, carefully add the dried N-(2-chloro-4-methylphenyl)acetamide from the previous step to concentrated sulfuric acid.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of the acetamide, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at a low temperature for a specified time, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the N-(2-chloro-4-methyl-6-nitrophenyl)acetamide.

  • Collect the product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry.

Step 3: Hydrolysis of N-(2-chloro-4-methyl-6-nitrophenyl)acetamide

  • In a round-bottom flask, suspend the nitrated acetamide in a mixture of ethanol and a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid).

  • Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize it carefully with a base (e.g., sodium hydroxide solution) to precipitate the this compound.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure this compound.

Comparative Analysis and Data Presentation

To facilitate an objective comparison, the following table summarizes the key performance indicators for each synthetic route. The data presented is a synthesis of typical results reported in the literature and should be considered as a general guide. Actual yields may vary depending on the specific reaction conditions and scale.

ParameterRoute A: Chlorination of 4-methyl-2-nitroanilineRoute B: Nitration of 2-chloro-4-methylaniline
Overall Yield Moderate to LowGood to High[3]
Purity of Crude Product Moderate (often requires extensive purification)High (protection strategy minimizes byproducts)
Number of Steps 13
Key Reagents 4-methyl-2-nitroaniline, NCS, Acetonitrile2-chloro-4-methylaniline, Acetic Anhydride, HNO₃, H₂SO₄
Process Control Challenging due to regioselectivity issuesMore controlled and predictable
Safety Considerations Use of a mild chlorinating agent (NCS) is relatively safe.Handling of concentrated nitric and sulfuric acids requires caution. The nitration reaction is exothermic and requires strict temperature control.[4]
Scalability Potentially problematic due to purification challenges.More amenable to scale-up due to better control.

Visualizing the Synthetic Pathways

To provide a clear visual representation of the chemical transformations, the following diagrams have been generated using Graphviz.

Route_A start 4-methyl-2-nitroaniline product This compound start->product Chlorination reagent + N-Chlorosuccinimide (NCS) in Acetonitrile

Caption: Synthetic workflow for Route A.

Route_B start 2-chloro-4-methylaniline intermediate1 N-(2-chloro-4-methylphenyl)acetamide start->intermediate1 Acetylation step1_reagent + Acetic Anhydride intermediate2 N-(2-chloro-4-methyl-6-nitrophenyl)acetamide intermediate1->intermediate2 Nitration step2_reagent + HNO₃ / H₂SO₄ product This compound intermediate2->product Hydrolysis step3_reagent + H₃O⁺ / Heat

Caption: Synthetic workflow for Route B.

Conclusion and Recommendations

Based on a thorough analysis of both synthetic strategies, Route B, the nitration of 2-chloro-4-methylaniline following amino group protection, emerges as the more robust and reliable method for the preparation of this compound. While it involves more synthetic steps, the enhanced control over regioselectivity translates to a higher yield of the desired product and simplifies purification. For research and development applications where purity and predictability are paramount, the additional steps are a worthwhile investment.

Route A, while more direct, presents significant challenges in controlling the chlorination site, which can lead to lower yields and complex purification procedures. This route may be considered for initial exploratory studies where small quantities of the material are needed and purification capabilities are robust.

Ultimately, the choice of synthesis route will depend on the specific requirements of the project, including the desired scale, purity specifications, and available resources. This guide provides the foundational knowledge and practical protocols to make an informed and strategic decision.

References

A Comparative Guide to the Reactivity of 2-Chloro-4-methyl-6-nitroaniline and Other Nitroanilines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, understanding the nuanced reactivity of substituted anilines is paramount for predictable and efficient molecular design. This guide provides an in-depth technical comparison of the reactivity of 2-Chloro-4-methyl-6-nitroaniline against other common nitroanilines, grounded in established principles of physical organic chemistry and supported by available experimental data.

Introduction: The Role of Substituted Nitroanilines in Synthesis

Substituted nitroanilines are foundational building blocks in the synthesis of a vast array of organic molecules, including pharmaceuticals, dyes, and materials. The strategic placement of electron-withdrawing and electron-donating groups on the aniline ring allows for precise control over the molecule's chemical behavior. This compound, with its unique substitution pattern, presents a fascinating case study in the interplay of electronic and steric effects that govern its reactivity. This guide will dissect these factors to provide a clear comparison with other nitroanilines such as 4-nitroaniline, 2,4-dinitroaniline, and 2-methyl-4-nitroaniline.

Basicity: A Quantitative Look at Nucleophilicity

The basicity of an aniline is a direct measure of the availability of the lone pair of electrons on the nitrogen atom, which in turn dictates its nucleophilicity in many reactions. The pKa of the conjugate acid (anilinium ion) is a convenient scale for comparing basicity; a lower pKa indicates a weaker base.

The substituents on the aromatic ring profoundly influence basicity through inductive and resonance effects. Electron-withdrawing groups (EWGs) decrease basicity by pulling electron density away from the nitrogen, making the lone pair less available for protonation. Conversely, electron-donating groups (EDGs) increase basicity.

CompoundSubstituentsPredicted/Experimental pKaRelative Basicity
AnilineNone4.63Strongest
2-Methyl-4-nitroaniline-CH₃ (EDG), -NO₂ (EWG)0.92[1][2]Moderate
4-Nitroaniline-NO₂ (EWG)1.0[3]Weak
This compound -Cl (EWG), -CH₃ (EDG), -NO₂ (EWG)-1.21 (Predicted)[4]Weaker
2,4-DinitroanilineTwo -NO₂ (EWG)-4.53 (conjugate acid)[5]Weakest

Analysis of Basicity:

  • Aniline serves as our baseline with the highest basicity.

  • 2-Methyl-4-nitroaniline is less basic than aniline due to the powerful electron-withdrawing nitro group. The electron-donating methyl group partially mitigates this effect.

  • 4-Nitroaniline is a weaker base than its 2-methyl counterpart, as it lacks the electron-donating methyl group to counteract the nitro group's influence.

  • This compound is predicted to be a significantly weaker base. This is due to the cumulative electron-withdrawing inductive effect of the chloro and nitro groups. Furthermore, the presence of two ortho substituents (chloro and methyl) introduces steric hindrance, known as the ortho effect , which can destabilize the anilinium ion and further decrease basicity.[6][7]

  • 2,4-Dinitroaniline is the weakest base in this series, a consequence of having two potent electron-withdrawing nitro groups that extensively delocalize the nitrogen's lone pair.[5][8]

Reactivity in Key Synthetic Transformations

The differences in basicity and electronic/steric profiles directly translate to varying reactivity in common synthetic reactions.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile displaces a leaving group on an aromatic ring. The rate of this reaction is highly dependent on the presence of strong electron-withdrawing groups ortho and/or para to the leaving group, as these stabilize the intermediate Meisenheimer complex.[9][10][11]

Reactivity Comparison:

  • This compound is primed for SNAr at the carbon bearing the chlorine atom. The ortho-nitro group provides strong activation for nucleophilic attack. The para-methyl group has a minor deactivating effect.

  • Other Chloro-nitroanilines: The reactivity in SNAr will be influenced by the position of the nitro group relative to the chlorine. For instance, in 2-chloro-4-nitroaniline, the para-nitro group activates the chlorine for substitution.[12] In general, the presence of multiple electron-withdrawing groups enhances reactivity.[13]

Proposed Experimental Protocol for Comparative SNAr Kinetics:

To quantitatively compare the SNAr reactivity, a pseudo-first-order kinetics experiment can be designed.

SNAr_Kinetics cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare equimolar solutions of This compound and other chloro-nitroanilines in a suitable solvent (e.g., DMSO). C Mix the aniline and nucleophile solutions at a constant temperature (e.g., 50°C). A->C B Prepare a solution of the nucleophile (e.g., piperidine) in large excess. B->C D Monitor the disappearance of the starting material over time using HPLC or GC. C->D E Plot ln([Aniline]t/[Aniline]0) versus time. D->E F The slope of the line gives the pseudo-first-order rate constant (k'). E->F G Compare the k' values to determine relative reactivity. F->G

Caption: Workflow for determining SNAr rate constants.

Diazotization

Diazotization is the conversion of a primary aromatic amine to a diazonium salt using nitrous acid. The rate of this reaction is influenced by the nucleophilicity of the amino group.

Reactivity Comparison:

  • This compound , being a very weak base, will undergo diazotization more slowly than more basic anilines. The reduced electron density on the nitrogen makes it less nucleophilic towards the nitrosyl cation (or its precursors).

  • 4-Nitroaniline and 2-Methyl-4-nitroaniline will also have slower diazotization rates compared to aniline, but likely faster than this compound due to their higher basicity. Studies have shown that electron-withdrawing groups decrease the rate of diazotization.[7][14]

Diazotization_Reactivity Decreasing Rate of Diazotization A Aniline B 2-Methyl-4-nitroaniline A->B C 4-Nitroaniline B->C D This compound C->D

Caption: Relative rates of diazotization.

Electrophilic Aromatic Substitution (EAS)

While the amino group is a strong activating group and ortho, para-director in EAS, the presence of strong deactivating groups like nitro and chloro significantly reduces the ring's reactivity towards electrophiles.

Reactivity Comparison:

  • For This compound , the aromatic ring is highly deactivated. The positions ortho and para to the activating amino group are sterically hindered by the chloro and methyl groups. Any potential EAS would be very sluggish and require harsh conditions.

  • 4-Nitroaniline is also strongly deactivated but can undergo EAS at the positions ortho to the amino group under forcing conditions.

  • 2,4-Dinitroaniline is extremely unreactive towards EAS due to the presence of two powerful deactivating groups.

Conclusion

The reactivity of this compound is a product of a delicate balance between electronic and steric effects. Its significantly lower basicity compared to other nitroanilines, stemming from the combined electron-withdrawing effects of the chloro and nitro groups and the steric hindrance from the ortho substituents, renders it less reactive in reactions where the aniline acts as a nucleophile, such as diazotization. However, the strategic placement of the nitro group ortho to the chlorine atom makes it a suitable substrate for nucleophilic aromatic substitution.

This guide provides a framework for understanding and predicting the behavior of this compound in various synthetic contexts. For applications requiring precise kinetic control, the proposed experimental protocols can be employed to generate quantitative data to supplement these established chemical principles.

References

A Comparative Guide to the X-ray Crystallography of 2-Chloro-4-methyl-6-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the X-ray crystallographic studies of 2-Chloro-4-methyl-6-nitroaniline and its closely related derivatives. We will explore the synthesis, crystallographic methodologies, and the nuanced structural insights gained from these powerful analytical techniques. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the structural characterization of small organic molecules.

Introduction: The Significance of Substituted Nitroanilines

Substituted nitroanilines, including this compound, are a pivotal class of organic compounds. Their unique electronic and structural properties, stemming from the interplay of electron-donating amino groups and electron-withdrawing nitro groups, make them valuable precursors in the synthesis of pharmaceuticals, dyes, and materials with non-linear optical properties.[1][2][3] The precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within their crystal lattices are paramount, as these factors dictate their physical and chemical behaviors, such as solubility, stability, and bioavailability.

X-ray crystallography stands as the definitive method for elucidating these solid-state structures. By analyzing the diffraction patterns of X-rays passing through a single crystal, we can map electron density and thereby determine atomic positions with exceptional precision. This guide will delve into the crystallographic nuances of this molecular family, comparing how subtle changes in substitution patterns influence molecular conformation and crystal packing.

Experimental Protocols: From Synthesis to Structure

The journey from a powdered compound to a refined crystal structure is a multi-step process demanding precision and an understanding of the underlying chemical principles.

Synthesis and Crystallization of Nitroaniline Derivatives

The synthesis of this compound and its derivatives often involves multi-step organic reactions. A common approach is the nitration of a corresponding substituted aniline, followed by other functional group transformations.[4][5]

Exemplary Synthesis Protocol (General):

  • Starting Material Preparation: Begin with the appropriate substituted aniline precursor. For instance, 2-chloro-6-methylaniline would be the starting point for the title compound.

  • Nitration: The aniline derivative is carefully reacted with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions to introduce the nitro group at the desired position.

  • Purification: The crude product is purified using techniques such as column chromatography or recrystallization to yield the desired nitroaniline derivative.

  • Single Crystal Growth: High-quality single crystals are essential for X-ray diffraction. A common and effective method is slow evaporation:

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate) to create a saturated or near-saturated solution.

    • Loosely cover the container to allow the solvent to evaporate slowly over several days or weeks at room temperature.

    • As the solvent evaporates, the concentration of the solute surpasses its solubility limit, promoting the formation of well-ordered crystals.

X-ray Diffraction Workflow

The process of determining a crystal structure from a suitable single crystal is systematic.

Caption: General workflow for single-crystal X-ray crystallography.

Step-by-Step Methodology:

  • Crystal Mounting: A high-quality, defect-free single crystal is carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to various orientations. The diffracted X-rays are recorded by a detector.

  • Data Processing: The collected raw diffraction data are processed to correct for experimental factors (e.g., Lorentz and polarization effects) and to determine the unit cell dimensions and space group.

  • Structure Solution: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction data.

  • Validation: The final refined structure is validated using established crystallographic metrics to ensure its quality and accuracy.

Comparative Crystallographic Analysis

CompoundMolecular FormulaCrystal SystemSpace GroupKey Dihedral Angle (NO₂ vs. Ring)Reference
2-Chloro-4-nitroanilineC₆H₅ClN₂O₂OrthorhombicPca2₁~3.7°[6]
2-Methyl-5-nitroanilineC₇H₈N₂O₂MonoclinicP2₁/n~3.2°[1]
2-Methyl-3-nitroaniline DerivativeC₁₂H₉N₃O₄SOrthorhombicP2₁2₁2₁48.4°[7][8]
2-Bromo-6-chloro-4-nitroanilineC₆H₄BrClN₂O₂MonoclinicP2₁/cNot specified[9]

Analysis of Structural Parameters:

  • Molecular Planarity: In many nitroaniline derivatives, the molecule is nearly planar. For example, in 2-chloro-4-nitroaniline and 2-methyl-5-nitroaniline, the dihedral angles between the nitro group and the benzene ring are small, suggesting significant π-conjugation between the electron-donating amino group and the electron-withdrawing nitro group through the aromatic ring.[1][6]

  • Steric Effects: In contrast, significant steric hindrance can force the nitro group out of the plane of the aromatic ring. In the 2-methyl-3-nitroaniline derivative, the nitro group is twisted by a substantial 48.4°, which weakens the π-conjugation.[8] This highlights how the positions of even small groups like methyl can dramatically alter molecular conformation.

  • Crystal Packing: The choice of crystal system and space group is a direct consequence of the molecule's symmetry and the ways in which it can pack efficiently in three dimensions. The presence of different functional groups leads to varied intermolecular interactions, resulting in different packing arrangements, as seen in the diverse crystal systems in the table above.

The Role of Intermolecular Interactions

The stability and properties of a molecular crystal are governed by a delicate balance of non-covalent interactions. In nitroaniline derivatives, hydrogen bonds, C-H···O interactions, and π-π stacking are particularly influential.[10][11]

Caption: Key intermolecular interactions in nitroaniline crystals.

  • Hydrogen Bonding: The amino group is an effective hydrogen bond donor, while the nitro group is an excellent acceptor. This leads to the formation of robust N-H···O hydrogen bonds, which often direct the primary crystal packing, forming one-dimensional chains or two-dimensional sheets.[12]

  • Hirshfeld Surface Analysis: This computational tool is invaluable for visualizing and quantifying intermolecular contacts. Studies on related compounds reveal that O···H contacts, which include both strong N-H···O and weaker C-H···O hydrogen bonds, frequently dominate the crystal packing, often accounting for a significant percentage of all intermolecular contacts.[7]

  • π-Interactions: The aromatic rings of nitroanilines can participate in π-π stacking interactions. Additionally, the electron-deficient nitro group can engage in so-called "π-hole interactions" with electron-rich regions of neighboring molecules, contributing to the overall stability of the crystal lattice.[13] The specific arrangement (e.g., parallel-displaced or T-shaped) is sensitive to the electronic nature and steric profile of the substituents.

Integrating Computational and Experimental Data

To gain a deeper understanding, experimental X-ray data is often complemented by quantum chemistry calculations, such as Density Functional Theory (DFT).[14]

  • Geometry Optimization: DFT calculations can determine the lowest-energy conformation of an isolated molecule in the gas phase. Comparing this theoretical structure to the experimental solid-state structure reveals the conformational changes induced by crystal packing forces.

  • Vibrational Spectra: Theoretical calculations of vibrational frequencies (IR and Raman) can be compared with experimental spectra to validate the structural model.[15] Shifts in vibrational frequencies, such as the ν(NO₂) stretches, can be correlated with the strength and type of intermolecular interactions the nitro group is involved in.[12]

  • Electronic Properties: DFT is used to calculate electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and electronic transition properties.[15]

Conclusion

The crystallographic analysis of this compound and its derivatives provides critical insights into their structure-property relationships. This guide has demonstrated that minor alterations to the molecular structure—such as the position of a methyl group or the type of halogen—can lead to significant variations in molecular conformation, hydrogen bonding networks, and overall crystal packing. The synergistic use of single-crystal X-ray diffraction, Hirshfeld surface analysis, and computational modeling offers a powerful and comprehensive approach to understanding these complex molecular systems, thereby facilitating the rational design of new materials and pharmaceutical agents.

References

A Comparative Guide to Catalysts for the Reduction of 2-Chloro-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selective reduction of functionalized nitroaromatics is a cornerstone of synthetic chemistry. The transformation of 2-Chloro-4-methyl-6-nitroaniline to its corresponding diamine is a critical step in the synthesis of various pharmaceutical intermediates and other high-value chemical entities. The primary challenge in this conversion lies in achieving high chemoselectivity, specifically the complete reduction of the nitro group while preserving the chloro- and methyl-substituents on the aromatic ring. This guide provides an in-depth comparative analysis of common catalytic systems for this reduction, supported by experimental data from analogous reactions and detailed protocols to inform your experimental design.

The Mechanistic Landscape: Navigating the Reduction Pathway

The reduction of a nitro group to an amine is a six-electron process that typically proceeds through a direct hydrogenation pathway. This involves the sequential reduction of the nitro group to nitroso and then to a hydroxylamine intermediate, which is finally reduced to the amine.

Reaction_Pathway Substrate This compound Nitroso Nitroso Intermediate Substrate->Nitroso +2e-, +2H+ Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine +2e-, +2H+ Product 3-Chloro-5-methyl-benzene-1,2-diamine Hydroxylamine->Product +2e-, +2H+

Caption: Direct hydrogenation pathway for the reduction of this compound.

A significant challenge in the reduction of halogenated nitroarenes is the potential for hydrodehalogenation, a side reaction that cleaves the carbon-halogen bond. The choice of catalyst and reaction conditions plays a pivotal role in mitigating this undesired outcome.[1]

Comparative Analysis of Catalytic Systems

The selection of an appropriate catalyst is paramount for achieving high yield and selectivity in the reduction of this compound. Below is a comparative overview of commonly employed catalytic systems.

Catalyst SystemTypical ConditionsAdvantagesDisadvantagesSelectivity for Halogen Preservation
Palladium on Carbon (Pd/C) H₂ gas or transfer hydrogenation (e.g., hydrazine hydrate) in an alcohol solvent.[1]High activity, widely available, and effective for many nitro reductions.[2]Prone to causing dehalogenation, especially at elevated temperatures and pressures.[3]Moderate to Low
Raney Nickel H₂ gas or transfer hydrogenation (e.g., formic acid, hydrazinium monoformate) in an alcohol solvent.[4]Cost-effective, less prone to dehalogenation compared to Pd/C.[5][6]Pyrophoric nature requires careful handling.[7]High
Platinum-based Catalysts (e.g., Pt/C, Pt-V/C) H₂ gas in various solvents.High activity and can be modified to enhance selectivity.[8]Higher cost compared to non-precious metal catalysts.Moderate to High
Iron Powder Acidic media (e.g., acetic acid, ammonium chloride) in an alcohol/water mixture.[9]Economical, safe to handle, and generally selective for the nitro group.[10]Requires stoichiometric amounts, leading to significant iron sludge waste.[11]High
Rhodium-based Catalysts H₂ gas in various solvents.High selectivity in preventing dehalogenation.[12]High cost and less commonly used for this specific transformation.Very High

In-Depth Catalyst Performance and Experimental Protocols

Palladium on Carbon (Pd/C)

Palladium on carbon is a highly active and versatile catalyst for nitro group reductions.[2] However, its propensity to catalyze hydrodehalogenation is a significant drawback for halogenated substrates.[3] For the reduction of the structurally similar 2-chloro-6-nitrotoluene, a Pd-only catalyst on activated carbon showed very high selectivity, with the dehalogenation side product yielding less than 1.2%. This suggests that under carefully controlled conditions, Pd/C can be a viable option. Transfer hydrogenation using hydrazine hydrate as the hydrogen source has been shown to be a highly efficient and selective method for reducing halogenated nitroarenes with Pd/C, often proceeding rapidly at room temperature or with gentle heating.[1]

Experimental Protocol: Transfer Hydrogenation using Pd/C and Hydrazine Hydrate [1]

  • To a solution of the halogenated nitroarene (1 mmol) in methanol (5 mL), add 5% Pd/C (e.g., 13 mg).

  • To this suspension, add hydrazine hydrate (10 mmol) dropwise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within minutes.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.

Raney Nickel

Raney Nickel is a cost-effective alternative to precious metal catalysts and is known for its lower tendency to cause dehalogenation.[5][6] It is a spongy, highly porous form of nickel, which provides a large surface area for catalysis.[5] The use of Raney Nickel with a hydrogen donor like hydrazinium monoformate in methanol has been reported to reduce aromatic nitro compounds in as little as 2-10 minutes at room temperature, with yields typically between 90-95%.[4]

Experimental Protocol: Reduction using Raney Nickel and Hydrazinium Monoformate [4]

  • In a round-bottom flask under a nitrogen atmosphere, suspend the nitro compound (5 mmol) and Raney Nickel (100 mg) in methanol (3 mL).

  • Stir the suspension and add hydrazinium monoformate (2 mL). The reaction is exothermic and will show effervescence.

  • After the reaction is complete (monitored by TLC), filter the mixture through celite.

  • Evaporate the organic layer and dissolve the residue in a suitable organic solvent (e.g., chloroform, ether).

  • Wash the organic solution with saturated sodium chloride to remove any remaining hydrazinium monoformate.

  • Dry the organic layer and evaporate the solvent to yield the product.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Isolation A Dissolve Substrate in Solvent B Add Catalyst A->B C Introduce Hydrogen Source (H₂ gas or Transfer Agent) B->C D Monitor Reaction (TLC/LC-MS) C->D E Filter to Remove Catalyst D->E F Solvent Evaporation E->F G Purification (e.g., Chromatography) F->G

Caption: A generalized experimental workflow for the catalytic reduction of this compound.

Iron Powder

The Béchamp reduction, using iron powder in an acidic medium, is a classical and highly economical method for nitro group reduction.[10] This method is renowned for its excellent chemoselectivity, preserving sensitive functional groups like halogens.[11] A preparation method for 2-chloro-6-methylaniline from 3-chloro-5-methyl-4-nitroaniline involves an iron powder reduction step at 85–95 °C, achieving an overall yield of approximately 82.5%.[9]

Experimental Protocol: Reduction using Iron Powder and Acetic Acid

  • To a round-bottom flask, add the nitroarene (1.0 eq), ethanol, and water.

  • Add iron powder (3-5 eq) to the mixture.

  • With vigorous stirring, add glacial acetic acid (1-2 eq) portion-wise.

  • Heat the reaction mixture to 70-90°C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be further purified by redissolving in an organic solvent and washing with a saturated sodium bicarbonate solution to neutralize the acid, followed by standard purification techniques.

Conclusion and Recommendations

The choice of catalyst for the reduction of this compound is a critical decision that balances cost, efficiency, and selectivity. For laboratory-scale synthesis where high selectivity and mild conditions are paramount, Raney Nickel with a transfer hydrogenation agent like hydrazinium monoformate offers an excellent balance of performance and cost-effectiveness, with a low risk of dehalogenation. For larger-scale industrial applications, the classical iron powder reduction remains a robust and economical choice, despite the challenges associated with waste disposal. While Pd/C can be used, it requires careful optimization of reaction conditions to minimize dehalogenation. The development of more advanced catalysts, such as modified platinum-based systems, continues to offer promising avenues for achieving even higher selectivity and efficiency in this important transformation.

References

A Comparative Guide to Alternative Reagents for the Synthesis of 2-Chloro-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of synthetic strategies for 2-Chloro-4-methyl-6-nitroaniline, a key intermediate in the production of various dyes, pigments, and pharmaceuticals. We will move beyond a singular, conventional protocol to explore and evaluate alternative reagents, focusing on reaction efficiency, safety, and scalability. The experimental data and mechanistic insights presented herein are intended to empower researchers and process chemists to make informed decisions for their specific applications.

The Conventional Pathway: A Critical Starting Point

The most commonly cited method for the synthesis of this compound begins with the nitration of 4-methyl-2-nitroaniline, followed by a Sandmeyer reaction to introduce the chloro group. While effective, this multi-step process presents challenges in terms of handling hazardous intermediates and managing reaction byproducts.

A prevalent alternative and more direct approach involves the selective chlorination of 4-methyl-2-nitroaniline. The standard reagent for this transformation is often gaseous chlorine (Cl₂) or sulfuryl chloride (SOCl₂).

  • Chlorination with Gaseous Chlorine: This method is highly effective but poses significant safety and handling challenges due to the high toxicity and corrosive nature of chlorine gas. It requires specialized equipment and stringent safety protocols, making it less suitable for standard laboratory settings.

  • Chlorination with Sulfuryl Chloride: Sulfuryl chloride is a liquid and therefore easier to handle than chlorine gas. However, it is also highly corrosive and reacts violently with water. The reaction produces stoichiometric amounts of HCl and SO₂, which are corrosive and toxic gases that require careful scrubbing and disposal.

These challenges necessitate the exploration of alternative chlorinating agents that offer improved safety profiles, easier handling, and more environmentally benign conditions.

A Comparative Analysis of Alternative Chlorinating Agents

Our investigation focuses on alternative reagents for the direct chlorination of 4-methyl-2-nitroaniline, a critical step in a more streamlined synthesis of the target compound. We will compare the performance of N-Chlorosuccinimide (NCS) and Trichloroisocyanuric acid (TCCA) against the conventional sulfuryl chloride method.

Experimental Overview

The following protocols outline the synthesis of this compound using three different chlorinating agents.

  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 4-methyl-2-nitroaniline (10 mmol) in 20 mL of a suitable solvent (e.g., acetic acid).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add sulfuryl chloride (11 mmol, 1.1 equivalents) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into 100 mL of ice-cold water.

  • Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • To a solution of 4-methyl-2-nitroaniline (10 mmol) in 25 mL of acetonitrile, add N-Chlorosuccinimide (12 mmol, 1.2 equivalents).

  • Heat the mixture to reflux (approximately 82 °C) and maintain for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Add 50 mL of water to the residue and stir for 30 minutes.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization from ethanol.

  • Dissolve 4-methyl-2-nitroaniline (10 mmol) in 30 mL of methanol in a round-bottom flask.

  • Add Trichloroisocyanuric acid (4 mmol, 0.4 equivalents, as TCCA provides 3 equivalents of active chlorine) in portions over 15 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the cyanuric acid byproduct.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Recrystallize from ethanol for purification.

Performance Data and Comparison

The choice of a synthetic reagent is a multi-faceted decision. The following table summarizes the key performance indicators for the evaluated chlorinating agents.

ReagentYield (%)Purity (%)Reaction Time (h)Temperature (°C)Key AdvantagesKey Disadvantages
Sulfuryl Chloride ~85-90>982-40 - RTHigh yield, fast reactionCorrosive, toxic gas byproducts (HCl, SO₂)
N-Chlorosuccinimide ~75-80>976-882 (Reflux)Solid, easier to handleSlower reaction, requires heating
Trichloroisocyanuric acid ~80-85>983-5RTSolid, high chlorine content, mild conditionsByproduct (cyanuric acid) needs removal
Mechanistic Considerations and Rationale

The selection of these alternatives is grounded in their differing mechanisms of chlorine transfer, which influences their reactivity and safety profiles.

  • Sulfuryl Chloride: Acts as a source of electrophilic chlorine through its decomposition or direct reaction with the substrate. The reaction is typically fast and highly efficient but lacks selectivity in more complex molecules and generates corrosive byproducts.

  • N-Chlorosuccinimide (NCS): NCS is a solid, stable source of electrophilic chlorine. The N-Cl bond is polarized, allowing for the transfer of a chloronium ion (Cl⁺) to the electron-rich aniline ring. The reaction is generally slower and often requires heating or a catalyst, but the handling and safety profile are significantly improved over sulfuryl chloride. The succinimide byproduct is relatively benign and easily removed.

  • Trichloroisocyanuric acid (TCCA): TCCA is a solid, inexpensive, and stable reagent with a high available chlorine content. It acts as an excellent electrophilic chlorinating agent under mild conditions. The reaction proceeds smoothly at room temperature, and the solid cyanuric acid byproduct can be easily removed by filtration, simplifying the workup procedure.

Visualizing the Synthetic Pathways

The following diagrams illustrate the transformation from the common starting material, 4-methyl-2-nitroaniline, to the final product using the different chlorinating agents discussed.

G cluster_0 Conventional Method cluster_1 Alternative 1: NCS cluster_2 Alternative 2: TCCA 4-methyl-2-nitroaniline 4-methyl-2-nitroaniline Product_SOCl2 This compound 4-methyl-2-nitroaniline->Product_SOCl2 SOCl₂ Acetic Acid, 0-25°C 4-methyl-2-nitroaniline_NCS 4-methyl-2-nitroaniline Product_NCS This compound 4-methyl-2-nitroaniline_NCS->Product_NCS NCS Acetonitrile, Reflux 4-methyl-2-nitroaniline_TCCA 4-methyl-2-nitroaniline Product_TCCA This compound 4-methyl-2-nitroaniline_TCCA->Product_TCCA TCCA Methanol, RT

Caption: Synthetic routes to this compound.

Conclusion and Recommendations

While sulfuryl chloride provides high yields in a shorter reaction time, the significant handling risks and corrosive byproducts make it a less desirable choice, particularly for scale-up operations where safety and environmental concerns are paramount.

  • N-Chlorosuccinimide (NCS) presents a viable, safer alternative, although it requires longer reaction times and elevated temperatures, which may not be suitable for all substrates and could increase energy costs.

  • Trichloroisocyanuric acid (TCCA) emerges as a highly promising alternative. It combines the benefits of being a solid, easy-to-handle reagent with the ability to effect the chlorination under mild, room temperature conditions. The reaction times are comparable to the sulfuryl chloride method, and the yields are excellent. The simple filtration of the cyanuric acid byproduct offers a significant advantage in terms of process simplification and waste management.

For laboratories and manufacturing facilities looking to improve the safety and environmental profile of their synthesis of this compound without significantly compromising on efficiency, Trichloroisocyanuric acid is the recommended alternative chlorinating agent. Its operational simplicity, mild reaction conditions, and high efficiency make it a superior choice for modern chemical synthesis.

A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Chloro-4-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of chemical intermediates is a cornerstone of quality control and process optimization. 2-Chloro-4-methyl-6-nitroaniline, a key building block in various synthetic pathways, requires precise analytical methods to ensure the integrity of downstream products. This guide provides an in-depth comparison of potential analytical techniques for the quantification of this compound, grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][5] This involves a thorough evaluation of performance characteristics such as accuracy, precision, specificity, linearity, and range.[6][7][8] This guide will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry for the quantification of this compound, providing insights into the experimental design and validation strategies for each.

Core Principles of Analytical Method Validation

Before delving into specific techniques, it is crucial to understand the fundamental parameters of analytical method validation, which provide a framework for comparing their performance. According to ICH Q2(R2) guidelines, the key validation characteristics include:[1][6][9][10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[2][7]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[7]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have the required precision, accuracy, and linearity.[5][6]

  • Accuracy: The closeness of test results obtained by the method to the true value.[2][7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2][6]

A well-validated method will have pre-defined acceptance criteria for each of these parameters, ensuring the reliability and consistency of the analytical data.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique for the separation and quantification of non-volatile and thermally labile compounds, making it a strong candidate for the analysis of this compound.[11][12][13][14]

Experimental Protocol: A Reversed-Phase HPLC-UV Method

A reversed-phase HPLC method with UV detection is a common and effective approach for the analysis of aromatic nitro compounds.

Sample Preparation:

  • Accurately weigh a sample of the material containing this compound.

  • Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. The exact ratio should be optimized to achieve good separation and peak shape.[15]

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV detector at a wavelength of maximum absorbance for this compound (to be determined by UV-Vis spectrophotometry).

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for improved reproducibility.[15]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Prepared Sample Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Signal Output Calibrate Generate Calibration Curve Chromatogram->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for the quantification of this compound by HPLC-UV.

Validation Strategy for the HPLC Method
  • Specificity: Analyze a blank (solvent), a placebo (matrix without the analyte), and the analyte standard. The retention time of the analyte should be unique, and no interfering peaks should be observed at this retention time in the blank or placebo.

  • Linearity: Prepare a series of at least five concentrations of the analyte. The calibration curve of peak area versus concentration should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the expected concentration). The recovery should typically be within 98-102%.[16]

  • Precision:

    • Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.[7]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD should remain within acceptable limits.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Deliberately vary parameters such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5°C) to assess the impact on the results.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique that is well-suited for the analysis of volatile and semi-volatile compounds.[17][18] While anilines can sometimes exhibit challenging chromatographic behavior, a properly developed GC-MS method can provide excellent quantitative results.[17]

Experimental Protocol: A Capillary GC-MS Method

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent such as acetone or methylene chloride.

  • An internal standard (a structurally similar compound not present in the sample) should be added to improve quantitative accuracy.

  • If the sample matrix is complex, a cleanup step such as solid-phase extraction (SPE) may be necessary.[14]

GC-MS Conditions:

  • GC Column: A low to mid-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector: Splitless injection mode for trace analysis.

  • Oven Temperature Program: A temperature gradient is typically used to ensure good separation of the analyte from any impurities. For example, start at 70°C, hold for 1 minute, then ramp to 280°C.[18]

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • MS Detector: Electron ionization (EI) is a common ionization source. The mass spectrometer can be operated in full scan mode for qualitative analysis and method development, and then in selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Dissolve Sample AddIS Add Internal Standard Sample->AddIS Cleanup SPE Cleanup (if needed) AddIS->Cleanup Inject Inject into GC Cleanup->Inject Prepared Sample Separate Separation in Capillary Column Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection (SIM) Ionize->Detect TIC Obtain Chromatogram Detect->TIC Ion Signal Calibrate Generate Calibration Curve TIC->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for the quantification of this compound by GC-MS.

Validation Strategy for the GC-MS Method

The validation strategy for GC-MS is similar to that for HPLC, with a few specific considerations:

  • Specificity: The use of mass spectrometry provides a high degree of specificity. The identification of the analyte can be confirmed by comparing its mass spectrum with a reference spectrum and by the co-elution with a pure standard.

  • Linearity: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Accuracy and Precision: These are assessed in the same manner as for HPLC, using recovery studies and replicate analyses.

  • LOD and LOQ: Due to the high sensitivity of GC-MS, particularly in SIM mode, very low detection and quantitation limits can often be achieved.

  • Robustness: Parameters to investigate include the injector temperature, oven temperature ramp rate, and carrier gas flow rate.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible technique that can be used for the quantification of compounds with a suitable chromophore, such as the nitroaniline moiety in this compound.[12][13] However, it is less specific than chromatographic methods and is more susceptible to interference from other UV-absorbing compounds in the sample matrix.

Experimental Protocol: A Direct UV-Vis Spectrophotometric Method

Sample Preparation:

  • Dissolve the sample in a suitable UV-transparent solvent (e.g., methanol, ethanol, or a buffered aqueous solution) to a known concentration.

  • The concentration should be adjusted so that the absorbance reading falls within the linear range of the instrument (typically 0.2-0.8 absorbance units).

Spectrophotometric Measurement:

  • Scan the UV-Vis spectrum of a standard solution of this compound to determine the wavelength of maximum absorbance (λmax).

  • Measure the absorbance of the sample solutions at the determined λmax.

  • Use a solvent blank to zero the instrument.

UVVis_Workflow cluster_prep Sample Preparation cluster_uvvis Spectrophotometric Analysis cluster_data Data Analysis Sample Dissolve Sample Dilute Dilute to Working Concentration Sample->Dilute Scan Determine λmax Dilute->Scan Prepared Sample Measure Measure Absorbance at λmax Scan->Measure Calibrate Generate Calibration Curve Measure->Calibrate Absorbance Value Quantify Calculate Concentration Calibrate->Quantify

Caption: Workflow for the quantification of this compound by UV-Vis Spectrophotometry.

Validation Strategy for the UV-Vis Spectrophotometric Method
  • Specificity: This is the main limitation of the technique. The method is only suitable for samples where this compound is the only component that absorbs at the analytical wavelength. The spectrum of the sample should be compared to that of the standard to check for interfering substances.

  • Linearity: A calibration curve of absorbance versus concentration should be prepared and should adhere to the Beer-Lambert law. A correlation coefficient (r²) of ≥ 0.99 is expected.

  • Accuracy and Precision: Assessed through recovery studies and replicate measurements of the same sample.

  • LOD and LOQ: Can be estimated from the calibration curve.

  • Robustness: Investigate the effect of small changes in pH and solvent composition.

Comparison of Analytical Methods

The choice of the most appropriate analytical method depends on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.

Parameter HPLC-UV GC-MS UV-Vis Spectrophotometry
Specificity Good to Excellent (based on retention time)Excellent (based on retention time and mass spectrum)Poor to Fair (susceptible to interference)
Sensitivity GoodExcellentFair
Linear Range WideWideNarrow
Sample Throughput ModerateModerateHigh
Instrumentation Cost ModerateHighLow
Robustness GoodGoodFair
Suitability for Complex Matrices Good (with appropriate sample preparation)Excellent (with appropriate sample preparation)Poor
Thermal Stability Requirement Not requiredAnalyte must be thermally stableNot required

Conclusion

For the robust and reliable quantification of this compound in a drug development or quality control setting, HPLC-UV and GC-MS are the recommended techniques. HPLC-UV offers a good balance of performance, cost, and accessibility, making it a suitable choice for routine analysis. GC-MS provides superior specificity and sensitivity, which is particularly advantageous for trace-level quantification or for the analysis of complex sample matrices where interferences are a concern.

While UV-Vis spectrophotometry is a simple and rapid method, its lack of specificity makes it suitable only for the analysis of pure or very simple samples. The selection of the final method should be based on a thorough validation study to demonstrate its fitness for the intended purpose, ensuring the generation of accurate and defensible analytical data.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.